PSMA binder-2
Description
Properties
Molecular Formula |
C33H50N4O8 |
|---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
ditert-butyl (2S)-2-[[(2S)-6-[(3-ethynylphenyl)carbamoylamino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate |
InChI |
InChI=1S/C33H50N4O8/c1-11-22-15-14-16-23(21-22)35-29(41)34-20-13-12-17-24(27(39)44-32(5,6)7)36-30(42)37-25(28(40)45-33(8,9)10)18-19-26(38)43-31(2,3)4/h1,14-16,21,24-25H,12-13,17-20H2,2-10H3,(H2,34,35,41)(H2,36,37,42)/t24-,25-/m0/s1 |
InChI Key |
DDFZDEHXJMCRNU-DQEYMECFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCNC(=O)NC1=CC=CC(=C1)C#C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)NC1=CC=CC(=C1)C#C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis and Characterization of PSMA Binder-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and chemical characterization of PSMA binder-2, a crucial precursor for the development of advanced radiopharmaceuticals such as Ac-PSMA-trillium (BAY 3563254). While specific proprietary details of its synthesis are not publicly available, this document outlines a representative and comprehensive methodology based on established principles of solid-phase peptide synthesis (SPPS) and analytical techniques commonly employed for similar prostate-specific membrane antigen (PSMA) targeting ligands.
Introduction to this compound
This compound is a high-affinity ligand that specifically targets the prostate-specific membrane antigen, a transmembrane protein highly overexpressed on the surface of prostate cancer cells. This specificity makes it an ideal targeting moiety for diagnostic and therapeutic radiopharmaceuticals. It serves as a foundational component in the modular design of agents like Ac-PSMA-trillium, which also includes a chelator for radiolabeling (e.g., DOTA or Macropa) and often an albumin-binding moiety to enhance plasma residence time.[1][2][3][4] The synthesis of a pure and well-characterized PSMA binder is the critical first step in the production of these advanced therapeutic agents.
Synthesis of this compound
The synthesis of this compound, like many similar peptide-based PSMA inhibitors, is efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acid derivatives and other building blocks to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following protocol describes a representative Fmoc-based SPPS for the synthesis of a urea-based PSMA binder.
Materials:
-
Fmoc-protected amino acids (e.g., Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH)
-
2-Chlorotrityl chloride resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triphosgene
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
Procedure:
-
Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. React the resin with the first Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) in the presence of DIPEA in DCM. After the reaction is complete, cap any unreacted sites and wash the resin thoroughly with DCM and DMF.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the amino acid. Wash the resin extensively with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with DIC and Oxyma Pure in DMF and add it to the deprotected resin. Allow the coupling reaction to proceed to completion. Monitor the reaction using a ninhydrin test.
-
Urea Moiety Formation: Following the coupling of the desired amino acids (e.g., a lysine derivative), the characteristic urea linkage of many PSMA inhibitors is formed. This is typically achieved by reacting the free amine on the resin with triphosgene in the presence of a non-nucleophilic base like DIPEA in DCM.
-
Coupling of the Second Glutamate: After the formation of the urea, the second glutamate residue (e.g., protected glutamic acid) is coupled to complete the core binding motif.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically accomplished by treating the resin with a cleavage cocktail, most commonly a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).
-
Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude product is then dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture) and purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The pure fractions, as confirmed by analytical HPLC, are pooled and lyophilized to obtain the final product as a white powder.
Chemical Characterization
Thorough chemical characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following are standard analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Purpose: To assess the purity of the final product and to isolate it during preparative chromatography.
Experimental Protocol:
-
Analytical HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 254 nm.
-
-
Preparative HPLC:
-
Column: A larger C18 reverse-phase column (e.g., 19 x 150 mm, 5 µm).
-
Mobile Phase and Gradient: Similar to analytical HPLC, but optimized for separation of the target compound from impurities.
-
Flow Rate: Adjusted for the larger column diameter (e.g., 10-20 mL/min).
-
Fraction Collection: Fractions are collected based on the UV chromatogram.
-
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the synthesized this compound.
Experimental Protocol:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) is determined. The observed molecular weight should match the calculated theoretical mass. High-resolution mass spectrometry (HRMS) can be used for unambiguous elemental composition confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the chemical structure of this compound and confirm the presence of key functional groups and stereochemistry.
Experimental Protocol:
-
Techniques: ¹H NMR and ¹³C NMR are standard. 2D NMR techniques (e.g., COSY, HSQC) can be employed for more complex structures.
-
Sample Preparation: The lyophilized product is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Analysis: The sample is placed in the NMR spectrometer, and the spectra are acquired. The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the expected structure.
Quantitative Data Summary
The following tables summarize the expected quantitative data for a successfully synthesized and purified this compound.
Table 1: Synthesis and Purification Data
| Parameter | Typical Value | Method |
| Overall Yield | 10-30% | Gravimetric |
| Purity | >95% | Analytical HPLC |
| Retention Time (t_R) | Compound Specific | Analytical HPLC |
Table 2: Chemical Characterization Data
| Parameter | Expected Result | Method |
| Molecular Weight (Calc.) | C₃₃H₅₀N₄O₉: 630.77 g/mol | - |
| Molecular Weight (Obs.) | [M+H]⁺ = 631.36 | ESI-MS |
| ¹H NMR | Peaks consistent with structure | NMR Spectroscopy |
| ¹³C NMR | Peaks consistent with structure | NMR Spectroscopy |
Conclusion
The synthesis and rigorous chemical characterization of this compound are fundamental to the development of effective and safe PSMA-targeted radiopharmaceuticals. The methodologies outlined in this guide, based on established chemical principles, provide a robust framework for researchers and drug developers to produce and validate high-quality PSMA binders for preclinical and clinical applications. Adherence to these detailed protocols and analytical methods will ensure the production of a well-defined molecular entity, which is a prerequisite for successful radiolabeling and subsequent in vitro and in vivo evaluations.
References
The Core Mechanism of PSMA Binders in Prostate Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Prostate-Specific Membrane Antigen (PSMA) binders in the context of prostate cancer therapeutics. While various PSMA-binding ligands exist, this document will focus on the well-characterized ligand, PSMA-617, as a representative example to detail the molecular interactions, cellular fate, and downstream signaling events that underpin this targeted therapeutic strategy. The principles outlined are broadly applicable to other urea-based PSMA inhibitors, including PSMA binder-2, which serves as a ligand for the synthesis of Ac-PSMA-trillium.[1]
Overview of the PSMA-Targeted Therapeutic Approach
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastatic potential.[2] This overexpression, combined with its rapid internalization upon ligand binding, makes PSMA an exceptional target for the delivery of therapeutic payloads, such as radionuclides, directly to cancer cells while minimizing off-target toxicity.[2]
The therapeutic strategy involves a PSMA-binding ligand, such as PSMA-617, which is chelated to a radioactive isotope (e.g., Lutetium-177 or Actinium-225). This radiolabeled construct, upon administration, selectively binds to PSMA on prostate cancer cells, is internalized, and delivers a cytotoxic dose of radiation, leading to cell death.
The Multi-Step Mechanism of Action
The mechanism of action of PSMA binders can be dissected into three primary stages:
-
High-Affinity Binding to PSMA: The urea-based pharmacophore of PSMA-617 facilitates high-affinity and specific binding to the extracellular enzymatic domain of PSMA.[3]
-
Internalization of the Ligand-Receptor Complex: Following binding, the PSMA-ligand complex is rapidly internalized by the cancer cell through a process of endocytosis.[4]
-
Radionuclide-Induced Cell Death: Once inside the cell, the radioactive payload emits cytotoxic radiation, primarily causing DNA damage that triggers apoptosis and cell death.
Binding Affinity and Specificity
The efficacy of PSMA-targeted therapy is critically dependent on the high binding affinity and specificity of the ligand. This is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). Lower values of IC50 and Kd indicate a higher binding affinity.
Table 1: Binding Affinity of PSMA-617 in Prostate Cancer Cell Lines
| Parameter | Cell Line | Value (nM) | Reference |
| IC50 | LNCaP | ~5 - 6.9 ± 2.2 | |
| C4-2 | 4.9 ± 0.9 | ||
| PC-3 PIP (PSMA-transfected) | ~71 ± 8 | ||
| Ki (inhibition constant) | LNCaP | 2.34 ± 2.94 | |
| Kd (dissociation constant) | Recombinant human PSMA | 0.01 ± 0.01 (at 25°C) | |
| Recombinant human PSMA | 0.1 ± 0.06 (at 37°C) |
Cellular Internalization
Upon binding, the PSMA-PSMA-617 complex is internalized, a crucial step for delivering the therapeutic radionuclide into the cell. This process concentrates the radiation dose within the target cancer cell, enhancing the therapeutic effect.
Table 2: Cellular Uptake and Internalization of Radiolabeled PSMA-617
| Parameter | Cell Line | Value | Time Point | Reference |
| Cellular Uptake | LNCaP | 80.1 ± 6.4% of dose/mg protein | 5 minutes | |
| LNCaP | 1355.0 ± 170.2% of dose/mg protein | 2 hours | ||
| PC-3 (PSMA-negative) | 0.7 ± 0.2% of dose/mg protein | 5 minutes | ||
| PC-3 (PSMA-negative) | 11.5 ± 2.1% of dose/mg protein | 2 hours | ||
| Internalized Fraction | LNCaP | 34.1 ± 4.9% injected activity/10⁶ cells | 48 hours |
Downstream Cytotoxic Effects
The therapeutic efficacy of radiolabeled PSMA binders stems from the cytotoxic effects of the delivered radionuclide. For instance, Lutetium-177 ([¹⁷⁷Lu]Lu-PSMA-617) is a beta-emitter that induces DNA damage, leading to cell cycle arrest and apoptosis.
Table 3: Cytotoxicity of [¹⁷⁷Lu]Lu-PSMA-617
| Parameter | Cell Line | Value | Condition | Reference |
| Cell Proliferation Inhibition | LNCaP | 50% reduction | 100 nM PSMA-617, 24 hours | |
| Potentiation of Cell Death | LNCaP | Significant increase | [¹⁷⁷Lu]Lu-PSMA-617 + PSMA-617 |
PSMA-Mediated Signaling Pathways
Beyond its role as a docking site for targeted therapies, PSMA expression actively influences key intracellular signaling pathways that promote prostate cancer progression. PSMA expression can induce a switch from the mitogen-activated protein kinase (MAPK) pathway, which is associated with proliferation, to the phosphatidylinositol 3-kinase (PI3K)-AKT pathway, a key driver of cell survival.
This signaling switch is mediated by the interaction of PSMA with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and the insulin-like growth factor 1 receptor (IGF-1R) that would normally activate the MAPK pathway. The redirection of signaling towards the PI3K-AKT pathway promotes tumor survival and growth.
PSMA-mediated switch from MAPK to PI3K-AKT signaling.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of a non-radiolabeled PSMA binder by measuring its ability to compete with a radiolabeled ligand for binding to PSMA-expressing cells.
Workflow for a competitive radioligand binding assay.
Methodology:
-
Cell Culture: Culture PSMA-expressing cells (e.g., LNCaP) to near confluency in appropriate media.
-
Ligand Preparation: Prepare serial dilutions of the unlabeled PSMA binder and a fixed concentration of a radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617).
-
Incubation: Incubate the cells with the unlabeled and radiolabeled ligands to allow for competitive binding.
-
Washing: Wash the cells with ice-cold buffer to remove unbound ligands.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand and use non-linear regression to determine the IC50 value.
Internalization Assay
This assay quantifies the amount of radiolabeled PSMA binder that is internalized by PSMA-expressing cells over time.
Workflow for a PSMA binder internalization assay.
Methodology:
-
Cell Culture: Seed PSMA-positive cells in multi-well plates and allow them to adhere.
-
Incubation: Incubate the cells with a known concentration of the radiolabeled PSMA binder at 37°C for various time points.
-
Surface Stripping: At each time point, wash the cells and then treat with an acidic buffer (e.g., glycine-HCl) to remove the surface-bound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate (internalized fraction) and the acid wash (surface-bound fraction) separately.
-
Data Analysis: Calculate the percentage of internalized radioligand relative to the total cell-associated radioactivity.
In Vitro Cytotoxicity Assay
This assay evaluates the cytotoxic effects of the radiolabeled PSMA binder on prostate cancer cells.
Workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed prostate cancer cells (both PSMA-positive and PSMA-negative as a control) in 96-well plates.
-
Treatment: Treat the cells with a range of concentrations of the radiolabeled PSMA binder.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as the lactate dehydrogenase (LDH) release assay or the water-soluble tetrazolium salt (WST-1) assay.
-
Data Analysis: Determine the percentage of cell viability relative to untreated controls and calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The mechanism of action of PSMA binders like PSMA-617 in prostate cancer cells is a multi-faceted process that begins with high-affinity binding to the PSMA receptor, followed by internalization, and culminating in radionuclide-induced cytotoxicity. Furthermore, the intrinsic signaling properties of PSMA itself contribute to the pro-survival phenotype of prostate cancer cells, highlighting the dual importance of PSMA as both a therapeutic target and a driver of disease progression. A thorough understanding of these mechanisms, supported by robust in vitro characterization, is essential for the continued development and optimization of this promising class of targeted radiopharmaceuticals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a new class of PSMA radioligands comprising ibuprofen as an albumin-binding entity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of PSMA Binder-2 to Prostate-Specific Membrane Antigen (PSMA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of PSMA binder-2, a high-affinity ligand for Prostate-Specific Membrane Antigen (PSMA). This document details the quantitative binding affinity, outlines relevant experimental protocols for its determination, and visualizes the associated cellular signaling pathways.
Quantitative Binding Affinity
This compound is a core component used in the synthesis of more complex molecules, such as Ac-PSMA-trillium, for targeted cancer applications. The binding affinity of these larger constructs to PSMA is primarily dictated by the this compound moiety. Preclinical evaluations of Ac-PSMA-Trillium, which incorporates a high-affinity PSMA-targeting moiety identical to this compound, have established a high-affinity interaction with PSMA.
The in vitro binding affinity has been quantified using Surface Plasmon Resonance (SPR), a label-free technique that measures real-time biomolecular interactions.
Table 1: In Vitro Binding Affinity of the PSMA-Targeting Moiety of Ac-PSMA-Trillium (this compound)
| Parameter | Value | Method |
| Dissociation Constant (Kd) | 4.88 x 10-11 M | Surface Plasmon Resonance (SPR) |
| Association Rate (kon) | 1.4 x 107 1/Ms | Surface Plasmon Resonance (SPR) |
| Dissociation Rate (koff) | 6.6 x 10-4 1/s | Surface Plasmon Resonance (SPR) |
Data derived from the preclinical evaluation of 225Ac-PSMA-Trillium.
Experimental Protocols
The determination of the in vitro binding affinity of ligands to PSMA can be achieved through several robust methodologies. The following are detailed protocols for two common and highly relevant assays.
Surface Plasmon Resonance (SPR) Assay
SPR is a powerful technique for the detailed characterization of binding kinetics, providing on-rate (kon), off-rate (koff), and equilibrium dissociation constant (Kd) values.
Experimental Workflow for SPR Assay
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:
-
Sensor Chip Preparation: A carboxymethylated dextran sensor chip (e.g., CM5 series) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
PSMA Immobilization: Recombinant human PSMA protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated chip surface to achieve covalent immobilization via amine coupling. A reference channel is typically prepared without PSMA to subtract non-specific binding.
-
Binding Analysis:
-
Association: A series of concentrations of this compound (the analyte) in a suitable running buffer (e.g., HBS-EP+) are injected over the PSMA-immobilized and reference surfaces at a constant flow rate. The binding is monitored in real-time as a change in the refractive index at the surface.
-
Dissociation: Following the association phase, the running buffer is flowed over the chip, and the dissociation of the binder from PSMA is monitored.
-
-
Regeneration: The sensor chip surface is regenerated by injecting a low pH solution (e.g., glycine-HCl, pH 1.5-3.0) to remove the bound analyte, preparing the surface for the next injection cycle.
-
Data Analysis: The resulting sensorgrams (response units versus time) are corrected for non-specific binding by subtracting the reference channel signal. The kinetic parameters (kon and koff) and the dissociation constant (Kd) are determined by fitting the data to a suitable binding model, such as a 1:1 Langmuir model.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled ligand (the competitor, e.g., this compound) to displace a radiolabeled ligand from PSMA. This allows for the determination of the half-maximal inhibitory concentration (IC50), which can be converted to the inhibition constant (Ki).
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Cell/Membrane Preparation: PSMA-expressing cells (e.g., LNCaP) or membrane preparations from these cells are used as the source of PSMA.
-
Assay Setup: In a multi-well plate, a fixed concentration of a suitable PSMA-targeting radioligand (e.g., [177Lu]Lu-PSMA-617) is incubated with the cells or membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Total Binding: Wells containing only the radioligand and cells/membranes.
-
Non-specific Binding: Wells containing the radioligand, cells/membranes, and a saturating concentration of a known, high-affinity unlabeled PSMA inhibitor.
-
Competition: Wells containing the radioligand, cells/membranes, and serial dilutions of this compound.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a filter mat (e.g., glass fiber) using a cell harvester. This separates the bound radioligand (retained on the filter) from the unbound radioligand (in the filtrate). The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
Quantification: The radioactivity retained on each filter is measured using a gamma counter or liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for PSMA.
-
PSMA-Related Signaling Pathways
The binding of ligands to PSMA can influence cellular signaling pathways implicated in prostate cancer progression. PSMA expression has been shown to modulate a switch from the MAPK/ERK pathway to the pro-survival PI3K-AKT pathway.
PSMA-Mediated Signaling Switch
Structure-Activity Relationship of PSMA Binder-2 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target in the diagnosis and treatment of prostate cancer. Small molecule inhibitors of PSMA, particularly those based on the glutamate-urea-lysine (Glu-urea-Lys) scaffold, have seen significant clinical success as targeting vectors for radiopharmaceuticals. This technical guide focuses on the structure-activity relationship (SAR) of derivatives of a specific PSMA ligand, PSMA binder-2. While direct SAR studies on derivatives of this compound are not extensively available in the public domain, this document synthesizes the well-established principles of PSMA ligand SAR from closely related analogs to provide a predictive framework for the rational design of novel this compound derivatives with enhanced therapeutic and diagnostic properties. This guide also provides an overview of relevant PSMA signaling pathways and detailed experimental protocols for the evaluation of novel PSMA-targeting agents.
Introduction to PSMA and this compound
Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II (GCPII), is a type II transmembrane glycoprotein that is overexpressed on the surface of prostate cancer cells, particularly in advanced, metastatic, and castration-resistant disease. Its expression level correlates with tumor aggressiveness, making it an excellent biomarker for targeted imaging and therapy.
This compound is a high-affinity ligand for PSMA, characterized by its core glutamate-urea-lysine structure linked to a terminal 3-ethynylphenyl group. Its chemical name is L-Glutamic acid, N-[[[(1S)-1-[(1,1-dimethylethoxy)carbonyl]-5-[[[(3-ethynylphenyl)amino]carbonyl]amino]pentyl]amino]carbonyl]-, 1,5-bis(1,1-dimethylethyl) ester, and its CAS number is 2149567-00-8. The tert-butyl protecting groups are typically removed in the final active compound. This molecule serves as a valuable scaffold for the development of PSMA-targeted radiopharmaceuticals.
General Principles of Structure-Activity Relationship for Urea-Based PSMA Binders
The SAR of urea-based PSMA inhibitors is well-documented, with three key structural components influencing their biological activity: the glutamate-urea-lysine (or glutamate-urea-glutamate) pharmacophore, a linker region, and a chelator or functional group for conjugation.
-
Glutamate-Urea-Lysine (EuK) Core: This motif is essential for high-affinity binding to the active site of PSMA. The glutamate moiety interacts with the S1' binding pocket, while the urea group forms hydrogen bonds within the active site. The lysine residue provides a point of attachment for the linker. Modifications to the glutamate or lysine residues, such as altering their stereochemistry, can dramatically reduce binding affinity. For instance, compounds with (S)-configuration at both the P1 and P1' regions of the pharmacophore have been shown to be more potent.[1]
-
Linker Region: The linker plays a crucial role in modulating the pharmacokinetic properties of the molecule, including its solubility, plasma protein binding, and biodistribution. The length and composition of the linker can be optimized to improve tumor uptake and reduce accumulation in non-target organs like the kidneys and salivary glands. The inclusion of aromatic moieties, such as naphthylalanine or phenylalanine, can enhance binding affinity through interactions with a hydrophobic pocket adjacent to the active site.[2][3] The introduction of polyethylene glycol (PEG) chains can improve hydrophilicity and reduce renal uptake.
-
Terminal Group/Chelator: This component is critical for the molecule's application. For radiopharmaceuticals, a chelator (e.g., DOTA, HBED-CC) is appended to sequester a radionuclide (e.g., 177Lu, 68Ga). The choice of chelator and radionuclide can impact the overall charge, lipophilicity, and in vivo stability of the compound. For other applications, this position can be modified with fluorescent dyes or therapeutic payloads.
Hypothetical SAR of this compound Derivatives
Based on the established SAR of related PSMA ligands, we can predict how modifications to the this compound scaffold would likely impact its performance.
Table 1: Predicted Structure-Activity Relationship of Hypothetical this compound Derivatives
| Modification Site | Proposed Modification | Predicted Impact on Activity | Rationale |
| Glutamate Moiety | Esterification of the free carboxyl group | Decreased binding affinity | The free carboxylate is critical for interaction with the zinc ion in the PSMA active site. |
| Inversion of stereochemistry (L to D) | Significantly decreased binding affinity | The S1' pocket of PSMA is stereoselective for L-glutamate. | |
| Lysine Moiety | Replacement with other amino acids | Variable, likely decreased affinity | The lysine side chain provides an optimal spacer for the linker; other amino acids may alter this positioning. |
| Linker Region | Introduction of a hydrophilic PEG spacer | Increased hydrophilicity, potentially reduced renal uptake and non-specific binding. | PEGylation is a common strategy to improve the pharmacokinetic profile of radiopharmaceuticals. |
| Replacement of the ethynylphenyl group with a naphthyl group | Potentially increased binding affinity. | The naphthyl group is known to interact favorably with a hydrophobic pocket in PSMA, as seen in high-affinity ligands like PSMA-617. | |
| Introduction of an albumin-binding moiety (e.g., p-iodophenyl) | Increased plasma half-life, potentially leading to higher tumor accumulation. | Albumin binding can reduce renal clearance and prolong circulation time. | |
| Terminal Phenyl Ring | Substitution with electron-withdrawing or -donating groups | Modulation of lipophilicity and electronic properties, potentially affecting tissue distribution. | Substituents can fine-tune the overall physicochemical properties of the ligand. |
| Replacement of the ethynyl group with other functionalities | Altered reactivity for click chemistry and potential impact on binding. | The ethynyl group is a versatile handle for conjugation; its replacement would necessitate different coupling strategies. |
PSMA-Mediated Signaling Pathways
PSMA is not merely a passive cell-surface marker; it actively participates in intracellular signaling pathways that promote prostate cancer progression. Understanding these pathways is crucial for the development of therapeutic strategies that go beyond simple targeted delivery.
One of the key signaling pathways influenced by PSMA is the PI3K-AKT-mTOR pathway, a central regulator of cell growth, proliferation, and survival. PSMA expression has been shown to correlate with the activation of this pathway. Mechanistically, PSMA can interact with the scaffolding protein RACK1, which in turn modulates signaling through the IGF-1R/β1 integrin complex. In PSMA-expressing cells, this interaction redirects signaling from the MAPK/ERK pathway towards the PI3K-AKT pathway, thereby promoting cell survival.[1][4] Furthermore, the enzymatic activity of PSMA, which involves the cleavage of glutamate from substrates like N-acetylaspartylglutamate (NAAG) and folate, can lead to increased intracellular glutamate levels. This can activate metabotropic glutamate receptors (mGluRs), which in turn can stimulate the PI3K pathway.
Experimental Protocols
The evaluation of novel this compound derivatives requires a standardized set of in vitro and in vivo assays to determine their binding affinity, specificity, cellular uptake, and pharmacokinetic properties.
In Vitro Competitive Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of a non-radiolabeled this compound derivative.
Materials:
-
PSMA-positive prostate cancer cell line (e.g., LNCaP)
-
Radiolabeled competitor (e.g., [177Lu]Lu-PSMA-617 or [18F]DCFPyL)
-
Test compound (unlabeled this compound derivative)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)
-
Multi-well plates (24- or 96-well)
-
Gamma or beta counter
Procedure:
-
Seed LNCaP cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in binding buffer.
-
Prepare a solution of the radiolabeled competitor at a fixed concentration (typically at or below its Kd).
-
Wash the cells with binding buffer.
-
To triplicate wells, add:
-
Total binding: Binding buffer + radiolabeled competitor.
-
Non-specific binding: Binding buffer + radiolabeled competitor + a high concentration of a known PSMA inhibitor (e.g., 2-PMPA).
-
Competition: Serial dilutions of the test compound + radiolabeled competitor.
-
-
Incubate at 4°C for 1-2 hours.
-
Wash the cells with ice-cold binding buffer to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma or beta counter.
-
Calculate specific binding (Total binding - Non-specific binding) and plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Cellular Uptake and Internalization Assay
Objective: To quantify the cellular uptake and internalization of a radiolabeled this compound derivative.
Materials:
-
PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cell lines
-
Radiolabeled this compound derivative
-
Acid wash buffer (e.g., glycine buffer, pH 2.5)
-
Cell lysis buffer (e.g., 1M NaOH)
Procedure:
-
Seed cells in multi-well plates.
-
Add the radiolabeled this compound derivative to the cells and incubate for various time points (e.g., 30, 60, 120, 240 minutes) at 37°C.
-
To determine non-specific uptake, incubate a parallel set of cells with the radioligand in the presence of excess unlabeled PSMA inhibitor.
-
At each time point, wash the cells with ice-cold PBS.
-
To measure the internalized fraction, incubate the cells with acid wash buffer to strip off surface-bound radioactivity. Collect the supernatant (surface-bound fraction).
-
Lyse the cells with cell lysis buffer to release the intracellular radioactivity (internalized fraction).
-
Measure the radioactivity in the surface-bound and internalized fractions.
-
Calculate the percentage of added activity that is surface-bound and internalized.
In Vivo Biodistribution Studies
Objective: To determine the tissue distribution and tumor targeting of a radiolabeled this compound derivative in a preclinical model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
PSMA-positive tumor xenograft model (e.g., LNCaP or PC-3 PIP)
-
Radiolabeled this compound derivative
-
Anesthesia
-
Gamma counter
Procedure:
-
Inoculate mice with PSMA-positive tumor cells and allow the tumors to grow to a suitable size.
-
Inject a known amount of the radiolabeled this compound derivative intravenously into the mice.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize cohorts of mice.
-
Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion and Future Directions
The development of novel PSMA-targeted agents with improved pharmacological profiles is an active area of research. While direct SAR studies on this compound derivatives are currently limited, the extensive knowledge gained from other urea-based PSMA inhibitors provides a robust framework for the rational design of new and improved compounds. Future efforts should focus on systematic modifications of the this compound scaffold, particularly in the linker region, to optimize tumor targeting and minimize off-target toxicity. The integration of novel chelating agents and therapeutic radionuclides will further expand the clinical utility of these promising agents. A thorough understanding of the underlying PSMA-mediated signaling pathways will be instrumental in developing combination therapies that can overcome resistance and improve patient outcomes in advanced prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of Linkers in the Structure of PSMA Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of PSMA-Targeted Radionuclide Therapy in Xenograft Models: A Technical Guide Focused on 225Ac-PSMA-Trillium
Introduction: Prostate-Specific Membrane Antigen (PSMA) is a well-established transmembrane protein that is highly overexpressed in prostate cancer cells, making it an exceptional target for both diagnostic imaging and therapeutic intervention.[1] Targeted radionuclide therapy leverages this by linking a radioactive isotope to a PSMA-binding molecule. This guide provides an in-depth overview of the preclinical evaluation of a next-generation PSMA-targeted alpha therapy, 225Ac-PSMA-Trillium (BAY 3563254), in various prostate cancer xenograft models. This agent is a novel construct built from a high-affinity PSMA binder, a chelator for the alpha-emitter actinium-225, and a customized albumin-binding moiety designed to optimize its pharmacokinetic profile.[2][3][4] The goal of this design is to prolong the agent's circulation time, thereby increasing radiation delivery to the tumor while minimizing exposure and potential toxicity to healthy tissues like the salivary glands.[2]
Core Components and Mechanism of Action
225Ac-PSMA-Trillium is a small molecule radioligand comprised of three key functional units:
-
PSMA Binder: A high-affinity ligand that specifically recognizes and binds to the extracellular domain of the PSMA protein on prostate cancer cells.
-
Albumin-Binding Moiety: A component designed to reversibly bind to circulating albumin in the bloodstream. This feature increases the agent's hydrodynamic size, reducing renal clearance and prolonging its plasma half-life.
-
Macropa Chelator: A cage-like molecule that securely holds the actinium-225 (225Ac) radioisotope.
The therapeutic mechanism involves the systemic administration of 225Ac-PSMA-Trillium, which then binds to albumin in the blood. This complex circulates throughout the body, and upon reaching PSMA-expressing tumor sites, the PSMA binder component attaches to the cancer cells. The radioisotope, 225Ac, subsequently decays, emitting high-energy alpha particles. These alpha particles have a very short range, depositing their energy densely within the tumor microenvironment. This process induces complex, difficult-to-repair double-strand DNA breaks in the cancer cells, leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The preclinical evaluation of 225Ac-PSMA-Trillium has yielded significant quantitative data regarding its binding affinity, biodistribution, and therapeutic efficacy.
Table 1: In Vitro Characteristics of 225Ac-PSMA-Trillium
| Parameter | Value | Cell Line | Method | Reference |
| Binding Affinity (Kd) | 4.88 x 10⁻¹¹ M | - | Surface Plasmon Resonance (SPR) | |
| In Vitro Cytotoxicity | 0.114 kBq/mL | LNCaP subclone C4-2 | Cell Viability Assay | |
| Stability | Good stability up to 48 hours | - | - |
Table 2: In Vivo Biodistribution in Xenograft Models
| Parameter | Value (%ID/g) | Time Point | Model | Reference |
| Blood | ~5% | 24 hours | - | |
| Tumor (Peak) | ~20% | 5-7 days | - |
%ID/g = Percent Injected Dose per gram of tissue.
Table 3: Therapeutic Efficacy in Xenograft Models
| Xenograft Model | Treatment Dose | Outcome | Reference |
| LNCaP | 150 kBq/kg (single dose) | Dose-dependent tumor growth inhibition | |
| LNCaP | 300 kBq/kg (single dose) | Increased time to reach 400 mm³ tumor volume by 35 days | |
| KuCaP-1 (PDX) | 250 kBq/kg (single dose) | Strong tumor growth inhibition over 35 days |
PDX = Patient-Derived Xenograft.
Detailed Experimental Protocols
The following sections outline the standardized methodologies for the preclinical evaluation of PSMA-binding radiopharmaceuticals in xenograft models.
Cell Culture and Xenograft Model Establishment
-
Cell Lines: PSMA-positive human prostate cancer cell lines (e.g., LNCaP, C4-2) and PSMA-negative lines (e.g., PC-3, DU-145) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Models: Male immunodeficient mice (e.g., SCID or BALB/c nude), aged 6-8 weeks, are used for tumor implantation.
-
Tumor Implantation: A suspension of 2-5 million tumor cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured 2-3 times per week using digital calipers. Volume is calculated using the formula: (Length x Width²) / 2. Animals are enrolled into study cohorts when tumors reach a volume of approximately 100-200 mm³.
-
For Patient-Derived Xenograft (PDX) Models (e.g., KuCaP-1): Tumor fragments from an established PDX line are surgically implanted subcutaneously into the flanks of immunodeficient mice.
In Vivo Biodistribution Studies
-
Radiotracer Preparation: 225Ac-PSMA-Trillium is formulated in a sterile, biocompatible buffer (e.g., saline with 0.05% BSA).
-
Administration: Tumor-bearing mice are intravenously injected via the tail vein with a defined activity of the radiotracer (e.g., 1-2 MBq).
-
Sample Collection: At predetermined time points post-injection (e.g., 2h, 24h, 72h, 168h), cohorts of mice (n=4-5 per group) are euthanized.
-
Tissue Harvesting: Blood, tumor, and major organs (kidneys, liver, spleen, salivary glands, bone, muscle, etc.) are collected, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter. Standards prepared from the injectate are counted alongside the samples to allow for decay correction and calculation of the percentage of injected dose per gram of tissue (%ID/g).
Therapeutic Efficacy Studies
-
Study Groups: Tumor-bearing mice are randomized into several groups: a vehicle control group and one or more treatment groups receiving different doses of 225Ac-PSMA-Trillium (e.g., 150, 250, 300 kBq/kg).
-
Treatment Administration: The therapeutic agent or vehicle is administered as a single intravenous injection.
-
Monitoring: Tumor volume and body weight are measured 2-3 times weekly. Animal health is monitored daily.
-
Endpoints: The primary endpoint is typically tumor growth inhibition. This can be reported as the time for tumors to reach a predetermined size (e.g., 400 mm³) or as a comparison of tumor volumes between treated and control groups over time. Survival may also be used as a secondary endpoint. The study is concluded when tumors in the control group reach a predetermined maximum size or if animals show signs of significant morbidity.
Experimental and Logical Workflows
The preclinical evaluation of a novel radiopharmaceutical like 225Ac-PSMA-Trillium follows a structured workflow, from initial in vitro characterization to comprehensive in vivo testing.
References
Technical Guide: Pharmacology and Toxicology Profile of PSMA Binder-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSMA binder-2 is a critical component in the development of next-generation targeted radiopharmaceuticals for prostate cancer. It serves as a high-affinity ligand for Prostate-Specific Membrane Antigen (PSMA), a well-validated target for imaging and therapy of metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the known pharmacological and toxicological characteristics of this compound, primarily through the lens of its application in the investigational agent 225Ac-PSMA-Trillium (BAY 3563254). While direct pharmacological and toxicological data for this compound as a standalone entity are limited in publicly available literature, its properties are integral to the performance of the final radiolabeled conjugate.
Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound is essential for its application in drug development.
| Property | Value |
| Chemical Name | L-Glutamic acid, N-[[[(1S)-1-[(1,1-dimethylethoxy)carbonyl]-5-[[[(3-ethynylphenyl)amino]carbonyl]amino]pentyl]amino]carbonyl]-, 1,5-bis(1,1-dimethylethyl) ester |
| Molecular Formula | C₃₃H₅₀N₄O₈ |
| Molecular Weight | 630.77 g/mol |
| CAS Number | 2149567-00-8 |
| Appearance | White to off-white solid |
| Purity (HPLC) | >97% |
Pharmacology
The primary pharmacological function of this compound is its specific and high-affinity binding to the extracellular domain of PSMA. This interaction is the foundation for its use in targeted radionuclide therapy.
Mechanism of Action
This compound is a small molecule designed to mimic the natural substrates of PSMA, thereby enabling it to bind with high affinity to the enzyme's active site. In the context of 225Ac-PSMA-Trillium, this compound acts as the targeting moiety, guiding the radioactive payload (Actinium-225) to PSMA-expressing cancer cells.
The general signaling pathway and therapeutic action are conceptualized as follows:
Preclinical Pharmacology of 225Ac-PSMA-Trillium
Preclinical studies on 225Ac-PSMA-Trillium provide the most direct insight into the pharmacological activity driven by this compound.
| Parameter | Finding | Reference |
| Biodistribution | In vivo studies showed a pharmacokinetic profile consistent with albumin binding, with 5% of the injected dose per gram (% ID/g) remaining in the blood after 24 hours. | [1] |
| Tumor Uptake | Tumor accumulation peaked at approximately 20% ID/g after 5-7 days in preclinical models. | [1] |
| Efficacy | A single dose of 250 kBq/kg of 225Ac-PSMA-Trillium induced strong tumor growth inhibition over 35 days in the androgen-independent KuCaP-1 patient-derived xenograft (PDX) model. | [1] |
| Salivary Gland Uptake | Clinical imaging with ¹¹¹In-PSMA-Trillium (a surrogate for imaging) showed reduced uptake and relatively fast washout from salivary glands. | [2][3] |
Toxicology
Direct toxicological studies on this compound are not publicly available. The safety profile is inferred from preclinical and emerging clinical data of 225Ac-PSMA-Trillium. The design of 225Ac-PSMA-Trillium, which includes an albumin-binding moiety, aims to improve the therapeutic index by enhancing tumor uptake and retention while reducing off-target toxicity, particularly to the salivary glands.
Preclinical Safety of 225Ac-PSMA-Trillium
Preclinical safety studies are a mandatory component of IND-enabling studies. While detailed results are not published, the progression of 225Ac-PSMA-Trillium to Phase I clinical trials indicates an acceptable safety profile in these preclinical models.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound and its conjugates are proprietary. However, based on the available literature, a general workflow can be outlined.
General Workflow for Preclinical Evaluation
Clinical Development of 225Ac-PSMA-Trillium
A first-in-human, Phase I clinical trial of 225Ac-PSMA-Trillium (BAY 3563254) was anticipated to begin enrolling patients with mCRPC in the first half of 2024. This study will provide the first clinical data on the safety and efficacy of this compound.
Conclusion
This compound is a key targeting component of the promising new radiopharmaceutical 225Ac-PSMA-Trillium. While specific pharmacological and toxicological data for the binder alone are not widely available, the preclinical data for the complete radioconjugate demonstrate its high affinity for PSMA, leading to significant tumor uptake and anti-tumor efficacy. The design of 225Ac-PSMA-Trillium, incorporating this compound, aims to optimize the therapeutic index, a critical factor in the development of effective and safe radioligand therapies. Further clinical investigation will be crucial to fully elucidate the therapeutic potential of this approach.
References
The Cellular Journey of a Novel PSMA-Targeted Radiopharmaceutical: An In-depth Technical Guide to the Uptake and Internalization of PSMA Binder-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and internalization pathways of PSMA binder-2, a critical component of the promising targeted alpha therapy, Ac-PSMA-trillium (also known as 225Ac-PSMA-Trillium or BAY 3563254). Understanding these fundamental processes is paramount for the optimization of this and other PSMA-targeted therapies in the treatment of metastatic castration-resistant prostate cancer (mCRPC).
Introduction to this compound and Ac-PSMA-trillium
Prostate-Specific Membrane Antigen (PSMA) is a well-validated cell surface target for the diagnosis and treatment of prostate cancer due to its significant overexpression on prostate cancer cells. This compound is a high-affinity ligand designed to specifically target PSMA. It forms the targeting moiety of Ac-PSMA-trillium, a radiopharmaceutical that conjugates this compound with a macropa chelator for the powerful alpha-emitting radionuclide Actinium-225 (²²⁵Ac) and a customized albumin-binding domain. This design aims to enhance therapeutic efficacy by increasing plasma residence time and improving tumor uptake while minimizing toxicity to healthy tissues, such as the salivary glands.[1]
The therapeutic efficacy of Ac-PSMA-trillium is critically dependent on its efficient binding to PSMA and subsequent internalization into the cancer cell, which delivers the cytotoxic alpha-particle payload directly to the tumor.
Quantitative Data on Binding, Uptake, and Efficacy
The following tables summarize the key quantitative data from preclinical evaluations of 225Ac-PSMA-Trillium.
Table 1: In Vitro Binding Affinity and Cytotoxicity of 225Ac-PSMA-Trillium
| Parameter | Value | Cell Line | Method | Reference |
| Binding Affinity (Kd) | 4.88 x 10⁻¹¹ M | - | Surface Plasmon Resonance (SPR) | [2] |
| Association Rate (Kon) | 1.4 x 10⁷ 1/Ms | - | Surface Plasmon Resonance (SPR) | [2] |
| Dissociation Rate (Koff) | 6.6 x 10⁻⁴ 1/s | - | Surface Plasmon Resonance (SPR) | [2] |
| In Vitro Cytotoxicity | 0.114 kBq/ml | LNCaP subclone C4-2 | - | [2] |
Table 2: In Vivo Biodistribution of 225Ac-PSMA-Trillium in LNCaP Xenograft Mice
| Time Point | Tumor Uptake (%ID/g) | Blood Concentration (%ID/g) |
| 24 hours | - | ~5% |
| 5-7 days | ~20% (peak) | - |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue.
Cellular Internalization Pathway of PSMA Binders
The primary mechanism for the internalization of PSMA-targeting ligands, including by extension this compound as part of Ac-PSMA-trillium, is clathrin-mediated endocytosis (CME). This is a receptor-mediated process that allows for the efficient uptake of the radiopharmaceutical into the target cell.
The key steps of this pathway are:
-
Binding: this compound, as part of the Ac-PSMA-trillium complex, binds with high affinity to the extracellular domain of PSMA on the surface of prostate cancer cells.
-
Clathrin-Coated Pit Formation: Upon ligand binding, the PSMA-ligand complex is recruited into specialized regions of the plasma membrane known as clathrin-coated pits.
-
Vesicle Budding and Scission: The assembly of clathrin and adaptor proteins (like AP-2) on the cytosolic side of the membrane induces curvature, leading to the formation of a vesicle that is eventually pinched off from the membrane.
-
Endosomal Trafficking: The newly formed vesicle, now an early endosome, traffics the PSMA-ligand complex into the cell.
-
Lysosomal Fate: The early endosome matures into a late endosome and fuses with a lysosome. Inside the acidic environment of the lysosome, the Ac-PSMA-trillium is degraded, releasing the ²²⁵Ac payload to induce potent, localized DNA damage and cell death.
While CME is the predominant pathway, some studies with anti-PSMA antibodies suggest the potential for other endocytic mechanisms, such as macropinocytosis and caveolae-independent endocytosis, to be involved in the internalization of PSMA-targeted agents.
Experimental Protocols
Detailed experimental protocols for this compound or Ac-PSMA-trillium are not yet publicly available in full-text peer-reviewed publications. However, based on standard methodologies for radiolabeled PSMA ligands, the following protocols can be considered representative for conducting cellular uptake and internalization assays.
Cell Culture
-
Cell Lines: PSMA-positive prostate cancer cell lines (e.g., LNCaP, C4-2, PC-3 PIP) and a PSMA-negative cell line (e.g., PC-3) for control.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
In Vitro Cellular Uptake and Internalization Assay
This assay is designed to quantify the amount of radiolabeled ligand that binds to and is internalized by cancer cells over time.
Materials:
-
PSMA-positive and PSMA-negative cells
-
Radiolabeled PSMA binder (e.g., 225Ac-PSMA-Trillium)
-
Binding buffer (e.g., serum-free media)
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to strip surface-bound radioactivity
-
Lysis buffer (e.g., 1N NaOH)
-
Gamma counter or scintillation counter
Procedure:
-
Cell Plating: Seed cells in 24-well plates and allow them to adhere and grow to a desired confluency.
-
Ligand Incubation: Wash the cells with binding buffer and then incubate with a known concentration of the radiolabeled PSMA ligand at 37°C for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h).
-
Determine Total Uptake: At each time point, wash the cells with ice-cold PBS to stop the uptake process. Lyse the cells with lysis buffer and measure the radioactivity to determine the total cell-associated radioactivity (surface-bound + internalized).
-
Determine Internalized Fraction: For a parallel set of wells, after the incubation and washing steps, add the acid wash buffer and incubate on ice for 5-10 minutes to remove surface-bound ligand. Collect the supernatant (surface-bound fraction). Lyse the remaining cells and measure the radioactivity to determine the internalized fraction.
-
Data Analysis: Express the uptake as a percentage of the added dose per million cells. The internalization rate can be calculated as the ratio of the internalized fraction to the total cell-associated radioactivity.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Clathrin-mediated endocytosis of Ac-PSMA-trillium.
Caption: Experimental workflow for cellular uptake and internalization assay.
Conclusion
The cellular uptake and internalization of this compound, as a component of Ac-PSMA-trillium, are critical determinants of its therapeutic efficacy. The primary internalization route is clathrin-mediated endocytosis, a highly efficient process for delivering the radiopharmaceutical to the lysosomal compartment where the cytotoxic ²²⁵Ac payload is released. The quantitative data from preclinical studies demonstrate the high binding affinity and potent cell-killing ability of Ac-PSMA-trillium, supporting its ongoing clinical development. Further elucidation of the detailed molecular interactions and trafficking dynamics will continue to inform the design of next-generation PSMA-targeted radiotherapeutics with improved tumor targeting and reduced off-target effects.
References
The Evolving Landscape of PSMA-Targeted Radiopharmaceuticals: A Technical Guide to Basic Research Applications
For Immediate Release
A deep dive into the preclinical evaluation of novel Prostate-Specific Membrane Antigen (PSMA) ligands reveals significant strides in developing next-generation radiopharmaceuticals for prostate cancer. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the latest basic research applications, focusing on quantitative data, detailed experimental methodologies, and the underlying biological pathways.
Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and treatment of prostate cancer due to its significant overexpression on cancer cells, particularly in advanced and metastatic disease. The development of small-molecule ligands that bind to PSMA has revolutionized nuclear medicine, leading to highly sensitive imaging agents and potent radioligand therapies. This guide explores the preclinical research underpinning the development of new PSMA ligands, moving beyond established agents to explore innovations designed to enhance tumor targeting, improve pharmacokinetic profiles, and increase therapeutic efficacy.
Quantitative Performance Data of Novel PSMA Ligands
The preclinical assessment of new PSMA ligands hinges on rigorous quantitative analysis of their binding affinity, cellular uptake, and in vivo distribution. The following tables summarize the performance of various novel ligands, including those with unique properties such as albumin-binding moieties and bispecific targeting capabilities, benchmarked against established standards where available.
Table 1: In Vitro Binding Affinity and Cellular Internalization of Novel PSMA Ligands
| Ligand/Tracer | Cell Line | Binding Affinity (IC50/Ki, nM) | Cellular Uptake/Internalization | Citation |
| Bispecific (PSMA/FAP) | ||||
| Ga-AV01017 | LNCaP | 25.2 (IC50) | - | [1] |
| Ga-AV01030 | LNCaP | 71.6 (IC50) | - | [1] |
| Ga-AV01038 | LNCaP | 40.5 (IC50) | - | [1] |
| Ga-AV01084 | LNCaP | 11.6 ± 3.25 (Ki) | - | [2] |
| Ga-AV01088 | LNCaP | 28.7 ± 6.05 (Ki) | - | [2] |
| [18F]AlF-PSMA-FAPI-01 | 22Rv1 (PSMA+) | 38.6 ± 4.5 (IC50) | ~50% internalization at 60 min | |
| [18F]AlF-PSMA-FAPI-02 | 22Rv1 (PSMA+) | 21.9 ± 3.2 (IC50) | ~50% internalization at 60 min | |
| Bispecific (PSMA/GRPR) | ||||
| 68Ga-HE0 (68Ga-16) | LNCaP (PSMA+) | - | 20-40% IA/10^6 cells | |
| Standard/Novel Monospecific | ||||
| [64Cu]Cu-CA003 | C4-2 | Low nanomolar range | 34.6% ± 2.8% internalization | |
| [99mTc]Tc-BQ0413 | PC3-pip | 0.033 ± 0.015 (Kd) | - | |
| IRDye700DX-PSMA | PC3-PIP | 13.9 (IC50 for PDT) | High avidity (MFI 44812 ± 3883) | |
| Albumin-Binding | ||||
| 177Lu-Alb-L3 | LNCaP | 0.23 ± 0.08 (Ki) | - | |
| 177Lu-Alb-L4 | LNCaP | 0.12 ± 0.04 (Ki) | - | |
| 177Lu-Alb-L5 | LNCaP | 0.14 ± 0.04 (Ki) | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Kd: Dissociation constant. MFI: Mean Fluorescence Intensity. FAP: Fibroblast Activation Protein. GRPR: Gastrin-Releasing Peptide Receptor.
Table 2: In Vivo Biodistribution of Novel PSMA Radioligands in Tumor-Bearing Mice (%ID/g)
| Ligand/Tracer | Tumor Model | Time (p.i.) | Tumor Uptake | Kidney Uptake | Liver Uptake | Spleen Uptake |
| Bispecific (PSMA/FAP) | ||||||
| [68Ga]Ga-AV01017 | LNCaP | 1 h | 4.38 ± 0.55 | 11.8 ± 3.01 | 0.28 ± 0.04 | 1.12 ± 0.36 |
| [68Ga]Ga-AV01030 | LNCaP | 1 h | 5.17 ± 0.51 | 14.1 ± 2.21 | 0.30 ± 0.04 | 1.13 ± 0.25 |
| [68Ga]Ga-AV01038 | LNCaP | 1 h | 4.25 ± 0.86 | 12.6 ± 1.70 | 0.25 ± 0.02 | 0.99 ± 0.16 |
| [18F]AlF-PSMA-FAPI-01 | 22Rv1 | 1 h | 6.40 ± 0.32 | 4.41 ± 0.72 | 0.39 ± 0.09 | 0.32 ± 0.04 |
| [18F]AlF-PSMA-FAPI-02 | 22Rv1 | 1 h | 6.47 ± 0.76 | 3.51 ± 0.55 | 0.34 ± 0.05 | 0.28 ± 0.06 |
| Standard/Novel Monospecific | ||||||
| [64Cu]Cu-CA003 | C4-2 | 1 h | 30.8 ± 12.6 | 67.0 ± 20.9 | - | - |
| [64Cu]Cu-CA003 | C4-2 | 4 h | 32.34 ± 10.6 | 13.33 ± 3.36 | - | - |
| [68Ga]Ga-NOTA-GC-PSMA | LNCaP | 1 h | 2.28 ± 0.27 | 10.38 ± 2.90 | 0.21 ± 0.05 | 0.35 ± 0.14 |
| [99mTc]Tc-BQ0413 | PC3-pip | 3 h | 38 ± 6 | 241 ± 21 | 1.0 ± 0.2 | 11 ± 2 |
| [177Lu]Lu-rhPSMA-10.1 | 22Rv1 | 1 h | 10.5 | 151 | - | 10.4 |
| [211At]PSMA-5 | ICR Mice (Normal) | 1 h | - | 11.53 ± 1.63 | 1.74 ± 0.17 | 1.67 ± 0.22 |
| Albumin-Binding | ||||||
| [64Cu]Cu-PSMA-ALB-89 | PC-3 PIP | 4 h | 65.1 ± 7.82 | - | 4.88 ± 0.21 | - |
| [64Cu]Cu-PSMA-ALB-89 | PC-3 PIP | 24 h | 97.1 ± 7.01 | - | - | - |
| [177Lu]Lu-PSMA-NARI-56 | LNCaP | 48 h | 40.56 ± 10.01 | - | - | - |
%ID/g: Percentage of injected dose per gram of tissue. p.i.: post-injection.
Core Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. This section details the methodologies for key experiments cited in the development and evaluation of new PSMA ligands.
Solid-Phase Peptide Synthesis (SPPS) of PSMA Ligands
The majority of urea-based PSMA ligands are synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
-
Resin Selection: A 2-chlorotrityl chloride or Rink amide resin is typically used as the solid support.
-
Fmoc-Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure and then coupled to the deprotected amine on the resin.
-
Urea Moiety Formation: The key Glu-urea-Lys pharmacophore is often formed by reacting the lysine-containing peptide on the resin with a glutamate derivative previously treated with triphosgene to form an isocyanate.
-
Cleavage and Deprotection: Once the synthesis is complete, the ligand is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIPS).
-
Purification: The crude peptide is purified using preparative high-performance liquid chromatography (HPLC).
Radiochemistry: Labeling of DOTA-conjugated Ligands with Gallium-68
-
Elution: 68Ga is eluted from a 68Ge/68Ga generator using sterile, ultrapure 0.1 M hydrochloric acid (HCl).
-
Buffering: The acidic 68Ga eluate is added to a reaction vial containing the DOTA-conjugated PSMA ligand precursor dissolved in a buffer, such as sodium acetate or HEPES, to achieve an optimal pH for labeling (typically between 3.5 and 5.5).
-
Heating: The reaction mixture is heated at a high temperature (e.g., 95°C) for a short duration (5-15 minutes) to facilitate the chelation of 68Ga by the DOTA macrocycle.
-
Quality Control: The radiochemical purity of the final product ([68Ga]Ga-PSMA-ligand) is determined using radio-HPLC and/or instant thin-layer chromatography (iTLC) to ensure that the incorporation of 68Ga is greater than 95%.
-
Purification/Formulation: The final product may be passed through a C18 Sep-Pak cartridge to remove unchelated 68Ga and then formulated in a physiologically compatible solution for in vivo use.
In Vitro Competitive Binding Assay (IC50 Determination)
This assay measures the affinity of a new, unlabeled ligand for the PSMA receptor by quantifying its ability to compete with a known radioligand.
-
Cell Culture: PSMA-positive cells (e.g., LNCaP or PC3-PIP) are seeded in multi-well plates and grown to near confluence.
-
Assay Setup: Cells are incubated with a fixed, low concentration of a known PSMA radioligand (e.g., [125I]MIP-1095 or [177Lu]Lu-PSMA-617) and varying concentrations of the unlabeled test ligand (competitor).
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium.
-
Washing: Unbound radioligand is removed by washing the cells multiple times with ice-cold buffer.
-
Cell Lysis and Counting: The cells are lysed, and the radioactivity bound to the cells is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value—the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
In Vitro Internalization Assay
This experiment quantifies the extent to which a radiolabeled ligand is internalized by cells after binding to the PSMA receptor.
-
Cell Culture: PSMA-positive cells are cultured in multi-well plates.
-
Incubation: Cells are incubated with the radiolabeled test ligand at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
Surface-Bound Ligand Removal: After incubation, the medium is removed. To differentiate between surface-bound and internalized radioactivity, the cells are treated with an acidic buffer (e.g., glycine buffer, pH 2.5-3.0) which strips the surface-bound radioligand from the receptors. This acid wash solution is collected.
-
Internalized Ligand Measurement: The cells, now containing only the internalized radioligand, are lysed (e.g., with 1N NaOH).
-
Counting: The radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) is measured in a gamma counter.
-
Calculation: The internalized fraction is typically expressed as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
In Vivo Biodistribution Studies
These studies are essential to determine the uptake, distribution, and clearance of a novel radioligand in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID) are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP, 22Rv1, or PC3-PIP) to establish tumor xenografts.
-
Radioligand Administration: A defined amount of the novel radioligand is administered to the tumor-bearing mice, typically via intravenous injection into the tail vein.
-
Tissue Harvesting: At various time points post-injection (e.g., 1h, 4h, 24h, 72h), cohorts of mice are euthanized. Blood, tumor, and a comprehensive panel of organs and tissues are collected.
-
Measurement: The collected tissues are weighed, and the amount of radioactivity in each sample is measured using a gamma counter. Standards of the injected dose are also measured for calibration.
-
Data Calculation: The uptake in each organ and the tumor is calculated and typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for direct comparison of tracer accumulation across different tissues and time points.
Visualizing Key Processes and Pathways
Understanding the workflows and biological interactions of new PSMA ligands is crucial for their rational design and development. The following diagrams, generated using the DOT language, illustrate these complex relationships.
Preclinical evaluation workflow for novel PSMA radioligands.
PSMA expression level dictates a switch from MAPK to PI3K/AKT signaling.
Mechanism of action for therapeutic PSMA radioligands.
Conclusion and Future Directions
The field of PSMA-targeted radiopharmaceuticals is rapidly advancing, with novel ligands demonstrating improved preclinical characteristics. Innovations such as the incorporation of albumin-binding moieties show promise for increasing tumor retention and therapeutic index. Furthermore, bispecific ligands targeting both PSMA on cancer cells and FAP on cancer-associated fibroblasts represent a strategy to overcome tumor heterogeneity.
Ongoing basic research is focused on further optimizing ligand design to reduce off-target toxicity, particularly in the kidneys and salivary glands, while maximizing the radiation dose delivered to tumors. The continued exploration of new chelators, linker technologies, and therapeutic radionuclides, including alpha-emitters, will be critical in developing the next generation of PSMA-targeted agents that can provide more effective and personalized treatments for patients with prostate cancer.
References
The Therapeutic Potential of PSMA Binder-2 in Targeted Radionuclide Therapy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a clinically validated and highly promising target for the diagnosis and treatment of prostate cancer. Its overexpression on the surface of prostate cancer cells, particularly in metastatic castration-resistant prostate cancer (mCRPC), makes it an ideal candidate for targeted therapies. "PSMA binder-2" is a high-affinity ligand that serves as a crucial component in the synthesis of a novel investigational targeted alpha therapy, Ac-PSMA-trillium (BAY 3563254). This technical guide provides an in-depth exploration of the therapeutic potential of Ac-PSMA-trillium, leveraging the targeting capabilities of this compound. We will delve into its mechanism of action, summarize the available preclinical and clinical data, and outline the experimental methodologies underpinning these findings.
The Molecular Construct: From this compound to Ac-PSMA-trillium
This compound is a small molecule designed for high-affinity binding to the extracellular domain of PSMA.[1][2] However, its therapeutic efficacy is realized when it is incorporated into a larger, multi-component radiopharmaceutical known as Ac-PSMA-trillium. This construct consists of three key functional units:
-
This compound: The targeting moiety that ensures the specific delivery of the therapeutic payload to PSMA-expressing cancer cells.[1][2]
-
Pharmacokinetic Modifier: This component, which includes a customized albumin-binding domain, is designed to optimize the pharmacokinetic profile of the agent. By binding to albumin in the bloodstream, it prolongs the plasma residence time, thereby increasing the circulation half-life and enhancing tumor uptake while aiming to reduce off-target toxicity, particularly in the salivary glands.[3]
-
Chelator (Macropa): A specialized molecule that stably sequesters the alpha-emitting radionuclide, Actinium-225 (²²⁵Ac). The macropa chelator is chosen for its efficient and stable complexation of ²²⁵Ac under mild conditions.
The non-radioactive form of this construct is referred to as PSMA-trillium. The synthesis of PSMA-trillium involves a multi-step process to link the PSMA binder, the pharmacokinetic modifier, and the chelator. While the precise, proprietary synthesis protocol for Ac-PSMA-trillium from this compound is not publicly available, the general approach for creating such PSMA-targeting radioligands often involves solid-phase peptide synthesis (SPPS) or solution-phase conjugation techniques.
Mechanism of Action: Targeted Alpha Therapy
Ac-PSMA-trillium functions as a targeted alpha therapy (TAT). The high-energy, short-range alpha particles emitted by the decay of Actinium-225 and its daughter isotopes induce highly lethal, complex double-strand DNA breaks in target cells. This mechanism is particularly effective due to the high linear energy transfer (LET) of alpha particles, which leads to dense ionization tracks and localized energy deposition, resulting in significant cytotoxicity to cancer cells with minimal damage to surrounding healthy tissue. The short path length of alpha particles (typically less than 100 micrometers) is advantageous for treating micrometastases.
Preclinical Data
A summary of the key preclinical findings for Ac-PSMA-trillium is presented below.
In Vitro Studies
| Parameter | Cell Line | Result | Reference |
| Binding Affinity (Kd) | PSMA-expressing cells | 4.88 x 10⁻¹¹ M | |
| Cytotoxicity (IC50) | LNCaP C4-2 | 0.114 kBq/mL | |
| Stability | - | Good stability up to 48 hours |
In Vivo Studies
| Study Type | Animal Model | Key Findings | Reference |
| Tumor Growth Inhibition | LNCaP Xenograft | Single doses of 150 kBq/kg and 300 kBq/kg resulted in dose-dependent tumor growth inhibition. The 300 kBq/kg dose increased the time for tumors to reach 400 mm³ by 35 days. | |
| Tumor Growth Inhibition | KuCaP-1 PDX | A single dose of 250 kBq/kg induced strong tumor growth inhibition over 35 days. | |
| Biodistribution | Mouse models | Slow pharmacokinetic profile with 5% of the injected dose per gram (%ID/g) remaining in the blood after 24 hours. Tumor accumulation peaked at approximately 20% ID/g between 5-7 days post-injection. | |
| Tumor Penetration | Mouse models | Autoradiography showed fast and homogeneous distribution throughout the tumor within 15 minutes of injection. |
Clinical Development
Ac-PSMA-trillium is currently being evaluated in a first-in-human, Phase 1 clinical trial (NCT06217822), also known as the PAnTHA study.
Phase 0 Imaging Study
Prior to the Phase 1 therapeutic trial, a Phase 0 imaging study (NCT05773703) was conducted using an Indium-111 labeled version of PSMA-trillium (¹¹¹In-PSMA-Trillium) as an imaging surrogate.
| Parameter | Key Findings | Reference |
| Tumor Targeting | Demonstrated targeting to PSMA-expressing tumors as confirmed by PSMA PET/CT scans. | |
| Pharmacokinetics | Plasma residence time was consistent with the albumin-binding properties of the molecule. | |
| Biodistribution | Showed robust uptake and prolonged retention in tumors. | |
| Off-Target Uptake | Reduced uptake and relatively fast washout from salivary glands was observed. |
Phase 1 Clinical Trial (NCT06217822)
| Parameter | Description |
| Title | A First-in-human Study of 225Ac-PSMA-Trillium (BAY 3563254) in Participants With Advanced Metastatic Castration-resistant Prostate Cancer (mCRPC). |
| Study Design | A Phase 1, open-label, multi-center, dose-escalation and dose-expansion study. |
| Primary Objectives | To evaluate the safety and tolerability of Ac-PSMA-trillium and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D). |
| Secondary Objectives | To assess the anti-tumor activity of Ac-PSMA-trillium (e.g., PSA response, objective response rate), to characterize its pharmacokinetics, and to evaluate its biodistribution and radiation dosimetry. |
| Inclusion Criteria | Patients with progressive mCRPC who have received prior treatment with at least one novel androgen axis drug and a taxane-based chemotherapy, and have PSMA-positive lesions on PET/CT imaging. |
| Treatment Plan | Intravenous administration of Ac-PSMA-trillium once every 6 weeks for up to 4 cycles. |
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies of Ac-PSMA-trillium are proprietary to the manufacturer. However, based on standard methodologies in the field, the following provides an overview of the likely procedures employed.
In Vitro Cytotoxicity Assay
-
Cell Culture: LNCaP C4-2 cells, a PSMA-expressing prostate cancer cell line, are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) under standard conditions (37°C, 5% CO₂).
-
Assay Procedure: Cells are seeded into 96-well plates. After allowing for cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of Ac-PSMA-trillium.
-
Endpoint Measurement: Following a defined incubation period, cell viability is assessed using a commercially available assay that measures ATP content (indicative of metabolically active cells) or other markers of cell death.
-
Data Analysis: The results are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated.
In Vivo Tumor Growth Inhibition Studies
-
Animal Models: Immunocompromised mice (e.g., male athymic nude mice) are used to establish tumor xenografts. For the LNCaP model, cells are typically injected subcutaneously with Matrigel. The KuCaP-1 model is a patient-derived xenograft (PDX).
-
Study Initiation: Once tumors reach a specified volume, animals are randomized into treatment and control groups.
-
Treatment Administration: A single dose of Ac-PSMA-trillium is administered intravenously. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.
-
Data Analysis: Tumor growth curves are plotted for each group to assess the extent and duration of tumor growth inhibition.
Signaling Pathways
The primary mechanism of cell killing by alpha particles from Ac-PSMA-trillium is the induction of complex DNA double-strand breaks. This triggers a cascade of cellular responses, ultimately leading to cell death.
Conclusion
This compound is an integral component of the promising targeted alpha therapy, Ac-PSMA-trillium (BAY 3563254). The preclinical data demonstrate potent anti-tumor activity in prostate cancer models, and early clinical imaging studies in humans show favorable tumor targeting and pharmacokinetic properties. The ongoing Phase 1 clinical trial will provide crucial information on the safety and efficacy of this novel therapeutic agent in patients with metastatic castration-resistant prostate cancer. The unique design of Ac-PSMA-trillium, which combines a high-affinity targeting ligand, a pharmacokinetic modifier for improved biodistribution, and a potent alpha-emitting payload, represents a significant advancement in the field of targeted radionuclide therapy. Further clinical development is eagerly anticipated to determine its ultimate role in the treatment paradigm for advanced prostate cancer.
References
Methodological & Application
Application Notes and Protocols for Radiolabeling of PSMA Binders with Lutetium-177
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a key target for the diagnosis and treatment of prostate cancer due to its overexpression on the surface of prostate cancer cells.[1] The development of small molecule inhibitors that bind to PSMA has paved the way for targeted radioligand therapy. This approach involves labeling a PSMA-binding molecule with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu), to selectively deliver a cytotoxic radiation dose to tumor cells.[2]
The radiolabeling process is a chelation reaction where the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, conjugated to the PSMA ligand, stably incorporates the ¹⁷⁷Lu³⁺ radionuclide.[2] This process requires careful control of reaction parameters to ensure high radiochemical purity and yield.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful radiolabeling of PSMA-617 with ¹⁷⁷Lu.
Table 1: Reagents and Conditions for ¹⁷⁷Lu-PSMA-617 Radiolabeling
| Parameter | Value | Reference |
| PSMA-617 Precursor Amount | 100 µg to 300 µg | |
| ¹⁷⁷LuCl₃ Activity | 5.4 GBq to 15.8 GBq | |
| Specific Activity of ¹⁷⁷LuCl₃ | 650 MBq/µg to 860 MBq/µg (carrier-added) | |
| > 3,000 GBq/mg (no-carrier-added) | ||
| Reaction Buffer | Sodium Acetate (0.1 M, pH 5.5) or Ascorbate Buffer (pH 4.5-5.0) | |
| Reaction Temperature | 90-95 °C | |
| Incubation Time | 20 minutes | |
| Final Formulation Stabilizer | Ascorbic Acid Solution (e.g., 20-50 mg/mL) |
Table 2: Quality Control Specifications for [¹⁷⁷Lu]Lu-PSMA-617
| Parameter | Specification | Method | Reference |
| Radiochemical Purity (RCP) | ≥ 95% | HPLC, TLC | |
| > 98.53 ± 0.38% (typical) | HPLC | ||
| Stability in Human Serum (7 days) | 94.81 ± 2.66% | HPLC | |
| Retention Time (HPLC) | 17.5 ± 1.0 min ([¹⁷⁷Lu]Lu-PSMA-617) | Reverse-phase HPLC | |
| 3.5 ± 0.5 min (free ¹⁷⁷LuCl₃) | Reverse-phase HPLC |
Experimental Protocols
Protocol 1: Radiolabeling of PSMA-617 with Lutetium-177
This protocol describes the manual preparation of [¹⁷⁷Lu]Lu-PSMA-617.
Materials:
-
PSMA-617 precursor
-
No-carrier-added or carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate buffer (0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)
-
Ascorbic acid solution (e.g., 50 mg/mL)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath set to 95 °C
-
Lead shielding
-
Calibrated radioactivity dose calibrator
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile, pyrogen-free reaction vial, add the required volume of sodium acetate or ascorbate buffer.
-
Add the desired amount of PSMA-617 precursor (e.g., 100 µg).
-
Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents of the vial.
-
Measure the total activity in a dose calibrator.
-
Incubate the reaction vial in a heating block or water bath at 95 °C for 20 minutes.
-
After incubation, remove the vial and allow it to cool to room temperature behind appropriate shielding.
-
Add a stabilizing solution, such as ascorbic acid, to prevent radiolysis.
-
Perform quality control checks as described in Protocol 2.
-
If the radiochemical purity is below 95%, purification using a C18 cartridge can be performed to remove unreacted ¹⁷⁷LuCl₃.
Protocol 2: Quality Control of [¹⁷⁷Lu]Lu-PSMA-617
Methods:
-
High-Performance Liquid Chromatography (HPLC):
-
System: Reverse-phase HPLC.
-
Mobile Phase: A gradient system comprising 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Gradient: 0-4 min 95% A, 4-15 min 95% A to 5% A, 15-20 min 5% A, 20-25 min 5% A to 95% A, and 25-30 min 95% A.
-
Detection: Radiometric detector.
-
Expected Retention Times: [¹⁷⁷Lu]Lu-PSMA-617 at approximately 17.5 ± 1.0 minutes and free ¹⁷⁷LuCl₃ at 3.5 ± 0.5 minutes.
-
-
Thin-Layer Chromatography (TLC) / Paper Chromatography (PC):
-
Stationary Phase: TLC plates or chromatography paper.
-
Mobile Phase: Acetonitrile:water (1:1 v/v).
-
Procedure: Apply a small spot of the reaction mixture to the strip and develop the chromatogram.
-
Detection: Scan the strip using a radio-TLC scanner.
-
Note: While useful for determining radiochemical yield, radio-TLC may not effectively detect degradation products from radiolysis. HPLC is the preferred method for determining radiochemical purity.
-
Visualizations
Caption: Workflow for the radiolabeling of PSMA-617 with Lutetium-177.
Signaling Pathways and Logical Relationships
The therapeutic efficacy of [¹⁷⁷Lu]Lu-PSMA-617 is predicated on its high-affinity binding to PSMA, which is overexpressed on prostate cancer cells. Upon binding, the radiopharmaceutical is internalized, leading to the intracellular accumulation of ¹⁷⁷Lu. The decay of ¹⁷⁷Lu releases beta particles, which are cytotoxic and induce DNA damage, ultimately leading to cancer cell death.
Caption: Mechanism of action of [¹⁷⁷Lu]Lu-PSMA-617 in prostate cancer cells.
References
Application Notes and Protocols: PSMA Binder-2 for PET Imaging of Metastatic Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The designation "PSMA binder-2" is a placeholder for the purpose of these application notes. The data and protocols provided are a composite representation based on well-characterized Prostate-Specific Membrane Antigen (PSMA)-targeting radiotracers used in preclinical and clinical research, such as PSMA-11 and PSMA-617.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in prostate cancer cells, particularly in metastatic and castration-resistant disease. This overexpression makes it an exceptional target for diagnostic imaging and targeted radionuclide therapy. PSMA-targeted Positron Emission Tomography (PET) imaging agents, such as those based on small molecule inhibitors that bind to the extracellular domain of PSMA, have revolutionized the management of prostate cancer. When labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), these binders allow for high-resolution visualization and quantification of PSMA expression in vivo, providing a non-invasive method to detect and stage metastatic prostate cancer with high sensitivity and specificity.
These application notes provide an overview of the characteristics of a representative PSMA binder, herein referred to as "this compound," and detailed protocols for its radiolabeling and application in preclinical PET imaging of metastatic prostate cancer.
Quantitative Data Summary
The following tables summarize key quantitative data for a representative PSMA binder, compiled from published data on established PSMA-targeting radiotracers.
Table 1: In Vitro Binding Affinity of PSMA Binders
| Compound | Cell Line | IC50 (nM) | Ki (nM) |
| This compound (modeled on PSMA-617) | LNCaP | ~5 | 2.3 ± 2.9 |
| This compound (modeled on PSMA-11) | LNCaP | - | 12.0 ± 2.8 |
| P17 (PSMA-617 derivative) | LNCaP | ~15 | - |
| P18 (PSMA-617 derivative) | LNCaP | ~10 | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data is representative of values found in the literature for well-characterized PSMA ligands.[1][2]
Table 2: Radiolabeling Performance of ⁶⁸Ga-PSMA Binders
| Parameter | Value |
| Radiochemical Yield | >70% (up to 99% with optimization) |
| Radiochemical Purity | >95% |
| Specific Activity | >740 MBq/µg |
| Synthesis Time | ~12-27 minutes |
Values are typical for automated synthesis of ⁶⁸Ga-labeled PSMA ligands.[3][4][5]
Table 3: Preclinical Biodistribution of a ⁶⁸Ga-labeled PSMA Binder in a Prostate Cancer Xenograft Mouse Model (1-hour post-injection)
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) |
| Tumor (PSMA-positive) | 10.4 ± 1.0 |
| Blood | < 1.0 |
| Kidneys | 45 ± 16 |
| Liver | < 1.0 |
| Spleen | < 1.0 |
| Muscle | < 0.5 |
| Bone | < 0.5 |
Data is representative of biodistribution studies in mice bearing PSMA-positive tumor xenografts.
Experimental Protocols
Protocol 1: Automated Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)
This protocol describes a generalized procedure for the automated synthesis of [⁶⁸Ga]Ga-PSMA binder-2 using a commercially available synthesis module.
Materials and Equipment:
-
Automated synthesis module (e.g., Scintomics GRP, ModularLab EAZY)
-
Pharmaceutical-grade ⁶⁸Ge/⁶⁸Ga generator
-
This compound precursor
-
Reagents and Consumables:
-
0.1 M HCl for generator elution
-
Reaction buffer (e.g., Sodium Acetate or HEPES)
-
Solid Phase Extraction (SPE) cartridge (e.g., C18)
-
Sterile vials and filters (0.22 µm)
-
Ethanol and sterile saline for formulation
-
-
Quality Control Equipment:
-
High-Performance Liquid Chromatography (HPLC) with a radioactivity detector
-
Thin-Layer Chromatography (TLC) scanner
-
Procedure:
-
Preparation: Set up the automated synthesis module with a sterile, single-use cassette and the required reagents.
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ eluate.
-
⁶⁸Ga Trapping and Purification: The synthesis module will automatically pass the eluate through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺ and remove metallic impurities.
-
Elution into Reactor: The purified ⁶⁸Ga³⁺ is eluted from the cartridge into the reaction vessel containing the this compound precursor dissolved in the reaction buffer.
-
Radiolabeling Reaction: The reaction mixture is heated (typically 85-95°C) for a defined period (3-8 minutes) to facilitate the chelation of ⁶⁸Ga by the PSMA binder.
-
Purification: The reaction mixture is passed through an SPE cartridge (e.g., C18) to retain the radiolabeled product and allow unreacted ⁶⁸Ga and hydrophilic impurities to be washed away.
-
Elution and Formulation: The purified [⁶⁸Ga]Ga-PSMA binder-2 is eluted from the SPE cartridge using an ethanol/water mixture and formulated with sterile saline for injection.
-
Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile collection vial.
-
Quality Control: Perform quality control tests to determine radiochemical purity (by HPLC or TLC), pH, and sterility before use.
Protocol 2: In Vitro Competitive Binding Assay
This assay determines the binding affinity (IC50) of the non-radiolabeled this compound by measuring its ability to compete with a known radiolabeled PSMA ligand for binding to PSMA-expressing cells.
Materials:
-
PSMA-expressing prostate cancer cells (e.g., LNCaP)
-
Cell culture medium and supplements
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)
-
Unlabeled this compound
-
Binding buffer (e.g., RPMI-1640 with 0.25% BSA)
-
Phosphate-buffered saline (PBS)
-
1 M NaOH
-
Gamma counter
Procedure:
-
Cell Culture: Culture LNCaP cells in appropriate media until they reach approximately 80-90% confluency in 12-well plates.
-
Preparation of Reagents: Prepare serial dilutions of unlabeled this compound in binding buffer to cover a wide concentration range (e.g., 10⁻¹² to 10⁻⁶ M).
-
Binding Assay: a. Wash the cells twice with ice-cold PBS. b. Add 200 µL of binding buffer to each well. c. For total binding, add 25 µL of binding buffer. d. For non-specific binding, add 25 µL of a high concentration of a known PSMA inhibitor (e.g., 2-PMPA). e. To the competition wells, add 25 µL of the serially diluted unlabeled this compound. f. Add 25 µL of the radiolabeled PSMA ligand (to a final concentration of ~1 nM) to all wells. g. Incubate the plates for 2 hours at 37°C.
-
Termination and Washing: Aspirate the incubation medium and wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Counting: Add 1 mL of 1 M NaOH to each well to lyse the cells. Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the unlabeled this compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Small Animal PET/CT Imaging
This protocol outlines the procedure for performing PET/CT imaging in a mouse model with a subcutaneously implanted PSMA-positive prostate cancer xenograft.
Materials and Equipment:
-
Animal model: Immunocompromised mice with PSMA-positive prostate cancer xenografts (e.g., LNCaP or PC-3 PIP).
-
[⁶⁸Ga]Ga-PSMA binder-2
-
Anesthesia (e.g., Isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (1-3% in oxygen).
-
Radiotracer Administration: Administer a defined dose of [⁶⁸Ga]Ga-PSMA binder-2 (e.g., 8-14 MBq) intravenously via the tail vein. The injection volume should be kept low (~100-200 µL).
-
Uptake Period: Allow the radiotracer to distribute for a specific uptake period, typically 60 minutes. Keep the animal under anesthesia and maintain its body temperature during this time.
-
CT Acquisition: Place the anesthetized animal in the PET/CT scanner. Acquire a low-dose CT scan for anatomical co-registration and attenuation correction.
-
PET Acquisition: Following the CT scan, perform a static PET scan for 10-20 minutes.
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., 3D ordered-subset expectation maximization), applying corrections for attenuation and scatter.
-
Image Analysis: Co-register the PET and CT images. Draw regions of interest (ROIs) over the tumor and other organs to quantify the radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
Visualizations
Caption: PSMA-mediated signaling pathway promoting cell survival in prostate cancer.
Caption: Workflow for preclinical PET/CT imaging with a PSMA binder.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Biodistribution Studies of PSMA Binders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target for prostate cancer. The development of ligands that bind to PSMA with high affinity and specificity is a cornerstone of novel diagnostic and therapeutic strategies. "PSMA binder-2" is a ligand utilized in the synthesis of advanced radiopharmaceuticals, such as Ac-PSMA-trillium, for targeted radionuclide therapy in metastatic castration-resistant prostate cancer (mCRPC).[1]
These application notes provide a comprehensive overview of the methodologies required to evaluate the in vivo biodistribution of novel PSMA binders, using established protocols for well-characterized agents as a template. The data and protocols presented herein are derived from preclinical studies of various PSMA-targeting radioligands and serve as a guide for the preclinical assessment of new chemical entities like this compound.
Key Concepts in PSMA-Targeted Radiopharmaceuticals
PSMA is a transmembrane protein that is highly overexpressed on the surface of most prostate cancer cells.[2] This overexpression provides a target for the delivery of imaging agents or therapeutic payloads. PSMA-targeted radiopharmaceuticals typically consist of three key components:
-
A PSMA-binding motif that recognizes and binds to the extracellular domain of PSMA.
-
A chelator that stably incorporates a radionuclide.
-
A radionuclide for either diagnostic imaging (e.g., Gallium-68, Fluorine-18) or therapeutic purposes (e.g., Lutetium-177, Actinium-225).[1][3]
The biodistribution profile of these agents is critical for determining their safety and efficacy, with the ideal agent exhibiting high tumor uptake and rapid clearance from non-target organs to minimize off-target toxicity.[3]
Animal Models for Biodistribution Studies
The selection of an appropriate animal model is crucial for obtaining relevant and translatable preclinical data. The most common models for studying PSMA-targeted agents are murine models bearing human prostate cancer xenografts.
Commonly Used Prostate Cancer Cell Lines:
| Cell Line | PSMA Expression | Tumor Type | Notes |
| LNCaP | High | Adenocarcinoma | Androgen-sensitive, widely used for initial efficacy and biodistribution studies. |
| PC-3 PIP | High (Engineered) | Adenocarcinoma | Derived from the PSMA-negative PC-3 cell line, engineered to express high levels of PSMA. |
| C4-2 | High | Adenocarcinoma | Androgen-independent subline of LNCaP, useful for studying castration-resistant prostate cancer. |
| PC-3 | Negative | Adenocarcinoma | Often used as a negative control to demonstrate PSMA-specific uptake. |
Genetically Engineered Mouse Models (GEMMs):
GEMMs that spontaneously develop prostate cancer, such as the Hi-Myc model, can also be valuable as they may better recapitulate the tumor microenvironment and disease progression.
Experimental Protocols
Animal Model Preparation
Protocol for Subcutaneous Xenograft Model:
-
Cell Culture: Culture PSMA-positive human prostate cancer cells (e.g., LNCaP) under standard conditions.
-
Cell Preparation: On the day of inoculation, harvest cells and resuspend them in a mixture of serum-free media and Matrigel (1:1 ratio) at a concentration of 1-5 x 107 cells/mL.
-
Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of male immunodeficient mice (e.g., BALB/c nude or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Experiments are typically initiated when tumors reach a volume of 100-200 mm³.
Radiotracer Administration and Biodistribution Study
Protocol for Ex Vivo Biodistribution:
-
Radiotracer Preparation: Prepare the radiolabeled PSMA binder according to established protocols and determine the radiochemical purity.
-
Animal Cohorts: Randomize tumor-bearing mice into different groups for each time point to be evaluated (e.g., 1, 4, 24, 48, and 96 hours post-injection).
-
Administration: Intravenously inject a defined amount of the radiotracer (typically 1-5 MBq) into the tail vein of each mouse.
-
Euthanasia and Organ Harvesting: At the designated time points, euthanize the mice. Collect blood and harvest relevant organs and tissues (e.g., tumor, kidneys, liver, spleen, salivary glands, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
In Vivo Imaging
Protocol for PET/CT or SPECT/CT Imaging:
-
Radiotracer Administration: Anesthetize tumor-bearing mice and intravenously inject the radiolabeled PSMA binder.
-
Imaging: At various time points post-injection, acquire whole-body PET/CT or SPECT/CT images.
-
Image Analysis: Reconstruct the images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to determine the tracer uptake.
Data Presentation: Biodistribution of PSMA Radioligands
The following tables summarize representative biodistribution data for established PSMA-targeting radioligands in preclinical models. These tables serve as a benchmark for evaluating novel binders.
Table 1: Biodistribution of 177Lu-PSMA-NARI-56 in LNCaP Xenograft-Bearing Mice (%ID/g)
| Organ | 1 h | 24 h | 48 h | 96 h |
| Blood | 1.89 ± 0.54 | 0.45 ± 0.12 | 0.27 ± 0.05 | 0.13 ± 0.02 |
| Tumor | 15.23 ± 3.45 | 40.56 ± 10.01 | 38.12 ± 9.87 | 25.43 ± 6.78 |
| Kidneys | 107.65 ± 37.19 | 10.23 ± 2.56 | 4.87 ± 1.23 | 1.55 ± 0.26 |
| Liver | 1.23 ± 0.34 | 0.56 ± 0.15 | 0.34 ± 0.09 | 0.21 ± 0.05 |
| Spleen | 0.87 ± 0.23 | 0.45 ± 0.12 | 0.28 ± 0.07 | 0.15 ± 0.04 |
Table 2: Biodistribution of 68Ga-NOTA-GC-PSMA in LNCaP Xenograft-Bearing Mice (%ID/g)
| Organ | 10 min | 30 min | 60 min | 120 min |
| Tumor | 3.01 ± 0.56 | 3.21 ± 0.45 | 3.54 ± 0.67 | 3.12 ± 0.54 |
| Kidneys | 15.23 ± 3.45 | 18.98 ± 4.12 | 17.65 ± 3.89 | 15.43 ± 3.21 |
| Liver | 1.02 ± 0.23 | 0.87 ± 0.19 | 0.65 ± 0.14 | 0.45 ± 0.11 |
| Muscle | 0.23 ± 0.05 | 0.21 ± 0.04 | 0.25 ± 0.06 | 0.22 ± 0.05 |
Visualization of Experimental Workflow and Signaling
Experimental Workflow for Biodistribution Study
Workflow for in vivo biodistribution studies.
PSMA-Targeted Radiopharmaceutical Action
Mechanism of action for PSMA-targeted radiopharmaceuticals.
Conclusion
The preclinical evaluation of novel PSMA binders is a critical step in the development of new diagnostic and therapeutic agents for prostate cancer. The protocols and data presented in these application notes provide a framework for conducting robust in vivo biodistribution studies. By following these standardized procedures, researchers can generate reliable and comparable data to assess the potential of new PSMA-targeting compounds for clinical translation. While specific biodistribution data for "this compound" is not publicly available, the methodologies outlined here are directly applicable to its preclinical characterization.
References
Application Notes and Protocols for Dosimetry Calculation in ¹⁷⁷Lu-PSMA Therapy
Introduction
Lutetium-177 (¹⁷⁷Lu) labeled Prostate-Specific Membrane Antigen (PSMA) binders represent a significant advancement in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This therapeutic approach, known as radioligand therapy (RLT), aims to deliver a cytotoxic radiation dose directly to tumor cells while minimizing damage to healthy tissues. Accurate dosimetry is crucial for optimizing therapeutic efficacy and ensuring patient safety.[1][2] These application notes provide a detailed overview of the principles and protocols for dosimetry calculations in patients undergoing ¹⁷⁷Lu-PSMA therapy, with a focus on the widely used binders PSMA-617 and PSMA-I&T.
The goal of ¹⁷⁷Lu-PSMA radionuclide therapy is to maximize the absorbed dose to tumor lesions while sparing organs at risk (OARs).[1] Dosimetry allows for the estimation of the radiation dose absorbed by tumors and healthy organs, which is essential for understanding the dose-response relationship and personalizing treatment.[1][2]
Core Principles of ¹⁷⁷Lu-PSMA Dosimetry
The foundation of internal dosimetry for radiopharmaceutical therapy is the Medical Internal Radiation Dose (MIRD) schema. This methodology calculates the mean absorbed dose to a target tissue by considering the cumulative activity of the radiopharmaceutical in a source organ and the physical characteristics of the radionuclide.
Key Parameters in Dosimetry Calculations:
-
Administered Activity: The total amount of ¹⁷⁷Lu-PSMA administered to the patient, typically measured in Gigabecquerels (GBq).
-
Pharmacokinetics: The biodistribution and clearance of the radiopharmaceutical over time, which is determined through sequential imaging and blood/urine sampling.
-
Time-Integrated Activity (TIA): The total number of radioactive disintegrations occurring in a source organ over a specific period. This is derived from the time-activity curve (TAC).
-
S-values: Pre-calculated values that represent the mean absorbed dose to a target organ per unit of cumulated activity in a source organ. These are dependent on the radionuclide and the anatomy of the patient.
Experimental Protocols
Patient Preparation and Administration of ¹⁷⁷Lu-PSMA
-
Patient Selection: Patients are typically selected based on PSMA expression confirmed by PET/CT imaging (e.g., with ⁶⁸Ga-PSMA-11).
-
Informed Consent: Obtain written informed consent from the patient after a thorough explanation of the procedure, potential risks, and benefits.
-
Pre-treatment Evaluation: Conduct a comprehensive medical history, physical examination, and laboratory tests (complete blood count, kidney and liver function tests).
-
Hydration: Patients are advised to be well-hydrated before and after the administration of ¹⁷⁷Lu-PSMA to promote clearance and reduce radiation dose to the kidneys and bladder.
-
Administration: ¹⁷⁷Lu-PSMA is administered intravenously, typically as a slow infusion over 15-30 minutes. The administered activity is carefully measured using a dose calibrator.
Data Acquisition for Dosimetry
1. Imaging Protocol:
-
Modality: Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) is the preferred imaging modality for quantitative analysis. Planar whole-body scans can also be used but are generally less accurate.
-
Imaging Time Points: A series of SPECT/CT scans are acquired at multiple time points post-injection to characterize the pharmacokinetics of ¹⁷⁷Lu-PSMA. Common imaging schedules include scans at 4, 24, 48, 72, and 168 hours post-injection. Simplified protocols with fewer time points are also being investigated to improve clinical feasibility.
-
Image Reconstruction: Images are reconstructed using algorithms that correct for attenuation, scatter, and collimator-detector response to ensure accurate quantification of activity.
2. Blood and Urine Sampling Protocol:
-
Blood Sampling: Venous blood samples are collected at multiple time points post-injection (e.g., 5, 15, 30, 60 minutes, and 2, 4, 24, 48, 72 hours) to determine the clearance of the radiopharmaceutical from the blood. This data is crucial for calculating the bone marrow dose.
-
Urine Collection: Urine is collected over a 24 or 48-hour period to measure the amount of excreted activity.
Dosimetry Calculation Protocol (MIRD Schema)
-
Image Segmentation: On the SPECT/CT images, regions of interest (ROIs) or volumes of interest (VOIs) are drawn around the source organs (e.g., kidneys, salivary glands, liver) and tumor lesions.
-
Activity Quantification: The activity in each ROI/VOI at each imaging time point is determined from the reconstructed SPECT images.
-
Time-Activity Curve (TAC) Generation: The measured activities for each source organ are plotted against time to generate a TAC.
-
Time-Integrated Activity (TIA) Calculation: The area under the TAC is calculated by fitting the data to a mathematical function (e.g., a bi-exponential function) and integrating it from zero to infinity. This gives the total number of disintegrations in the source organ.
-
Absorbed Dose Calculation: The mean absorbed dose (D) to a target organ is calculated using the following MIRD formula: D(target) = Σ [TIA(source) × S(target ← source)] Where:
-
TIA(source) is the time-integrated activity in the source organ.
-
S(target ← source) is the S-value for the specific source-target pair.
-
The summation is performed over all source organs contributing to the dose in the target organ.
-
-
Software: Commercially available or in-house developed software (e.g., OLINDA/EXM, Hermes) is often used to perform these calculations.
Data Presentation
The following tables summarize quantitative data on the absorbed doses to organs at risk and tumor lesions from various studies involving ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T.
Table 1: Absorbed Doses to Organs at Risk (OARs) for ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T (Gy/GBq)
| Organ | ¹⁷⁷Lu-PSMA-617 (Gy/GBq) | ¹⁷⁷Lu-PSMA-I&T (Gy/GBq) |
| Kidneys | 4.04 | 4.70 |
| Salivary Glands (Parotid) | 5.85 | 2.62 |
| Salivary Glands (Submandibular) | 5.15 | 4.35 |
| Bone Marrow | 0.24 | 0.19 |
| Liver | 1.11 | 0.56 |
| Lacrimal Glands | 11.03 | 19.23 |
Note: Values are pooled weighted averages from a meta-analysis and can vary between individual patients and studies.
Table 2: Absorbed Doses to Tumor Lesions for ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T (Gy/GBq)
| Lesion Type | ¹⁷⁷Lu-PSMA-617 (Gy/GBq) | ¹⁷⁷Lu-PSMA-I&T (Gy/GBq) |
| Soft Tissue Lesions | 4.19 | 2.94 |
| Bone Lesions | 26.43 (Gy per cycle) | 27.78 (Gy per cycle) |
| Lymph Node Lesions | - | 5.47 |
| Liver Metastases | - | 4.95 |
Note: Tumor-absorbed doses can be highly variable depending on the size, location, and PSMA expression of the lesion. There is a trend suggesting higher tumor lesion doses with ¹⁷⁷Lu-PSMA-617.
Visualizations
Below are diagrams illustrating key workflows and concepts in ¹⁷⁷Lu-PSMA dosimetry.
References
Application Notes and Protocols for PSMA Binder-2 in Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PSMA binder-2 in the development of targeted radionuclide therapies, with a focus on its application in the form of 225Ac-PSMA-Trillium for metastatic castration-resistant prostate cancer (mCRPC). Detailed protocols for key preclinical experiments are provided to guide researchers in the evaluation of this and similar therapeutic agents.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. This compound is a high-affinity ligand for PSMA that serves as a crucial component in the synthesis of PSMA-targeted radiopharmaceuticals. When coupled with a chelator and a radionuclide, it enables the targeted delivery of radiation to tumor cells. A notable application of this compound is in the formation of PSMA-Trillium, which can be labeled with the alpha-emitting radionuclide Actinium-225 (225Ac) to create 225Ac-PSMA-Trillium, a promising therapeutic agent for mCRPC.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of 225Ac-PSMA-Trillium and related compounds. This data is essential for evaluating the potential of these radiopharmaceuticals.
Table 1: In Vitro Binding Affinity and Cytotoxicity
| Compound | Cell Line | Parameter | Value | Reference |
| 225Ac-PSMA-Trillium | - | Kd (SPR Assay) | 4.88 x 10⁻¹¹ M | [1] |
| 225Ac-PSMA-Trillium | LNCaP subclone C4-2 | In vitro cytotoxicity | 0.114 kBq/mL | [1] |
Table 2: In Vivo Biodistribution of 225Ac-PSMA-Trillium in LNCaP Tumor-Bearing Mice
| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 24h | % Injected Dose per Gram (%ID/g) at 5-7 days (Peak) | Reference |
| Blood | 5% | - | [1] |
| Tumor | - | ~20% | [1] |
Note: A more detailed biodistribution table for a similar macropa-chelated PSMA ligand is provided in the experimental protocols section for comparative purposes.
Table 3: Therapeutic Efficacy of 225Ac-PSMA-Trillium in Prostate Cancer Xenograft Models
| Animal Model | Treatment Dose | Outcome | Reference |
| LNCaP Xenograft | 150 kBq/kg (single dose) | Tumor growth inhibition | [1] |
| LNCaP Xenograft | 300 kBq/kg (single dose) | Increased time to reach 400 mm³ by 35 days | |
| KuCaP-1 (androgen-independent PDX) | 250 kBq/kg (single dose) | Strong tumor growth inhibition over 35 days |
Signaling Pathways and Experimental Workflows
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is not only a target for radionuclide therapy but also plays a role in prostate cancer cell signaling, promoting survival and proliferation. Understanding this pathway is crucial for the development of targeted therapies.
References
Application Notes and Protocols for PSMA Binder-2 Competition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the diagnosis and treatment of prostate cancer. Competition binding assays are a cornerstone in the development of new PSMA-targeting agents, enabling the determination of binding affinity and specificity of novel ligands. This document provides detailed protocols and application notes for conducting competition assays with "PSMA binder-2," a precursor for the synthesis of advanced therapeutic agents like Ac-PSMA-trillium.[1][2]
The protocols outlined below describe both radioligand and fluorescence-based competition assays, which are fundamental techniques to quantify the interaction of a test compound (the unlabeled "competitor," such as this compound) with PSMA by measuring its ability to displace a labeled ligand. The resulting data are crucial for calculating the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are key parameters in the characterization of a new binder.
Signaling Pathways and Experimental Logic
PSMA Signaling Pathway
PSMA expression influences key cellular signaling pathways involved in prostate cancer progression. In cells with high PSMA expression, there is a redirection of signaling from the MAPK/ERK pathway towards the PI3K-AKT pathway, which promotes tumor cell survival and growth.[3] Understanding this signaling switch is critical when evaluating the potential downstream effects of novel PSMA binders.
References
Application Note and Protocol: Quantifying PSMA Expression Using Binder-2 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is significantly overexpressed in prostate cancer, making it a critical biomarker for diagnostics and a promising target for therapeutic interventions. Accurate quantification of PSMA expression on the cell surface is paramount for patient stratification, monitoring therapeutic efficacy, and developing novel PSMA-targeted drugs. This document provides a detailed protocol for the detection and quantification of PSMA expression on prostate cancer cell lines using a novel fluorescently-labeled PSMA-specific ligand, "Binder-2," via flow cytometry.
The following protocol outlines the necessary steps for cell preparation, staining, and data acquisition to ensure reproducible and reliable results. Additionally, representative data from PSMA-positive (LNCaP) and PSMA-negative (PC-3) cell lines are presented to demonstrate the specificity and utility of Binder-2.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Material/Reagent | Supplier | Catalog Number |
| Cell Lines | ||
| LNCaP (PSMA-positive) | ATCC | CRL-1740 |
| PC-3 (PSMA-negative) | ATCC | CRL-1435 |
| Media and Buffers | ||
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Flow Cytometry Staining Buffer (PBS + 2% FBS) | In-house preparation | N/A |
| Reagents for Cell Staining | ||
| Binder-2 (FITC-conjugated) | Hypothetical | Hypothetical |
| Isotype Control (FITC-conjugated) | BioLegend | 400107 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DAPI Solution | BD Biosciences | 564907 |
| Human BD Fc Block™ | BD Biosciences | 564220 |
Experimental Protocols
Cell Culture
LNCaP and PC-3 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells should be harvested when they reach 70-80% confluency.
Flow Cytometry Staining Protocol for PSMA Expression
This protocol is designed for the analysis of PSMA expression on the surface of live cells.
-
Cell Harvesting and Preparation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells from the culture flask. Incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with complete culture medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold Flow Cytometry Staining Buffer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To prevent non-specific binding of Binder-2 to Fc receptors, pre-incubate the cells with Human BD Fc Block™.[1]
-
Add 5 µL of Fc Block™ per 1 x 10^6 cells and incubate for 10 minutes at room temperature.
-
-
Staining with Binder-2:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of FITC-conjugated Binder-2 to the respective tubes. A starting concentration of 1 µg/mL is recommended, but this should be optimized for each new lot of reagent.
-
For the isotype control, add the same concentration of FITC-conjugated isotype control antibody to a separate tube.
-
Create an unstained control tube containing only cells.
-
Vortex gently and incubate for 30 minutes at 4°C, protected from light.
-
-
Wash and Resuspension:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step twice to ensure removal of unbound Binder-2.
-
After the final wash, resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
-
Viability Staining and Data Acquisition:
-
Just before analysis, add DAPI solution to each tube to a final concentration of 1 µg/mL to distinguish live from dead cells.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for FITC excitation and appropriate emission filters.
-
Collect a minimum of 10,000 events for each sample.
-
Data Analysis
-
Gate on the live cell population based on forward and side scatter, and DAPI exclusion.
-
Analyze the FITC signal intensity of the live, single-cell population.
-
Compare the median fluorescence intensity (MFI) of cells stained with Binder-2 to the isotype control and unstained cells to determine the level of PSMA expression.
Expected Results
The following table summarizes the expected quantitative data from the flow cytometry analysis of LNCaP and PC-3 cells stained with Binder-2. LNCaP cells are known to have high PSMA expression, while PC-3 cells have minimal to no PSMA expression.[2][3]
| Cell Line | Treatment | Median Fluorescence Intensity (MFI) | % PSMA Positive Cells |
| LNCaP | Unstained | 100 - 200 | < 1% |
| LNCaP | Isotype Control | 200 - 400 | < 2% |
| LNCaP | Binder-2 | 5000 - 10000 | > 95% |
| PC-3 | Unstained | 100 - 200 | < 1% |
| PC-3 | Isotype Control | 150 - 300 | < 2% |
| PC-3 | Binder-2 | 200 - 500 | < 5% |
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps.
Caption: Workflow for preparing cells for flow cytometry analysis.
Caption: Step-by-step process for cell staining and data acquisition.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background staining | Insufficient washing | Increase the number of wash steps. |
| Non-specific antibody binding | Include an Fc block step. Titrate the antibody to the optimal concentration. | |
| Weak or no signal | Low PSMA expression on cells | Use a positive control cell line (e.g., LNCaP). |
| Incorrect antibody concentration | Titrate the antibody to determine the optimal concentration. | |
| Improper storage of Binder-2 | Ensure Binder-2 is stored as recommended, protected from light. | |
| High cell death | Harsh cell handling | Handle cells gently during harvesting and washing. Keep cells on ice. |
Conclusion
This application note provides a detailed and robust protocol for the quantification of PSMA expression on prostate cancer cell lines using the novel "Binder-2" reagent. The provided workflow, expected results, and troubleshooting guide will enable researchers to obtain reliable and reproducible data, facilitating advancements in prostate cancer research and the development of targeted therapeutics.
References
Application of PSMA Binder-2 in Autoradiography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells.[1][2][3] Small molecule inhibitors that bind to the enzymatic pocket of PSMA have been developed and radiolabeled for both imaging and therapeutic applications.[2][4] PSMA binder-2 is a ligand that can be utilized in the synthesis of PSMA-targeting compounds for radionuclide therapy. While specific autoradiography protocols for "this compound" are not extensively detailed in the public domain, this document provides a comprehensive set of protocols and application notes based on established methodologies for similar PSMA-targeting radioligands. Autoradiography allows for the high-resolution visualization and quantification of radiolabeled PSMA binders in tissue sections, providing valuable insights into tracer distribution and target engagement.
Principle of PSMA-Targeted Autoradiography
PSMA-targeted autoradiography relies on the specific binding of a radiolabeled ligand to the PSMA protein expressed in tissue sections. The tissue is incubated with the radioligand, which binds to PSMA. After washing away the unbound ligand, the tissue section is exposed to a sensitive film or phosphor imaging plate, which captures the radioactive decay, creating a quantitative map of the ligand's distribution.
Caption: Experimental workflow for PSMA-targeted autoradiography.
Quantitative Data of PSMA Binders
The following tables summarize key quantitative data for various PSMA binders from preclinical studies. This data is essential for comparing the performance of different ligands and for designing autoradiography experiments.
Table 1: In Vitro Binding Affinity and Cell Uptake of PSMA Radioligands
| Radioligand | KD (nM) | Cell Line | Uptake (% added activity) (2h) | Uptake (% added activity) (4h) | Internalized Fraction (4h) | Reference |
| [177Lu]Lu-Ibu-PSMA-02 | Not Reported | PC-3 PIP | 53 ± 6% | 65 ± 5% | 22 ± 2% | |
| [177Lu]Lu-PSMA-TB-01 | 23 ± 1 | PC-3 PIP | 64 ± 1% | 69 ± 3% | 22 ± 3% | |
| [177Lu]Lu-PSMA-617 | Not Reported | PC-3 PIP | 49 ± 5% | 55 ± 5% | 11-13% | |
| [111In]In-3p-C-NETA-ePSMA-16 | IC50 = 4.61 ± 1.33 | LS174T | 1.41 ± 0.20% ID/106 cells (1h) | - | - |
Table 2: Biodistribution of PSMA Radioligands in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Radioligand | Time p.i. | Tumor | Blood | Kidneys | Liver | Spleen | Reference |
| [177Lu]Lu-Ibu-PSMA-02 | 1h | 13.1 ± 1.8 | 29 ± 4 | 115 ± 15 | 17 ± 4 | Not Reported | |
| 4h | 29.8 ± 3.4 | 7.1 ± 0.7 | 27 ± 2 | 7.1 ± 0.5 | Not Reported | ||
| 24h | 79.5 ± 9.6 | <1 | 10 ± 2 | <1 | Not Reported | ||
| [177Lu]Lu-PSMA-TB-01 | 1h | 20 ± 2 | 26 ± 2 | 56 ± 5 | 4.0 ± 0.6 | 4.3 ± 0.2 | |
| 4h | 28 ± 2 | 14 ± 1 | 47 ± 6 | Not Reported | Not Reported | ||
| 24h | 29 ± 3 | 2.0 ± 0.3 | 18 ± 3 | <2 | <2 | ||
| [68Ga]Ga-HTK03041 | 1h | 23.1 ± 6.11 | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Lutetium-177
This protocol describes a general method for radiolabeling a DOTA-conjugated PSMA binder with 177Lu, a commonly used radionuclide for therapy and imaging.
Materials:
-
DOTA-conjugated this compound
-
177LuCl3 in 0.04 M HCl
-
Sodium acetate buffer (0.5 M, pH 5.0)
-
Gentisic acid solution (50 mg/mL in water)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Radio-TLC system for quality control
Procedure:
-
In a sterile reaction vial, combine 5-10 nmol of the DOTA-conjugated this compound with sodium acetate buffer.
-
Add an appropriate volume of 177LuCl3 solution (e.g., up to 100 MBq/nmol of peptide).
-
Add gentisic acid solution as a radical scavenger to prevent radiolysis.
-
Incubate the reaction mixture at 95°C for 15-30 minutes.
-
Allow the vial to cool to room temperature.
-
Perform radiochemical purity analysis using a radio-TLC system. A purity of >97% is generally considered acceptable.
Protocol 2: In Vitro Autoradiography of Tissue Sections
This protocol outlines the steps for performing autoradiography on frozen tissue sections to visualize the distribution of a radiolabeled PSMA binder.
Materials:
-
Frozen tissue sections (e.g., prostate tumor xenografts, patient-derived tissue) mounted on microscope slides.
-
Radiolabeled this compound (e.g., [177Lu]Lu-PSMA Binder-2)
-
Binding buffer (e.g., Tris-buffered saline, pH 7.4, with 1% BSA)
-
Washing buffer (e.g., cold Tris-buffered saline)
-
Blocking solution (for non-specific binding control, e.g., binding buffer containing a high concentration of a non-radiolabeled PSMA inhibitor like 2-PMPA).
-
Phosphor imaging plates and cassette
-
Phosphor imager scanner
Procedure:
-
Tissue Preparation:
-
Allow frozen tissue sections (10-20 µm thick) to thaw and air-dry at room temperature for 30 minutes.
-
-
Pre-incubation (optional):
-
Incubate slides in binding buffer for 15-30 minutes at room temperature to rehydrate the tissue and reduce non-specific binding.
-
-
Incubation:
-
Incubate the tissue sections with the radiolabeled this compound solution (typically 0.1-1.0 nM) in binding buffer for 60-120 minutes at room temperature.
-
For competition studies to determine binding specificity, co-incubate adjacent sections with the radiolabeled binder and a high concentration (e.g., 10 µM) of a non-radiolabeled PSMA inhibitor.
-
-
Washing:
-
Wash the slides to remove unbound radioligand. A typical washing procedure involves sequential immersions in cold washing buffer (e.g., 2 x 5 minutes).
-
Briefly dip the slides in deionized water to remove buffer salts.
-
-
Drying:
-
Allow the slides to air-dry completely.
-
-
Exposure:
-
Place the dried slides in a light-proof autoradiography cassette with a phosphor imaging plate.
-
Expose for a suitable duration, which can range from several hours to days depending on the amount of radioactivity bound to the tissue.
-
-
Image Acquisition and Analysis:
-
Scan the phosphor imaging plate using a phosphor imager.
-
Quantify the signal intensity in different regions of interest using appropriate software. Calibration standards can be included during exposure for absolute quantification.
-
Caption: Signaling pathway of PSMA ligand binding and detection.
Conclusion
The protocols and data presented provide a robust framework for the application of this compound and similar compounds in autoradiography studies. These methods are crucial for the preclinical evaluation of novel PSMA-targeted radiopharmaceuticals, enabling detailed analysis of their binding characteristics, specificity, and distribution in relevant tissues. Such studies are instrumental in guiding the selection of candidate molecules for further development in cancer diagnostics and therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Radiolabeled enzyme inhibitors and binding agents targeting PSMA: Effective theranostic tools for imaging and therapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The utility of radiolabeled PSMA ligands for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneity of prostate-specific membrane antigen (PSMA) and PSMA-ligand uptake detection combining autoradiography and postoperative pathology in primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tumor-to-Kidney Uptake Ratio of PSMA Binder-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the tumor-to-kidney uptake ratio of PSMA binder-2 and related radioligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce high renal uptake of PSMA-targeting radioligands like this compound?
A1: High kidney uptake is a common challenge as the kidneys are a primary route for the clearance of small-molecule radiopharmaceuticals[1]. The main strategies to mitigate this issue can be categorized as follows:
-
Structural Modification of the Ligand: Altering the molecular design of the PSMA binder can change its pharmacokinetic properties. This includes modifying linkers, substituting amino acid residues, or adding albumin-binding moieties to prolong circulation and alter excretion pathways[1][2].
-
Co-administration of Competing Agents: Injecting a non-radiolabeled compound that competes for binding sites in the kidneys can reduce the accumulation of the radiolabeled therapeutic agent[1][3]. Examples include co-administering excess "cold" ligand (like PSMA-11) or other agents like 2-(phosphonomethyl)pentanedioic acid (2-PMPA).
-
Pharmacokinetic Modulation: Strategies such as using diuretics like mannitol can enhance the excretion of the radioligand, potentially reducing the time it resides in the kidneys.
-
Adjusting Molar Activity: Reducing the effective molar activity by adding an unlabeled ligand can saturate PSMA binding sites in non-target tissues like the kidneys and salivary glands, thereby lowering the uptake of the radiolabeled compound.
Q2: My modified PSMA binder shows reduced kidney uptake, but tumor uptake has also decreased. How can I improve the tumor-to-kidney ratio?
A2: This is a common trade-off. While some strategies to reduce kidney uptake can also impact tumor accumulation, the goal is to find a balance that maximizes the therapeutic window.. Here are some troubleshooting steps:
-
Optimize the Albumin Binder: If using an albumin-binding moiety, its affinity is critical. A very strong binder might prolong circulation excessively, leading to high background signal, while a weaker binder may not provide sufficient tumor accumulation time. It may be necessary to screen albumin binders with varying affinities. For example, replacing a strong albumin binder with a weaker one has been shown to improve tumor-to-kidney absorbed dose ratios by achieving comparable tumor uptake with faster clearance from background tissues.
-
Modify the Linker Region: The linker between the PSMA binding motif and the chelator can be adjusted. Changes in the linker can optimize the ligand's positioning in the PSMA binding pocket, potentially improving affinity and internalization into tumor cells without increasing kidney retention.
-
Adjust the "Cold" Ligand Dose: If using competitive inhibition, the amount of co-administered unlabeled ligand is crucial. Too much can block tumor uptake, while too little won't effectively reduce kidney uptake. A dose-escalation study is recommended to find the optimal amount that significantly reduces kidney uptake with only a marginal, compensable decrease in tumor uptake.
Q3: How does adding an albumin-binding moiety affect the biodistribution of a PSMA binder?
A3: Incorporating an albumin-binding moiety is a strategy to improve the pharmacokinetic profile of the PSMA ligand. By reversibly binding to serum albumin, the radioligand's circulation half-life is extended. This prolonged circulation can lead to several effects:
-
Increased Tumor Accumulation: The longer the radioligand circulates, the greater the opportunity for it to accumulate in tumor tissue over time.
-
Altered Kidney Uptake: While this modification can sometimes lead to higher initial kidney uptake due to increased blood flow exposure, the optimized pharmacokinetics can result in superior tumor-to-kidney ratios at later time points (e.g., 24 hours or later post-injection) as the compound clears from non-target organs.
-
Delayed Clearance: Overall clearance from the body is slowed, which must be considered for dosimetry calculations.
The logical workflow for this strategy is visualized below.
Troubleshooting Guides
Issue: High variability in kidney uptake between experimental animals.
-
Possible Cause 1: Inconsistent Injection Quality: Intravenous (tail vein) injections can be challenging. A partial miss can lead to subcutaneous deposition and altered absorption kinetics, affecting biodistribution.
-
Solution: Ensure all personnel are thoroughly trained in tail vein injection techniques. Use a heat lamp to dilate the tail veins for easier access. Monitor for any swelling at the injection site.
-
-
Possible Cause 2: Differences in Animal Physiology: Factors such as age, weight, and underlying health (even if subclinical) can affect kidney function and clearance rates.
-
Solution: Use a homogenous group of animals (same age, sex, and from the same supplier). Ensure animals are well-hydrated. Randomize animals into control and experimental groups to average out any individual physiological differences. Check for variations in kidney function if possible, as this can influence the uptake of PSMA ligands.
-
-
Possible Cause 3: Instability of the Radioligand: The radiolabeled PSMA binder might be unstable in vivo, leading to the release of the radionuclide, which can have a different biodistribution profile.
-
Solution: Perform in vitro stability tests of the radioligand in serum. Ensure that the chelator used is appropriate for the chosen radionuclide to form a stable complex. For instance, some albumin binders have been shown to increase the radiolytic stability of the compound.
-
Quantitative Data Summary
The following tables summarize biodistribution data from studies investigating strategies to improve the tumor-to-kidney uptake ratio.
Table 1: Effect of Co-administration of PSMA-11 on [¹⁷⁷Lu]-PSMA-617 Uptake (%ID/g) Data extracted from a study in mice bearing PC3-PIP xenografts at 4 hours post-injection.
| Amount of "Cold" PSMA-11 Added (pmoles) | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio |
| 0 (Control) | 29.8 ± 21.0 | 123.1 ± 52.5 | 0.24 |
| 10 | 21.1 ± 9.0 | 132.3 ± 47.4 | 0.16 |
| 100 | 106.3 ± 145.5 | 84.3 ± 78.3 | 1.26 |
| 1000 | 23.6 ± 13.0 | 2.1 ± 1.9 | 11.12 |
| 2000 | 14.0 ± 3.8 | 1.2 ± 0.4 | 12.14 |
| 4000 | 12.1 ± 4.9 | 0.6 ± 0.2 | 20.04 |
| Source: Adapted from Kalidindi et al. |
Table 2: Comparison of Albumin-Binding PSMA Ligands (%ID/g at 24h p.i.) Data from a preclinical study evaluating different albumin-binding moieties on ¹⁷⁷Lu-labeled PSMA ligands.
| Compound | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio |
| ¹⁷⁷Lu-Alb-L2 (Short Linker) | 15.2 ± 3.1 | 10.5 ± 2.5 | 1.45 |
| ¹⁷⁷Lu-Alb-L3 (Short Linker) | 12.8 ± 2.9 | 9.8 ± 1.8 | 1.31 |
| ¹⁷⁷Lu-Alb-L4 (Long Linker) | 55.7 ± 8.2 | 18.9 ± 3.7 | 2.95 |
| ¹⁷⁷Lu-Alb-L5 (Long Linker) | 60.1 ± 9.5 | 16.5 ± 2.8 | 3.64 |
| Source: Adapted from a study on structurally modified PSMA-targeting ligands. |
Experimental Protocols
Protocol 1: Evaluating the Effect of a Competitive Inhibitor on Biodistribution
This protocol describes a typical experiment to assess how a competitive inhibitor, such as unlabeled 2-PMPA or PSMA-11, affects the biodistribution of a radiolabeled PSMA binder.
Methodology Details:
-
Animal Model: Use male immunodeficient mice (e.g., athymic nude) bearing subcutaneous PSMA-positive tumor xenografts (e.g., PC3-PIP or LNCaP). Tumors should be allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Radiopharmaceutical Preparation: Prepare the radiolabeled this compound (e.g., with ¹⁷⁷Lu) under sterile conditions. For the experimental group, prepare a co-injection solution containing the radioligand and the desired molar excess of the competitive inhibitor (e.g., 50 nmol of 2-PMPA).
-
Administration: Administer a defined activity (e.g., 1-2 MBq) of the radiopharmaceutical via tail vein injection in a consistent volume (e.g., 100-200 µL). For the experimental group, ensure the inhibitor and radioligand are injected simultaneously or near-simultaneously to compete for binding sites effectively.
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 24 hours), euthanize the mice. Promptly dissect, weigh, and collect major organs, including the tumor and both kidneys.
-
Data Calculation: Measure the radioactivity in each tissue using a calibrated gamma counter. Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g). The tumor-to-kidney ratio is calculated by dividing the %ID/g of the tumor by the %ID/g of the kidneys.
References
Technical Support Center: PSMA Binder-2 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of PSMA binder-2 and other PSMA-targeted agents during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a concern for this compound in vivo?
A1: Non-specific binding refers to the binding of a ligand, such as this compound, to sites other than its intended target, the Prostate-Specific Membrane Antigen (PSMA).[1] This can include interactions with other proteins, lipids, or tissues.[1] In vivo, high non-specific binding is a major concern as it can lead to:
-
High background signal: This reduces the contrast between the target tissue (e.g., prostate tumor) and surrounding tissues, potentially leading to lower imaging sensitivity and inaccurate quantification.[2]
-
Off-target toxicity: Accumulation of the binder in healthy organs and tissues, such as the salivary glands, lacrimal glands, and kidneys, can cause unwanted toxicity, especially when the binder is conjugated to a therapeutic payload like a radionuclide.[2][3]
-
Inaccurate data: High background noise can lead to misinterpretation of the binder's efficacy and pharmacokinetic profile.
Q2: What are the primary causes of high non-specific binding for PSMA binders?
A2: High non-specific binding of PSMA binders in vivo can stem from several factors:
-
Physicochemical Properties: Highly lipophilic (hydrophobic) or charged ligands are more prone to non-specific interactions with various biological surfaces.
-
Off-Target PSMA Expression: PSMA is physiologically expressed in several healthy tissues, including the salivary glands, lacrimal glands, and kidneys, leading to specific but "off-target" uptake.
-
Non-PSMA Mediated Uptake: In some tissues, like the salivary glands, a significant portion of the binder's uptake may be due to binding to entities other than PSMA.
-
Suboptimal Formulation: The formulation of the binder, including its specific activity, can influence its biodistribution and non-specific uptake.
-
Circulation Half-Life: Binders with very long circulation half-lives, such as antibodies, can sometimes exhibit undesired uptake in non-target organs like the liver and spleen.
Q3: How is non-specific binding measured and differentiated from specific binding?
A3: Non-specific binding is typically determined by conducting a blocking experiment. This involves measuring the uptake of the labeled PSMA binder in the presence of a high concentration of an unlabeled competitor ligand (a "cold" ligand) that saturates the specific PSMA binding sites. Any remaining binding of the labeled ligand under these conditions is considered non-specific. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor). This can be performed both in vitro using cell lines and in vivo using animal models.
Troubleshooting Guides
Problem: High background signal and/or uptake in non-target organs (e.g., kidneys, salivary glands).
This is a common issue with PSMA-targeted agents. Here are several strategies to mitigate non-specific and off-target uptake.
Solution 1: Modify the Structure of this compound
Systematic chemical modification of the binder's structure, particularly the linker and chelator, can have a significant impact on its pharmacokinetic properties and reduce non-specific binding.
dot
Caption: Key modifiable components of a PSMA binder.
-
Introduce Negative Charges in the Linker: Incorporating highly negatively charged linkers can significantly reduce non-specific background binding without a major loss of binding affinity. This is thought to decrease non-specific hydrophobic interactions.
-
Example: A study demonstrated that placing multiple negative charges in the linker region of a fluorine-18 labeled PSMA tracer resulted in rapid renal excretion and minimal non-specific binding.
-
-
Alter Linker Hydrophilicity/Hydrophobicity: The balance of hydrophilicity and hydrophobicity in the linker is crucial.
-
A more hydrophilic chelator can enhance renal clearance and lower non-target signals.
-
The insertion of a naphthyl function in the linker has been shown to improve imaging contrast.
-
-
Optimize the Albumin Binder: Adding an albumin-binding moiety can extend the circulation time, which may increase tumor uptake. However, the strength of this interaction must be optimized.
-
A weaker albumin binder can lead to faster blood clearance and lower background uptake, which may improve the overall tumor-to-background absorbed dose ratios.
-
Combining a positively charged amino acid (like diaminobutyric acid) with an albumin binder has been shown to have a beneficial effect on the biodistribution profile, potentially reducing kidney retention.
-
Table 1: Impact of Linker and Albumin Binder Modifications on Biodistribution
| Compound | Key Modification | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Blood (%ID/g) | Reference |
|---|---|---|---|---|---|---|
| [¹⁷⁷Lu]Lu-Ibu-PSMA-01 | Ibuprofen albumin binder | 5.1 (Absorbed Dose Gy/MBq) | 1.0 (Absorbed Dose Gy/MBq) | - | - | |
| [¹⁷⁷Lu]Lu-Ibu-PSMA-02 | Modified linker | 7.7 (Absorbed Dose Gy/MBq) | 0.71 (Absorbed Dose Gy/MBq) | - | - | |
| F-18 Tracer | Highly negatively charged linker | 4.6 | - | 0.17 | 0.04 | |
| [¹⁷⁷Lu]Lu-PSMA-617 | Standard | ~4-fold lower than RPS-063 | High | - | - |
| [¹⁷⁷Lu]Lu-RPS-063 | 4-(p-iodophenyl)acetic acid albumin binder | ~4-fold higher than PSMA-617 | Significantly high | - | - | |
Solution 2: Co-administration with a Blocking Agent
To reduce uptake in healthy tissues that express PSMA (like salivary glands and kidneys), a strategy of co-injecting a non-radiolabeled PSMA inhibitor can be employed.
-
Rationale: The blocking agent will compete for binding at the off-target sites, reducing the accumulation of the radiolabeled this compound. This has been shown to be effective in preclinical studies.
-
Examples of Blocking Agents: 2-PMPA, non-radioactive PSMA-11, or DCFPyL.
Experimental Protocol: In Vivo Blocking Study
-
Animal Model: Use tumor-bearing mice (e.g., with PSMA-positive PC3-PIP xenografts).
-
Blocking Group: Administer a sufficient dose of a non-radiolabeled PSMA inhibitor (e.g., 2-PMPA) prior to the injection of radiolabeled this compound.
-
Control Group: Administer only the radiolabeled this compound.
-
Imaging/Biodistribution: At selected time points post-injection, perform imaging (e.g., PET/SPECT) or euthanize the animals for biodistribution analysis.
-
Analysis: Compare the tracer uptake (%ID/g) in tumors and various organs between the blocked and control groups. A significant reduction in uptake in the tumor and known PSMA-expressing organs in the blocked group confirms PSMA-specific binding.
Solution 3: Adjust the Specific Activity of the Injected Dose
Varying the amount of the binder injected can help saturate low-capacity, non-specific binding sites or even specific sites in healthy organs without significantly affecting tumor uptake.
-
Rationale: By increasing the total mass of the PSMA binder injected (i.e., decreasing the specific activity), it is possible to saturate the PSMA binding sites in normal tissues like the kidneys and salivary glands. This can lead to improved imaging contrast and a more favorable biodistribution profile.
-
Procedure: This involves co-injecting a predetermined amount of the non-radiolabeled ("cold") this compound along with the radiolabeled version. The optimal amount needs to be determined empirically for each binder.
dot
Caption: Troubleshooting workflow for high non-specific binding.
Problem: How to experimentally confirm that binding is PSMA-specific?
It is crucial to differentiate between true, PSMA-mediated binding and non-specific accumulation.
Solution: Perform In Vitro and In Vivo Competition Assays
These experiments are the gold standard for verifying the binding specificity of your PSMA binder.
Experimental Protocol: In Vitro Binding Specificity Assay
-
Cell Culture: Use two cell lines: one that overexpresses PSMA (e.g., PC3-PIP or LNCaP) and a negative control that does not (e.g., PC3-Flu).
-
Preparation: Seed the cells in multi-well plates and allow them to adhere.
-
Blocking Condition: For the blocking group, pre-incubate the cells with a high molar excess (e.g., 250-fold) of a known, non-labeled PSMA inhibitor (like PSMA-11 or PSMA-2) for about 1 hour at 37°C.
-
Incubation: Add your labeled this compound to both the blocked and un-blocked wells and incubate for a defined period (e.g., 1 hour) at 37°C.
-
Washing: Remove the incubation medium and wash the cells thoroughly with cold PBS to remove unbound binder.
-
Lysis and Measurement: Lyse the cells and measure the amount of bound radioactivity (or fluorescence) using an appropriate counter or reader.
-
Analysis: Specific binding is demonstrated if the signal in the PSMA-positive cells is significantly reduced in the blocking condition compared to the un-blocked condition. The signal in the PSMA-negative cells should be low in all conditions.
dot
Caption: Simplified pathway of PSMA binder internalization.
References
Technical Support Center: Optimizing Radiochemical Yield of [⁶⁸Ga]Ga-PSMA-HBED-CC
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions to enhance the radiochemical yield of PSMA-HBED-CC (also known as PSMA-11) with Gallium-68.
Frequently Asked Questions (FAQs)
Q1: What is the expected radiochemical yield (RCY) for the synthesis of [⁶⁸Ga]Ga-PSMA-HBED-CC?
A1: Under optimized conditions, the radiochemical yield of [⁶⁸Ga]Ga-PSMA-HBED-CC can be consistently high. Automated module-based synthesis typically results in a radiochemical yield of 84.2 ± 6.3%.[1] However, with optimized protocols and lyophilized cold kits, it is possible to achieve a radiochemical yield of over 98%.[1][2] Some studies have reported yields greater than 95% within 10 minutes.[3]
Q2: What are the primary factors influencing the radiochemical yield?
A2: The key factors that can significantly impact the radiochemical yield include:
-
pH of the reaction mixture: The optimal pH is crucial for efficient complexation of ⁶⁸Ga with the HBED-CC chelator.
-
Reaction Temperature and Time: While labeling can occur at room temperature, heating can influence the reaction kinetics and yield.
-
Purity of the ⁶⁸Ge/⁶⁸Ga generator eluate: The presence of metallic impurities can compete with ⁶⁸Ga for the chelator.
-
Concentration and Quality of the PSMA-HBED-CC precursor: The amount and integrity of the precursor are critical for achieving a high yield.
-
Presence of competing metal ions: Metal ion contaminants in the precursor solution can reduce the radiochemical yield by competing with Gallium-68 for the chelator.[4]
Q3: Can [⁶⁸Ga]Ga-PSMA-HBED-CC be labeled at room temperature?
A3: Yes, the HBED-CC chelator is highly effective for ⁶⁸Ga complexation and allows for rapid radiolabeling at room temperature. A concentration of 1.7 μM of the precursor is sufficient to achieve high radiochemical yields in less than one minute at room temperature.
Q4: What is the role of a cationic filter in the synthesis process?
A4: A cationic filter is used to purify the ⁶⁸GaCl₃ eluted from the generator. This step helps to remove metallic impurities from the eluate, which could otherwise compete with ⁶⁸Ga during the labeling reaction and consequently lower the radiochemical yield.
Troubleshooting Guide
Issue: Low Radiochemical Yield (<80%)
This section provides a step-by-step guide to troubleshoot and resolve issues leading to a suboptimal radiochemical yield.
Step 1: Verify the pH of the Reaction Mixture
-
Question: Have you confirmed the pH of your reaction mixture is within the optimal range?
-
Answer: The optimal pH for the radiolabeling reaction is critical. For [⁶⁸Ga]Ga-PSMA-HBED-CC, the final pH of the reaction mixture should be between 4.0 and 5.0. Optimal labeling results have been reported with a final pH of 5.0 ± 0.2. An incorrect pH can lead to the formation of colloidal ⁶⁸Ga and a significant decrease in radiochemical yield.
-
Recommendation: Use a calibrated pH meter to check the pH of the final reaction mixture. Adjust the pH using an appropriate buffer, such as sodium acetate.
Step 2: Assess the Quality of the PSMA-HBED-CC Precursor
-
Question: Have you considered potential issues with your precursor, such as degradation or metal ion contamination?
-
Answer: The quality of the PSMA-HBED-CC precursor is paramount. The presence of metal ion contaminants, particularly Fe(III), in the precursor solution can significantly decrease the radiochemical yield due to competition with ⁶⁸Ga for the HBED-CC chelator.
-
Recommendation:
-
Ensure proper storage of the precursor solution to prevent degradation.
-
Consider using a precursor preparation method that minimizes metal ion contamination. One study suggests that preparing fresh precursor solutions for each synthesis can lead to more reproducible and higher radiochemical yields.
-
If metal ion contamination is suspected, a purification step for the precursor may be necessary.
-
Step 3: Evaluate the Reaction Conditions (Temperature and Time)
-
Question: Are your reaction temperature and time optimized for your specific setup?
-
Answer: While labeling at room temperature is feasible, reaction kinetics can be enhanced with heating. Studies have shown that heating at 95°C for 5 minutes can result in a ⁶⁸Ga incorporation of >98%. Another protocol suggests heating at 85°C for 3-5 minutes.
-
Recommendation: If you are experiencing low yields at room temperature, consider optimizing the heating time and temperature. A systematic investigation of temperatures between 25°C and 95°C can help determine the optimal condition for your laboratory's specific setup.
Step 4: Check the ⁶⁸Ge/⁶⁸Ga Generator and Elution Process
-
Question: Is your ⁶⁸Ge/⁶⁸Ga generator performing optimally, and is the post-elution processing effective?
-
Answer: The performance of the generator and the subsequent purification of the ⁶⁸Ga eluate are critical. An older generator may have lower elution efficiency. Furthermore, inefficient purification can leave metallic impurities that compete with ⁶⁸Ga.
-
Recommendation:
-
Monitor the elution efficiency of your generator.
-
Ensure the cationic exchange cartridge used for eluate purification is not expired and is properly conditioned.
-
Consider the elution method. Post-processing of the ⁶⁸Ga eluate using methods like online ethanol post-processing can ensure high nuclide purity.
-
Data Presentation
Table 1: Optimized Reaction Parameters for [⁶⁸Ga]Ga-PSMA-HBED-CC Synthesis
| Parameter | Optimized Value/Range | Reference |
| pH | 4.0 - 5.5 | |
| Temperature | Room Temperature to 95°C | |
| Reaction Time | < 1 minute to 10 minutes | |
| Precursor Amount | 0.1 - 0.7 nmol | |
| Buffer | 0.1 M Ammonium Acetate or 1 M Sodium Acetate |
Table 2: Comparison of Synthesis Methods for [⁶⁸Ga]Ga-PSMA-HBED-CC
| Synthesis Method | Radiochemical Yield (RCY) | Synthesis Time | Reference |
| Automated Module | 84.2 ± 6.3% | 25 minutes | |
| Lyophilized Cold Kit | >98% | 5 minutes | |
| Optimized Manual Method | >95% | 10 minutes |
Experimental Protocols
Protocol 1: Automated Module-Based Synthesis of [⁶⁸Ga]Ga-PSMA-HBED-CC
This protocol is a generalized procedure based on common automated synthesis modules.
-
Generator Elution and Purification: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. The eluted [⁶⁸Ga]GaCl₃ is passed through a cationic exchange cartridge to trap the ⁶⁸Ga.
-
Elution of Purified ⁶⁸Ga: The purified ⁶⁸Ga is then eluted from the cartridge into the reaction vial using a small volume of a suitable eluent (e.g., 0.5 mL of 5 M NaCl/5.5 N HCl solution (97:3)).
-
Radiolabeling Reaction: The reaction vial contains 10 to 20 µg of PSMA-HBED-CC dissolved in a buffer (e.g., 1.0 mL of 0.1 M sodium acetate, pH 4.5). The mixture is heated at a set temperature (e.g., 85°C) for a specified time (e.g., 3-5 minutes).
-
Purification of the Final Product: The reaction mixture is passed through a C18 cartridge (pre-conditioned with ethanol and water) to trap the [⁶⁸Ga]Ga-PSMA-HBED-CC.
-
Final Formulation: The purified product is eluted from the C18 cartridge with an ethanol/water mixture, passed through a sterile filter, and collected in a sterile vial.
Protocol 2: Quality Control using Radio-TLC
-
Stationary Phase: ITLC-SG plates.
-
Mobile Phase: A mixture of Methanol and Ammonium Acetate (1:1) or 5% NaCl/Methanol/25% NH₃ (3:1:1).
-
Procedure: Apply a small spot of the final product onto the TLC plate and develop the chromatogram.
-
Analysis: After development, the plate is analyzed using a radio-TLC scanner to determine the radiochemical purity. The [⁶⁸Ga]Ga-PSMA-HBED-CC complex will have a different Rf value than free ⁶⁸Ga.
Visualizations
Caption: Figure 1: General Radiosynthesis Workflow for [⁶⁸Ga]Ga-PSMA-HBED-CC
Caption: Figure 2: Troubleshooting Low Radiochemical Yield
References
- 1. Enhancing capacity and synthesis of [68Ga]68-Ga-PSMA-HBED-CC with the lyophilized ready-to-use kit for nuclear pharmacy applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PSMA Binder-2 Targeted Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PSMA binder-2 targeted therapies.
Troubleshooting Guides
This section addresses common problems encountered during preclinical research with this compound targeted therapies and offers potential causes and solutions.
| Observed Problem | Potential Causes | Troubleshooting & Optimization Solutions |
| Low in vitro uptake of this compound conjugate in PSMA-positive cell lines (e.g., LNCaP, C4-2). | 1. Low specific activity of the therapeutic conjugate. 2. Poor cell health or viability. 3. Suboptimal incubation conditions (time, temperature). 4. Lower than expected PSMA expression levels.[1] 5. Prolonged androgen deprivation in culture leading to PSMA downregulation.[2] | 1. Ensure high specific activity of the conjugate. 2. Confirm cell viability using methods like Trypan Blue exclusion before the experiment. 3. Optimize incubation time and temperature. 4. Verify PSMA expression via flow cytometry or Western blot.[1] 5. Culture cells in standard androgen-replete media or characterize PSMA levels in androgen-deprived models. |
| High variability in tumor growth in xenograft models treated with this compound therapy. | 1. Heterogeneous PSMA expression within the tumor.[1][3] 2. Inconsistent administration of the therapeutic agent. 3. Differences in the tumor microenvironment. 4. Emergence of radioresistance (for radioligand therapies). | 1. Screen tumors for PSMA expression using PSMA-PET imaging before treatment to ensure homogeneity. 2. Standardize intravenous injection techniques for consistent dosing. 3. Ensure uniform animal housing and health status. 4. Consider fractionated dosing regimens to potentially circumvent resistance. |
| Treated tumors initially respond to this compound therapy but then exhibit rapid regrowth. | 1. Activation of DNA damage response (DDR) pathways. 2. Downregulation or loss of PSMA expression post-treatment. 3. Existence of a subpopulation of PSMA-negative or low-expressing cells. 4. Development of resistance mediated by signaling pathways such as PI3K/Akt or MAPK. | 1. Combine this compound therapy with DDR inhibitors like PARP inhibitors (e.g., Olaparib). 2. Combine with androgen receptor pathway inhibitors (ARPIs) like enzalutamide, which may upregulate PSMA expression. 3. Consider a dual-targeting approach or switch to a PSMA-independent therapy for relapsed tumors. 4. Analyze relapsed tumors to investigate the activity of resistance-associated signaling pathways and identify new therapeutic targets. |
| PSMA-negative or low-expressing tumors do not respond to therapy. | 1. Suboptimal patient/model selection. 2. Neuroendocrine differentiation of tumors, leading to loss of PSMA expression. | 1. Utilize PSMA-PET imaging to select appropriate models with sufficient PSMA expression. 2. Investigate strategies to upregulate PSMA expression, such as the use of ARPIs. 3. Explore PSMA-independent therapeutic approaches for this tumor subtype. |
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to PSMA-targeted therapies?
A1: Resistance to PSMA-targeted therapies is a multifaceted issue. The primary mechanisms identified include:
-
Target-related resistance: This can manifest as a complete loss of PSMA expression, heterogeneous expression within the tumor, or downregulation of the target. Prolonged androgen deprivation therapy has been shown to lead to the downregulation of both the androgen receptor and PSMA.
-
Activation of survival pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/Akt and MAPK pathways, can help cancer cells evade therapy-induced cell death. PSMA expression itself can influence a switch from MAPK to the more pro-survival PI3K-Akt pathway.
-
Enhanced DNA Damage Response (DDR): For radioligand therapies that induce DNA damage, cancer cells can activate DDR pathways to repair the damage and survive. Mutations in DDR genes can also play a role in resistance.
-
Tumor Microenvironment: Factors within the tumor microenvironment can also contribute to therapeutic resistance.
-
TP53 Mutations: Loss or mutation of the TP53 tumor suppressor gene has been linked to reduced sensitivity to PSMA-targeted radioligand therapy.
Q2: How can I experimentally induce or study resistance to this compound therapy in the lab?
A2: To study resistance, you can employ several in vitro and in vivo models:
-
In Vitro Dose Escalation: Gradually increase the concentration of the this compound therapeutic agent on PSMA-positive prostate cancer cell lines (e.g., LNCaP, C4-2) over a prolonged period. This will select for resistant cell populations.
-
Xenograft Models: Treat tumor-bearing mice with the this compound therapy until resistance develops, as evidenced by tumor regrowth after an initial response. Tumors from these resistant animals can then be harvested for further analysis.
-
Genetically Engineered Models: Utilize cell lines with specific genetic modifications, such as CRISPR/Cas9-mediated knockout of TP53, to investigate the role of specific genes in resistance.
Q3: What are the most promising combination strategies to overcome resistance?
A3: Several combination strategies are currently under investigation:
-
With DNA Damage Response Inhibitors (DDRi): Combining PSMA-targeted radioligand therapy with PARP inhibitors (e.g., olaparib, talazoparib) or BET inhibitors can prevent cancer cells from repairing the DNA damage caused by the radiotherapy, thereby enhancing its effectiveness.
-
With Androgen Receptor Pathway Inhibitors (ARPIs): ARPIs like enzalutamide can increase PSMA expression on cancer cells, potentially sensitizing them to subsequent PSMA-targeted therapy.
-
With Chemotherapy: Taxane-based chemotherapies such as cabazitaxel have radiosensitizing properties and are being explored in combination with PSMA-targeted radioligand therapies.
-
With Immunotherapy: There is emerging evidence for the immunostimulatory effects of radiopharmaceuticals, supporting the combination of PSMA-targeted therapies with immune checkpoint inhibitors.
Q4: Are there alternative therapeutic strategies for tumors that have become resistant to a specific this compound therapy?
A4: Yes, several alternative approaches are being developed:
-
Alpha-emitters: Radioligand therapies using alpha-emitters like Actinium-225 (²²⁵Ac) deliver more potent and localized radiation compared to beta-emitters like Lutetium-177 (¹⁷⁷Lu). This higher energy transfer may overcome resistance observed with beta-emitters.
-
Next-generation PSMA-binding molecules: Novel PSMA binders with potentially improved biodistribution and therapeutic efficacy are in development.
-
PSMA-independent agents: For tumors that have lost PSMA expression, therapies targeting different antigens are a viable option.
-
Dual-targeting approaches: A strategy involving the use of both an anti-PSMA monoclonal antibody and a small molecule ligand is being explored to increase the radiation dose delivered to tumors.
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay
This protocol is designed to measure the specific uptake of a radiolabeled this compound conjugate in prostate cancer cell lines.
Materials:
-
PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3) cell lines
-
Complete cell culture medium
-
Radiolabeled this compound conjugate
-
Non-radiolabeled this compound (for blocking)
-
Phosphate-buffered saline (PBS), cold
-
Cell lysis buffer
-
Gamma counter or liquid scintillation counter
-
24-well plates
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that allows for adherence and growth.
-
Treatment:
-
Prepare a solution of the radiolabeled this compound conjugate in cell culture media.
-
For blocking experiments to confirm PSMA-specific uptake, pre-incubate a set of wells with a high concentration of non-radiolabeled this compound before adding the radioligand.
-
Add the radioligand solution to the cells.
-
-
Incubation: Incubate the plates for various time points (e.g., 1, 2, 4 hours) at 37°C.
-
Uptake Measurement:
-
After incubation, remove the radioactive media and wash the cells twice with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a gamma or scintillation counter.
-
-
Data Analysis: Calculate the percentage of uptake per well and compare the uptake in PSMA-positive versus PSMA-negative cells, as well as blocked versus unblocked wells.
Protocol 2: Western Blot for PSMA Expression
This protocol is used to qualitatively or semi-quantitatively determine the expression level of PSMA protein in cell lysates.
Materials:
-
Cell lysates from experimental cell lines
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PSMA
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PSMA antibody overnight at 4°C.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Visualizations
Signaling Pathways in PSMA Therapy Resistance
Caption: Key signaling pathways involved in resistance to PSMA-targeted therapy.
Experimental Workflow for Investigating Resistance
Caption: Workflow for generating and analyzing resistance to PSMA-targeted therapy.
Logical Relationship of Combination Therapies
Caption: Logic of combination therapies to overcome specific resistance mechanisms.
References
Technical Support Center: Enhancing PSMA Binder-2 Affinity Through Linker Modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving linker modification to enhance the affinity of PSMA binder-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PSMA-targeting conjugate?
A1: The linker in a Prostate-Specific Membrane Antigen (PSMA) targeting conjugate serves as a chemical bridge connecting the PSMA-binding molecule to a therapeutic or diagnostic payload.[1] The design of the linker, including its length, flexibility, stability, and chemical composition, is critical as it can significantly influence the binding affinity, biodistribution, and overall pharmacological performance of the agent.[1][2][3]
Q2: How does modifying the linker affect the binding affinity of a PSMA binder?
A2: Linker modifications can substantially impact the binding affinity of a PSMA binder.[4] Strategic alterations to the linker can improve interactions with subsites within the PSMA binding cavity, leading to enhanced affinity. Conversely, suboptimal modifications can result in reduced binding. For instance, the introduction of aromatic groups or specific amino acid residues can favorably interact with hydrophobic pockets in the binding site.
Q3: What are some common linker modification strategies to enhance PSMA affinity?
A3: Common strategies include:
-
Incorporating Aromatic and Hydrophobic Moieties: Introducing residues like 2-naphthyl-L-alanine or phenylalanine can lead to favorable interactions with the S1 hydrophobic pocket of PSMA.
-
Varying Linker Length: Optimizing the linker length is crucial, as it dictates the positioning of the binder within the PSMA binding site.
-
Introducing Hydrophilic or Charged Groups: This can improve solubility and pharmacokinetic properties, which can indirectly influence target engagement.
-
Using Peptide-Based Linkers: Polypeptide chains, such as a Phe-Phe dipeptide, have been shown to positively influence binding affinity.
Q4: Can increasing the linker length always be expected to improve affinity?
A4: Not necessarily. While a certain linker length is required to bridge the binding motif and the payload effectively, excessively long linkers can lead to a decrease in binding affinity. The optimal length depends on the specific chemical composition of the linker and the nature of the binding motif.
Q5: My novel PSMA binder with a modified linker shows high in vitro affinity but poor in vivo tumor targeting. What could be the reason?
A5: This discrepancy can arise from several factors related to the pharmacokinetic properties of your compound, which are heavily influenced by the linker. High lipophilicity introduced by certain linker modifications can lead to increased uptake in non-target organs like the liver and spleen, reducing the amount of agent available to reach the tumor. Additionally, poor in vivo stability of the linker can lead to premature cleavage and loss of the targeting agent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Binding Affinity (High IC50/Ki/KD) | Steric Hindrance: The modified linker may be too bulky or rigid, preventing optimal interaction of the binding motif with the PSMA active site. | - Synthesize and test analogs with more flexible or smaller linker components.- Molecular modeling can help predict potential steric clashes. |
| Suboptimal Linker Length: The linker may be too short or too long, improperly positioning the pharmacophore. | - Systematically vary the linker length by adding or removing repeating units (e.g., PEG, alkane chains) and re-evaluate binding affinity. | |
| Unfavorable Physicochemical Properties: The linker may introduce unfavorable electrostatic or hydrophobic interactions. | - If the linker is highly lipophilic, consider incorporating hydrophilic moieties (e.g., PEG, charged amino acids) to improve solubility and reduce non-specific binding. | |
| Experimental Error: Issues with the binding assay setup, such as incorrect reagent concentrations or cell line viability. | - Verify the concentration and purity of your test compound.- Ensure the health and PSMA-expression level of the cell line used (e.g., LNCaP). - Review and optimize the binding assay protocol. | |
| High Non-Specific Binding | Excessive Lipophilicity: Highly hydrophobic linkers can lead to non-specific binding to cell membranes and other proteins. | - Introduce hydrophilic components into the linker structure. - Include a blocking agent (e.g., BSA) in your assay buffer. |
| Incorrect Blocking of Reference Cells: Inadequate blocking of the reference cell in surface plasmon resonance (SPR) experiments. | - Ensure complete deactivation of any unreacted sites on the reference flow cell. | |
| Poor In Vivo Performance Despite Good In Vitro Affinity | Rapid Clearance: The conjugate may be cleared from circulation too quickly to allow for sufficient tumor accumulation. | - Modify the linker to include components that can extend plasma half-life, such as an albumin binder. |
| High Uptake in Non-Target Organs: Linker properties can dictate biodistribution, leading to high accumulation in organs like the kidneys or liver. | - Adjust the overall lipophilicity and charge of the conjugate through linker modification to alter its biodistribution profile. | |
| In Vivo Instability: The linker may be susceptible to enzymatic cleavage in vivo. | - Design linkers with improved stability, for example, by using non-natural amino acids or more stable chemical bonds. |
Quantitative Data Summary
The following tables summarize the binding affinities of various this compound derivatives with modified linkers, as reported in the literature.
Table 1: Impact of Aromatic Moieties in the Linker on PSMA Binding Affinity
| Compound | Linker Modification | Ki (nM) | Reference |
| 21 | 2-naphthyl-L-alanine | 28.60 ± 13.10 | |
| 22 | Addition of a benzene ring to compound 21 | 1.81 ± 0.80 | |
| 23 | Addition of aminohexanoic acid to compound 21 | 6.31 ± 2.22 | |
| 14 | Three aromatic moieties | High Affinity (qualitative) |
Table 2: Influence of Linker Modifications on IC50 Values
| Compound | Linker Modification | IC50 (nM) | Reference |
| PSMA-617 | Reference Compound | 0.90 ± 0.30 | |
| 22 | Dimer with modified linker | 1.66 ± 0.63 | |
| 30 | Dimer with modified linker | 1.05 ± 0.30 | |
| [68Ga]Ga-PP4-WD | PEG4 linker | 8.06 ± 0.91 | |
| [68Ga]Ga-PP8-WD | PEG8 linker | 6.13 ± 0.79 | |
| P17 | 3-styryl-l-Ala moiety | ~15 | |
| P18 | 3-styryl-l-Ala and phenyl group | ~10 |
Table 3: Dissociation Constants (KD) for Various Linker Structures
| Compound | Linker Modification | KD (nM) | Reference |
| [111In]In-BQ7857 | 2-naphthyl-L-alanine-tranexamic acid (PSMA-617 linker) | 2.67 | |
| [111In]In-BQ7860 | 2-naphthyl-L-alanine and L-(4-bromo)phenylalanine | 16.5 | |
| [111In]In-BQ7861 | 2-naphthyl-L-alanine and L-alanine | 12.2 |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a common method to determine the binding affinity (IC50) of a non-radiolabeled PSMA binder by measuring its ability to compete with a radiolabeled ligand for binding to PSMA-expressing cells.
Materials:
-
PSMA-expressing cells (e.g., LNCaP, PC-3 PIP).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Binding Buffer (e.g., Tris-buffered saline with 0.1% BSA).
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617).
-
Unlabeled test compounds (this compound with modified linkers).
-
96-well cell culture plates.
-
Gamma counter.
Procedure:
-
Cell Seeding: Seed PSMA-positive cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of the unlabeled test compounds in binding buffer. The concentration range should span several orders of magnitude around the expected IC50. Prepare the radioligand at a fixed concentration, typically at or below its Kd value.
-
Assay Setup (in triplicate):
-
Total Binding: Add binding buffer and the fixed concentration of radioligand.
-
Non-specific Binding (NSB): Add a high concentration of a known unlabeled PSMA inhibitor (e.g., 1-10 µM 2-PMPA) and the fixed concentration of radioligand.
-
Competition: Add the serially diluted unlabeled test compounds and the fixed concentration of radioligand.
-
-
Incubation: Incubate the plate at 4°C or 37°C for a predetermined time to reach equilibrium.
-
Washing: Terminate the binding by aspirating the medium and washing the cells twice with ice-cold assay buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells (e.g., with 1M NaOH) and transfer the lysate to counting tubes. Measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Caption: Workflow for developing and evaluating PSMA binders with modified linkers.
Caption: PSMA signaling pathway switch influenced by expression levels.
References
Technical Support Center: Minimizing Off-Target Effects of PSMA Binders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of urea-based PSMA binders, exemplified by compounds similar to PSMA-617. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target sites for urea-based PSMA binders and why?
A1: The primary off-target sites for PSMA binders are tissues that physiologically express Prostate-Specific Membrane Antigen (PSMA). These include the salivary glands, kidneys, and to a lesser extent, the small intestine and brain.[1][2] PSMA expression in these tissues, although generally lower than in prostate cancer cells, is sufficient to cause uptake of PSMA-targeted agents, leading to potential toxicities such as xerostomia (dry mouth) and nephrotoxicity.[3][4]
Q2: How can I reduce the salivary gland uptake of my PSMA binder?
A2: Several strategies can be employed to reduce salivary gland uptake. One approach is the co-administration of a competitive PSMA inhibitor, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA), which can block the binding sites in the salivary glands.[5] Another strategy involves modifying the linker region of the PSMA binder to alter its pharmacokinetic properties, potentially reducing its accumulation in non-target tissues. Additionally, some studies suggest that certain cooling techniques applied to the salivary glands during therapy may reduce uptake, although this is still under investigation.
Q3: What is the role of the linker in determining the off-target effects of a PSMA binder?
A3: The linker region connecting the PSMA binding motif to the chelator or payload plays a crucial role in the overall pharmacokinetic and biodistribution profile of the molecule. Modifications to the linker's length, composition, and polarity can influence plasma protein binding, blood clearance rate, and tissue penetration. Optimizing the linker can lead to improved tumor-to-background ratios by enhancing tumor uptake while minimizing accumulation in off-target organs like the kidneys and salivary glands.
Q4: Can off-target binding be mediated by proteins other than PSMA?
A4: While the majority of off-target uptake is attributed to PSMA expression in healthy tissues, some research has explored the possibility of other off-target proteins. However, studies using PSMA knockout models have shown a significant reduction in salivary gland uptake of PSMA-targeted radioligands, strongly suggesting that the uptake is primarily PSMA-mediated. Research into non-PSMA-mediated uptake is ongoing but has not yet identified a definitive alternative target.
Q5: What are the key cellular signaling pathways influenced by PSMA binder engagement?
A5: PSMA is not just a passive cell-surface receptor. Its engagement can modulate intracellular signaling pathways critical for prostate cancer cell survival and proliferation. Notably, PSMA expression has been shown to induce a switch from the MAPK signaling pathway to the PI3K-AKT-mTOR pathway, which promotes tumor progression. The enzymatic activity of PSMA, which cleaves glutamate from substrates, can lead to the activation of the PI3K-AKT pathway. Understanding these pathways is crucial for predicting the biological consequences of PSMA-targeted therapies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High renal uptake of the PSMA binder | - High expression of PSMA in the proximal tubules of the kidneys. - Rapid renal clearance of small molecule binders. | - Optimize the linker: Modify the linker to increase hydrophilicity, which can alter the excretion pathway. - Co-administration of inhibitors: Use of compounds like 2-PMPA to block renal PSMA. - Albumin binding modification: Incorporate an albumin-binding moiety to increase circulation time and reduce renal filtration. |
| Significant salivary gland toxicity (xerostomia) | - High PSMA expression in the salivary glands. | - Competitive inhibition: Co-administer a non-radioactive PSMA inhibitor. - Dosage adjustment: Optimize the administered dose to balance efficacy and toxicity. - Pharmacokinetic modification: Design binders with faster clearance from non-target tissues. |
| Low tumor-to-background ratio | - Suboptimal affinity or specificity of the binder. - Poor pharmacokinetic properties leading to high background signal. | - Affinity maturation: Modify the binding motif to enhance affinity for PSMA. - Linker optimization: Adjust the linker to improve tumor penetration and retention while accelerating clearance from healthy tissues. - Increase plasma protein binding: Introduce moieties that bind to albumin to prolong circulation and potentially enhance tumor accumulation over time. |
| Inconsistent results in in vitro binding assays | - Cell line variability (PSMA expression levels). - Issues with experimental conditions (e.g., incubation time, temperature). | - Cell line characterization: Regularly verify PSMA expression levels in your cell lines (e.g., LNCaP for high expression, PC-3 for low/negative). - Protocol standardization: Strictly adhere to a validated protocol for competitive binding assays. - Use of appropriate controls: Always include positive and negative controls in your experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for various urea-based PSMA inhibitors, providing a basis for comparison.
Table 1: In Vitro Binding Affinities (IC50/Ki) of Selected Urea-Based PSMA Inhibitors
| Compound | Cell Line | IC50 (nM) | Ki (nM) | Reference |
| PSMA-617 | LNCaP | - | 2.89 ± 1.07 | |
| PSMA-I&T | LNCaP | 15.0 ± 1.3 | - | |
| Compound 5 (naphthylalanine modified) | LNCaP | 4.8 ± 0.5 | - | |
| Compound 6 (naphthylalanine modified) | LNCaP | 5.3 ± 0.9 | - | |
| PSMA-Q | rhPSMA | - | 8.11 ± 0.49 | |
| PSMA-P | rhPSMA | - | 42.40 ± 2.11 |
Table 2: Preclinical Biodistribution Data of ⁶⁸Ga-labeled PSMA Tracers (%ID/g at 1h post-injection in LNCaP xenograft-bearing mice)
| Tracer | Blood | Tumor | Kidney | Salivary Gland | Spleen | Liver | Reference |
| [⁶⁸Ga]Ga-PSMA-11 | 0.4 ± 0.1 | 20 ± 3 | 241 ± 21 | 5 ± 1 | 41 ± 15 | - | |
| [⁶⁸Ga]Ga-BQ0413 | 0.4 ± 0.2 | 30 ± 4 | 224 ± 12 | 5 ± 1 | 41 ± 15 | 1.0 ± 0.2 | |
| [⁶⁸Ga]Ga-10 | 0.9 ± 0.2 | 11.2 ± 3.4 | 134.1 ± 16.5 | 3.1 ± 0.6 | 13.9 ± 5.0 | 0.8 ± 0.2 | |
| [⁶⁸Ga]Ga-11 | 1.3 ± 0.1 | 13.1 ± 1.7 | 152.0 ± 29.5 | 3.9 ± 0.8 | 18.0 ± 4.5 | 1.0 ± 0.1 |
Table 3: Human Biodistribution of ¹⁸F-labeled PSMA Tracers (SUVmean)
| Tracer | Tumor | Kidney | Salivary Gland (Parotid) | Salivary Gland (Submandibular) | Spleen | Liver | Bladder | Reference |
| ¹⁸F-rhPSMA-7 | 20.0 ± 20.2 | 32.4 | 16.9 | 19.6 | 9.1 | 7.0 | 4.6 | |
| ¹⁸F-rhPSMA-7.3 | 32.5 ± 42.7 | 35.7 | 16.2 | 19.9 | 8.4 | 7.3 | 2.0 |
Experimental Protocols
Protocol 1: In Vitro Competitive Binding Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of a non-radiolabeled PSMA binder against a radiolabeled competitor.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Assay buffer (e.g., Tris-buffered saline with 0.1% BSA)
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)
-
Unlabeled competitor PSMA binder (your test compound)
-
96-well cell culture plates
-
Gamma counter
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
Ligand Preparation:
-
Prepare serial dilutions of your unlabeled competitor ligand in assay buffer.
-
Prepare the radioligand at a fixed concentration (typically at or below its Kd).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer and the fixed concentration of radioligand.
-
Non-specific Binding (NSB): Add a high concentration of a known unlabeled inhibitor (e.g., 10 µM 2-PMPA) and the fixed concentration of radioligand.
-
Competition: Add the serial dilutions of your competitor ligand and the fixed concentration of radioligand.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Counting: Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each competitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Ex Vivo Biodistribution Study in a Murine Model
This protocol outlines the procedure for assessing the tissue distribution of a radiolabeled PSMA binder in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., SCID mice with LNCaP xenografts)
-
Radiolabeled PSMA binder (e.g., [¹⁷⁷Lu]Lu-PSMA-binder-2)
-
Anesthetic (e.g., isoflurane)
-
Saline
-
Gamma counter
-
Precision balance
Procedure:
-
Animal Model: Establish tumors by subcutaneously injecting LNCaP cells into immunodeficient mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radioligand Administration: Anesthetize the mice and administer a defined amount of the radiolabeled PSMA binder (e.g., 1-2 MBq) intravenously via the tail vein.
-
Time Points: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a cohort of mice.
-
Tissue Collection:
-
Collect blood via cardiac puncture.
-
Dissect and collect the tumor and organs of interest (kidneys, salivary glands, liver, spleen, lungs, muscle, bone).
-
-
Sample Preparation:
-
Rinse tissues with saline and blot dry.
-
Weigh each tissue sample.
-
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PSMA-mediated signaling switch from the MAPK to the PI3K-AKT pathway.
Caption: Experimental workflow for an ex vivo biodistribution study.
Caption: Workflow for an in vitro competitive binding assay.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Searching for Protein Off-Targets of Prostate-Specific Membrane Antigen-Targeting Radioligands in the Salivary Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSMA-Targeted Radiolabeled Peptide for Imaging and Therapy in Prostate Cancer: Preclinical Evaluation of Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Validation of PSMA Binder-2: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of PSMA binder-2, a key component of the targeted alpha therapy ²²⁵Ac-PSMA-Trillium (BAY 3563254), against other notable Prostate-Specific Membrane Antigen (PSMA) binders. The data presented is collated from various preclinical studies to offer an objective overview for researchers in the field of targeted radionuclide therapy for prostate cancer.
Executive Summary
This compound, integrated into ²²⁵Ac-PSMA-Trillium, demonstrates a promising preclinical profile characterized by high binding affinity to PSMA and a customized albumin-binding moiety. This design aims to extend plasma residence time, thereby enhancing tumor uptake and therapeutic efficacy while potentially reducing off-target effects, particularly in the salivary glands. Comparative analysis with established and emerging PSMA binders reveals distinct pharmacokinetic and biodistribution profiles, highlighting the continuous innovation in PSMA-targeted radiopharmaceuticals.
Data Presentation: Comparative Performance of PSMA Binders
The following tables summarize key quantitative data from preclinical studies on this compound (as part of ²²⁵Ac-PSMA-Trillium) and other significant PSMA binders. It is important to note that the data is compiled from different studies and direct, head-to-head comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Binding Affinity and Cellular Uptake
| Compound | Cell Line | Binding Affinity (Kd/IC50/Ki) | Cellular Uptake/Internalization |
| ²²⁵Ac-PSMA-Trillium | - | Kd: 4.88 x 10⁻¹¹ M (SPR assay)[1] | Cytotoxicity (IC50) in C4-2 cells: 0.114 kBq/ml[1] |
| PSMA-617 | LNCaP | IC50: ~5 nM[2] | High uptake and internalization[2] |
| 22Rv1 | IC50: 27.49 nM[2] | ||
| Recombinant human PSMA | Kd: 0.01 ± 0.01 nM (25°C, SPR) | ||
| PSMA-I&T | LNCaP | IC50: 61.1 ± 7.8 nM | Lower affinity than PSMA-617 in some studies |
| PSMA-ALB-56 | PC-3 PIP | - | High uptake (55-59% at 4h) |
| Lu-PSMA-TB-01 | PC-3 PIP | Kd: 23 ± 1 nM | High uptake (69 ± 3% at 4h) |
| RPS-072 | LNCaP | IC50: 6.7 ± 3.7 nM | - |
Table 2: In Vivo Biodistribution in Preclinical Models (% Injected Dose per Gram - %ID/g)
| Compound | Animal Model | Tumor Uptake (%ID/g) | Blood Retention (%ID/g) | Kidney Uptake (%ID/g) |
| ²²⁵Ac-PSMA-Trillium | LNCaP or KuCaP-1 xenografts | ~20% (peak at 5-7 days) | ~5% at 24h | Data not specified |
| ¹⁷⁷Lu-PSMA-617 | PC-3 PIP/flu xenografts | - | Fast clearance | Lower than ¹⁷⁷Lu-PSMA-I&T |
| ¹⁷⁷Lu-PSMA-I&T | PC-3 PIP/flu xenografts | Comparable to ¹⁷⁷Lu-PSMA-617 | - | ~40x higher than ¹⁷⁷Lu-PSMA-617 at 4-8h |
| ¹⁷⁷Lu-PSMA-ALB-56 | PC-3 PIP/flu xenografts | High tumor uptake | Slower clearance than PSMA-617 | Faster clearance than ¹⁷⁷Lu-PSMA-ALB-53 |
| ¹⁷⁷Lu-PSMA-TB-01 | PC-3 PIP/flu xenografts | 69 ± 13% at 4h | 16 ± 1% at 1h | 56 ± 5% at 1h |
Table 3: Therapeutic Efficacy in Preclinical Models
| Compound | Animal Model | Dosing | Therapeutic Effect |
| ²²⁵Ac-PSMA-Trillium | LNCaP xenografts | Single dose of 150-300 kBq/kg | Dose-dependent tumor growth inhibition; increased time to reach 400 mm³ by 35 days (300 kBq/kg group) |
| KuCaP-1 PDX | Single dose of 250 kBq/kg | Strong tumor growth inhibition over 35 days | |
| ¹⁷⁷Lu-PSMA-ALB-56 | PC-3 PIP xenografts | 2 or 5 MBq per mouse | Better antitumor effects compared to ¹⁷⁷Lu-PSMA-617 at the same activity; prolonged survival |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are generalized protocols for common assays used in the preclinical validation of PSMA binders.
Competitive Binding Assay (for IC50 Determination)
This assay measures the concentration of a non-radiolabeled competitor (e.g., this compound) required to displace 50% of a radiolabeled ligand from the PSMA receptor on cancer cells.
-
Cell Culture: PSMA-positive prostate cancer cells (e.g., LNCaP, C4-2) are cultured to confluence in appropriate multi-well plates.
-
Assay Setup: Cells are incubated with a fixed concentration of a radiolabeled PSMA ligand (e.g., ¹⁷⁷Lu-PSMA-617) and varying concentrations of the unlabeled competitor compound.
-
Incubation: The incubation is carried out at a specific temperature (e.g., 4°C or 37°C) for a defined period to reach binding equilibrium.
-
Washing: Unbound radioligand is removed by washing the cells with a cold buffer.
-
Cell Lysis and Counting: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined by non-linear regression analysis.
In Vivo Biodistribution Study
This study evaluates the distribution and clearance of a radiolabeled PSMA binder in a living organism, typically a tumor-bearing mouse model.
-
Animal Model: Immunocompromised mice are subcutaneously inoculated with PSMA-positive human prostate cancer cells to establish tumor xenografts.
-
Radioligand Administration: A known amount of the radiolabeled PSMA binder is administered to the mice, usually via intravenous injection.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1h, 4h, 24h, 48h, etc.).
-
Tissue Harvesting: Tumors and various organs of interest (blood, kidneys, liver, spleen, salivary glands, etc.) are collected, weighed, and their radioactivity is measured in a gamma counter.
-
Data Calculation: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Therapeutic Efficacy Study
This study assesses the anti-tumor effect of a therapeutic radiolabeled PSMA binder in a tumor-bearing animal model.
-
Tumor Establishment: Tumor xenografts are grown in mice to a predetermined size.
-
Treatment Groups: Mice are randomized into control (vehicle) and treatment groups receiving different doses of the radiolabeled PSMA binder.
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers. Animal body weight and overall health are also monitored.
-
Endpoint: The study continues until tumors in the control group reach a defined endpoint volume, or for a predetermined duration. Survival analysis may also be performed.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is used to determine the significance of the anti-tumor effect.
Mandatory Visualization
Signaling Pathway and Experimental Workflows
Caption: Workflow of PSMA-targeted radionuclide therapy and its effect on cell signaling.
Conclusion
This compound, as a component of ²²⁵Ac-PSMA-Trillium, represents a significant advancement in the development of PSMA-targeted radiopharmaceuticals. Its high affinity and albumin-binding properties contribute to a favorable preclinical profile with potent anti-tumor efficacy. The comparative data presented in this guide highlights the diverse strategies being employed to optimize PSMA-targeted therapies, including modifications to binding affinity, pharmacokinetics, and the choice of radionuclide. For researchers and drug developers, the continued exploration of these parameters will be crucial in advancing the next generation of treatments for prostate cancer.
References
A Comparative Analysis of PSMA-617 and PSMA-I&T Binding Affinity for Prostate-Specific Membrane Antigen (PSMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two prominent Prostate-Specific Membrane Antigen (PSMA) binders: PSMA-617 and PSMA-I&T. Both are small molecule inhibitors crucial in the development of diagnostics and radioligand therapies for prostate cancer. This document outlines their comparative binding characteristics, the experimental methodologies used to determine these properties, and visual representations of key experimental workflows.
Quantitative Comparison of Binding Affinities
The efficacy of PSMA-targeted agents is fundamentally linked to their binding affinity for the PSMA protein. A higher binding affinity, typically indicated by a lower half-maximal inhibitory concentration (IC50) or inhibition constant (Ki), is a key predictor of successful tumor targeting and retention. The following table summarizes the available quantitative data for PSMA-617 and PSMA-I&T.
| Ligand | Binding Affinity (IC50, nM) | Cell Line / Assay Condition | Reference |
| PSMA-617 | ~5 | LNCaP & C4-2 cells | [1] |
| 2.3 ± 2.9 (Ki, nM) | LNCaP cells | [1] | |
| PSMA-I&T | Not explicitly found in direct comparison | - | [1] |
Note: Direct comparison of absolute values should be made with caution as experimental conditions can vary between studies.[1] While a direct head-to-head IC50 value for PSMA-I&T was not found in the immediate search results, preclinical and clinical comparisons suggest their efficacy is comparable.[2] Both ligands share an identical PSMA-binding motive.
Experimental Protocols
The determination of binding affinity is a cornerstone of preclinical evaluation for PSMA inhibitors. The most common method employed is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay
This in vitro assay quantifies the affinity of a non-radiolabeled compound (the "competitor," e.g., PSMA-617 or PSMA-I&T) by measuring its ability to displace a radiolabeled ligand from the PSMA receptor on cancer cells.
Objective: To determine the IC50 value of a test compound for PSMA.
Materials:
-
PSMA-expressing prostate cancer cell lines (e.g., LNCaP, C4-2).
-
A radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617).
-
Unlabeled test compounds (PSMA-617, PSMA-I&T).
-
Cell culture medium and supplements.
-
Binding buffer.
-
Multi-well plates.
-
Gamma counter.
Procedure:
-
Cell Preparation: PSMA-positive cells are cultured in multi-well plates and allowed to adhere.
-
Competition Reaction: The cells are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor compound.
-
Equilibrium Binding: The incubation allows the binding of the radiolabeled and unlabeled ligands to reach equilibrium.
-
Washing: Unbound radioligand is removed by washing the cells.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC50 value.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Mechanism of action for PSMA-targeted radioligand therapy.
References
Head-to-Head Comparison: PSMA Binder-2 (via Ac-PSMA-Trillium) vs. PSMA-I&T
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two promising Prostate-Specific Membrane Antigen (PSMA) targeting ligands: PSMA binder-2, as characterized through its derivative Ac-PSMA-Trillium, and PSMA-I&T. This analysis is intended to inform researchers and drug development professionals on the key performance characteristics of these molecules for potential diagnostic and therapeutic applications in prostate cancer.
Executive Summary
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target for the diagnosis and treatment of prostate cancer due to its significant overexpression on cancer cells. This has led to the development of various PSMA-targeting radioligands. This guide focuses on a comparative analysis of this compound (via its clinically relevant derivative, Ac-PSMA-Trillium) and the well-established PSMA-I&T. While direct comparative data for this compound is limited, insights into its potential are drawn from the preclinical and clinical evaluation of Ac-PSMA-Trillium, a radioligand synthesized using this compound.[1][2] PSMA-I&T, on the other hand, has been extensively studied and is used in clinical settings for both imaging and therapy.[3][4][5]
Quantitative Data Comparison
The following tables summarize the available quantitative data for Ac-PSMA-Trillium (representing this compound's potential) and PSMA-I&T, focusing on binding affinity, in vivo biodistribution, and therapeutic efficacy.
Table 1: Binding Affinity
| Parameter | Ac-PSMA-Trillium | PSMA-I&T | References |
| Binding Affinity (IC50) | Not directly reported for this compound. Ac-PSMA-Trillium exhibits high affinity. | 38.64 nmol/L | |
| Dissociation Constant (Kd) | 4.88 x 10⁻¹¹ M (for Ac-PSMA-Trillium) | Not explicitly found, but nanomolar affinity is reported. |
Table 2: In Vivo Biodistribution (Tumor Uptake)
| Parameter | Ac-PSMA-Trillium | PSMA-I&T | References |
| Tumor Accumulation (%ID/g) | Peaks at ~20% ID/g after 5-7 days | Substantially high, with rapid uptake. | |
| Blood Clearance | Relatively slow pharmacokinetics, with 5% ID/g remaining in the blood after 24 hours. | Fast blood clearance. | |
| Organ Distribution | Reduced salivary gland uptake compared to other small molecules. | High uptake in kidneys and spleen. |
Table 3: Therapeutic Efficacy
| Parameter | Ac-PSMA-Trillium | PSMA-I&T | References |
| Cytotoxicity | Potent in vitro cytotoxicity in LNCaP subclone C4-2 (0.114 kBq/ml). | Demonstrated efficacy in clinical trials, leading to significant PSA decline. | |
| Clinical Trials | Phase I study initiated for 225Ac-PSMA-Trillium. | Multiple clinical trials completed and ongoing (e.g., ECLIPSE, SPLASH). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of PSMA binders.
Competitive Radioligand Binding Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a non-radiolabeled ligand against a radiolabeled ligand for the PSMA receptor.
Principle: Unlabeled PSMA binder competes with a fixed concentration of a radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) for binding to PSMA-expressing cells. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value.
Procedure:
-
Cell Culture: Culture PSMA-expressing cells (e.g., LNCaP) in appropriate media until they reach near-confluence in multi-well plates.
-
Reagent Preparation: Prepare serial dilutions of the unlabeled competitor ligand (this compound or PSMA-I&T) in binding buffer. Prepare a solution of the radiolabeled ligand at a constant concentration.
-
Assay Setup:
-
Total Binding: Wells containing cells, binding buffer, and the radiolabeled ligand.
-
Non-specific Binding: Wells containing cells, a high concentration of an unlabeled PSMA inhibitor (e.g., 2-PMPA), and the radiolabeled ligand.
-
Competition: Wells containing cells, the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a defined period to allow binding to reach equilibrium.
-
Termination and Washing: Terminate the binding by aspirating the medium and washing the cells with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50.
Internalization Assay
This assay quantifies the amount of a radiolabeled ligand that is internalized into cells after binding to surface receptors.
Principle: Radiolabeled PSMA ligand is incubated with PSMA-expressing cells. At various time points, the surface-bound and internalized radioactivity are differentiated and measured.
Procedure:
-
Cell Culture: Seed PSMA-positive cells in multi-well plates and allow them to adhere.
-
Incubation: Add the radiolabeled ligand (e.g., ¹⁷⁷Lu-labeled PSMA binder) to the cells and incubate at 37°C for different time points (e.g., 10, 60, 120, 180 minutes).
-
Acid Wash: To differentiate between surface-bound and internalized radioactivity, wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip off the surface-bound radioligand. The radioactivity in this wash represents the surface-bound fraction.
-
Cell Lysis: Lyse the remaining cells with a lysis buffer (e.g., NaOH). The radioactivity in the lysate represents the internalized fraction.
-
Radioactivity Measurement: Measure the radioactivity in the acid wash and the cell lysate using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized) at each time point to determine the internalization rate.
Visualizations
PSMA Signaling Pathway
The binding of ligands to PSMA can modulate intracellular signaling pathways, impacting cancer cell survival and proliferation. PSMA expression can lead to a switch from the MAPK/ERK pathway to the pro-survival PI3K-AKT pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. PSMA-based Therapies and Novel Therapies in Advanced Prostate Cancer: The Now and the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First real-world clinical experience with [177Lu]Lu-PSMA-I&T in patients with metastatic castration-resistant prostate cancer beyond VISION and TheraP criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel PSMA Binders for Prostate Cancer Imaging and Therapy
The landscape of prostate cancer diagnostics and treatment has been significantly advanced by the development of Prostate-Specific Membrane Antigen (PSMA)-targeted radioligands. These novel binders, when coupled with diagnostic or therapeutic radionuclides, offer high specificity for prostate cancer cells, enabling precise imaging and targeted radiotherapy. This guide provides a comparative overview of the biodistribution profiles of several promising new PSMA binders evaluated in preclinical murine models, supported by experimental data and detailed methodologies.
Comparative Biodistribution of Novel PSMA Binders
The efficacy and safety of PSMA-targeted radiopharmaceuticals are critically dependent on their biodistribution characteristics. High tumor uptake and retention, coupled with rapid clearance from non-target organs, especially the kidneys and salivary glands, are desirable attributes. The following tables summarize the quantitative biodistribution data for several novel PSMA binders, expressed as percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection.
Table 1: Comparative Biodistribution of ⁶⁴Cu-Labeled PSMA Binders in C4-2 Tumor-Bearing Mice
| Organ | ¹⁶⁴Cu-CA003 (1 h) | ¹⁶⁴Cu-CA003 (4 h) | ¹⁶⁴Cu-CA003 (24 h) |
| Tumor | 30.8 ± 12.6 | 32.34 ± 10.6 | - |
| Kidney | 67.0 ± 20.9 | 13.33 ± 3.36 | 7.5 ± 8.51 |
| Liver | - | - | - |
| Spleen | - | - | - |
| Blood | - | - | - |
Data sourced from a study on novel ⁶⁴Cu-PSMA ligands.[1][2]
Table 2: Comparative Biodistribution of ¹⁷⁷Lu-Labeled PSMA Binders in Tumor-Bearing Mice
| Organ | ¹⁷⁷Lu-rhPSMA-7.3 (168 h) | ¹⁷⁷Lu-PSMA I&T (168 h) | ¹⁷⁷Lu-rhPSMA-10.1 (12 h) | ¹⁷⁷Lu-PSMA-I&T (12 h) |
| Tumor | 4.5 ± 1.8 | 0.9 ± 0.2 | 4.9 ± 0.0 | 2.1 ± 0.0 |
| Kidney | - | - | 3.7 ± 0.0 | 23.5 ± 0.0 |
| Blood | - | - | Rapid Clearance | Rapid Clearance |
Data compiled from studies comparing novel rhPSMA ligands to established standards.[3][4][5]
Table 3: Comparative Biodistribution of ⁶⁸Ga and ¹⁸F-Labeled PSMA Binders in PC3-PIP Tumor-Bearing Mice
| Organ | ⁶⁸Ga-PSMA-11 (1 h) | ⁶⁸Ga-PSMA-11 (4 h) |
| Tumor | 7.13 ± 3.54 | 8.89 ± 2.68 |
| Kidney | 26.12 ± 2.74 | 33.91 ± 8.81 |
| Liver | 1.54 ± 0.40 | 0.75 ± 0.14 |
| Heart | 0.30 ± 0.11 | 0.07 ± 0.01 |
| Lung | 0.73 ± 0.20 | 0.18 ± 0.01 |
| Bone | 0.38 ± 0.15 | 0.13 ± 0.08 |
This study compared [⁶⁸Ga]ludotadipep, [¹⁸F]DCFPyL, and [⁶⁸Ga]PSMA-11, with detailed data provided for [⁶⁸Ga]PSMA-11.
Table 4: Biodistribution of a Novel Transthyretin-Binding PSMA Ligand in PC-3 PIP/flu Tumor-Bearing Mice
| Organ | ¹⁷⁷Lu-PSMA-TB-01 (1 h) | ¹⁷⁷Lu-PSMA-TB-01 (4 h) | ¹⁷⁷Lu-PSMA-TB-01 (96 h) |
| Tumor (PSMA+) | - | 69 ± 13 | 31 ± 8 |
| Blood | 16 ± 1 | - | - |
This study highlights a novel approach of using a transthyretin binder to modify pharmacokinetics.
Experimental Protocols
The following provides a generalized methodology for the ex vivo biodistribution studies of novel radiolabeled PSMA binders in murine models, based on the cited literature.
Radiolabeling of PSMA Binders
The PSMA targeting ligand is radiolabeled with a radionuclide (e.g., ¹⁷⁷Lu, ⁶⁴Cu, ⁶⁸Ga). A typical procedure involves the following steps:
-
A stock solution of the PSMA binder is prepared in a suitable solvent like DMSO.
-
In a sterile reaction vial, a buffer (e.g., sodium acetate) is added, followed by the PSMA precursor.
-
The radionuclide (e.g., [¹⁷⁷Lu]LuCl₃) is then added to the vial.
-
The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 30-40 minutes).
-
After cooling, the radiochemical purity is determined using methods like radio-TLC or radio-HPLC, with a purity of >98% being acceptable for in vivo use.
Animal Models and Administration
-
Tumor Model: Prostate cancer xenograft models are established by subcutaneously inoculating human prostate cancer cells (e.g., PC-3 PIP, LNCaP, C4-2) into immunocompromised mice (e.g., BALB/c nude or SCID mice).
-
Administration: Once tumors reach a suitable size, the radiolabeled PSMA binder is administered to the mice, typically via intravenous injection into the tail vein. The injected dose and volume are carefully controlled.
Biodistribution Study (Ex Vivo)
-
Time Points: Mice are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, 72, 168 hours) to assess the temporal distribution of the radioligand.
-
Tissue Collection: Key organs and tissues, including the tumor, kidneys, liver, spleen, lungs, heart, muscle, bone, and blood, are collected.
-
Measurement: The collected tissues are weighed, and the amount of radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The radioactivity in each organ is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for standardized comparison across different animals and studies.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative biodistribution study of novel PSMA binders in mice.
References
A Comparative Guide to the Efficacy of Next-Generation PSMA Radioligands
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate-specific membrane antigen (PSMA)-targeted radioligand therapy is rapidly evolving. While established agents like 177Lu-PSMA-617 and 177Lu-PSMA-I&T have shown significant clinical efficacy, the quest for improved therapeutic indices continues. This guide provides a comparative overview of a representative next-generation PSMA binder, here referred to as "a novel PSMA binder with albumin-binding properties," against the current standards. The term "PSMA binder-2" is not a standardized nomenclature in peer-reviewed literature; therefore, this guide will focus on a well-characterized, novel albumin-binding PSMA radioligand as a proxy for advanced binders.
Quantitative Data Summary
The following tables summarize the preclinical performance of a novel albumin-binding PSMA radioligand compared to 177Lu-PSMA-617. The data is collated from various preclinical studies involving PSMA-expressing cancer cell lines and tumor-bearing mouse models.
Table 1: In Vitro Performance Characteristics
| Parameter | 177Lu-PSMA-617 | Novel 177Lu-PSMA-Albumin Binder (e.g., 177Lu-PSMA-ALB-56) |
| PSMA Binding Affinity (IC50) | ~2-10 nM | ~5-15 nM |
| Cellular Uptake (PSMA-positive cells) | High | High |
| Internalization (PSMA-positive cells) | Moderate to High | High |
Table 2: In Vivo Biodistribution in PSMA-Positive Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Organ | 177Lu-PSMA-617 (4h post-injection) | Novel 177Lu-PSMA-Albumin Binder (4h post-injection) |
| Blood | Low (~1-2 %ID/g) | High (~15-20 %ID/g) |
| Tumor | High (~15-25 %ID/g) | Very High (~40-60 %ID/g)[1] |
| Kidneys | High (~20-30 %ID/g) | High (~25-35 %ID/g) |
| Liver | Low (~1-2 %ID/g) | Low to Moderate (~2-5 %ID/g) |
| Salivary Glands | Moderate (~5-10 %ID/g) | Moderate (~5-10 %ID/g) |
Table 3: Tumor-to-Organ Ratios in PSMA-Positive Tumor-Bearing Mice (4h post-injection)
| Ratio | 177Lu-PSMA-617 | Novel 177Lu-PSMA-Albumin Binder (e.g., 177Lu-PSMA-ALB-56) |
| Tumor-to-Blood | High | Moderate to High |
| Tumor-to-Kidney | ~0.5 - 1.0 | ~1.0 - 1.5 |
| Tumor-to-Liver | Very High | Very High |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (IC50) of the PSMA radioligands.
-
Cell Line: PSMA-positive human prostate cancer cells (e.g., LNCaP or PC-3 PIP).
-
Radioligand: A known PSMA-targeting radioligand with high affinity (e.g., 125I-MIP-1072).
-
Procedure:
-
PSMA-positive cells are seeded in 24-well plates and grown to confluence.
-
Cells are washed with a binding buffer (e.g., Tris-buffered saline with 1 mM CaCl2, 1 mM MgCl2, and 0.1% BSA).
-
A fixed concentration of the radioligand is added to each well.
-
Increasing concentrations of the unlabeled competitor ligand (PSMA-617 or the novel binder) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled PSMA inhibitor (e.g., 2-PMPA).
-
The plates are incubated at 4°C for 1-2 hours to reach equilibrium.
-
The cells are washed with ice-cold binding buffer to remove unbound radioligand.
-
The cells are lysed, and the radioactivity is measured using a gamma counter.
-
The IC50 value is calculated by non-linear regression analysis of the competition curve.
-
Cellular Uptake and Internalization Assay
This assay measures the extent to which the radioligand is taken up by and internalized into PSMA-positive cells.
-
Cell Line: PSMA-positive human prostate cancer cells (e.g., LNCaP or PC-3 PIP).
-
Radioligand: The 177Lu-labeled PSMA binder being tested.
-
Procedure:
-
Cells are seeded in 12-well plates and grown to confluence.
-
The radioligand is added to the cell culture medium at a specific concentration.
-
For total uptake, cells are incubated at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
To determine the internalized fraction, after incubation, the cell surface-bound radioligand is removed by washing with an acidic buffer (e.g., glycine buffer, pH 2.8).
-
The cells are washed with PBS, lysed, and the radioactivity of the internalized fraction is measured.
-
The radioactivity of the acid wash represents the membrane-bound fraction.
-
Total cellular uptake is the sum of the internalized and membrane-bound fractions.
-
In Vivo Biodistribution Studies
These studies evaluate the distribution and clearance of the radioligand in a living organism.
-
Animal Model: Male athymic nude mice bearing subcutaneous PSMA-positive tumors (e.g., LNCaP or PC-3 PIP xenografts).
-
Radioligand: The 177Lu-labeled PSMA binder being tested.
-
Procedure:
-
A cohort of tumor-bearing mice is injected intravenously with a known amount of the radioligand.
-
At various time points post-injection (e.g., 1h, 4h, 24h, 48h, 96h), groups of mice are euthanized.
-
Blood, tumor, and major organs (kidneys, liver, spleen, lungs, muscle, bone, salivary glands, etc.) are collected, weighed, and the radioactivity is measured in a gamma counter.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Tumor-to-organ ratios are calculated to assess the targeting specificity.
-
Visualizing Pathways and Workflows
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is not only a target for radioligand therapy but also an active participant in cellular signaling. Its expression can influence pathways critical for prostate cancer cell survival and proliferation.
Caption: PSMA expression level influences a switch from MAPK to PI3K/AKT signaling.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the key steps in determining the binding affinity of a novel PSMA ligand.
Caption: Key steps for determining the IC50 of a PSMA radioligand.
Logical Relationship: Improved Efficacy of Albumin-Binding PSMA Radioligands
This diagram outlines the mechanism by which albumin-binding moieties can enhance the therapeutic efficacy of PSMA radioligands.
Caption: How albumin binding leads to improved therapeutic efficacy.
References
Comparative Analysis of PSMA Binder Cross-Reactivity with Other Cell Surface Proteins
A Guide for Researchers and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of malignant prostate cells. The development of ligands, or "binders," that specifically target PSMA has paved the way for innovative diagnostic imaging agents and targeted radioligand therapies. However, a critical aspect of the preclinical validation of any new PSMA binder is the comprehensive assessment of its cross-reactivity with other cell surface proteins. This guide provides an objective comparison of methodologies to evaluate this cross-reactivity, supported by experimental data for existing PSMA binders, in the absence of specific public data for a molecule denoted as "PSMA binder-2."
Ensuring the specificity of a PSMA binder is paramount to minimize off-target effects and enhance therapeutic efficacy. Cross-reactivity with other proteins can lead to unintended binding to healthy tissues, resulting in toxicity and reduced localization of the therapeutic or diagnostic agent to the tumor site. Therefore, rigorous evaluation of a binder's specificity profile is a non-negotiable step in its development pipeline.
Comparison of Binding Affinities of Known PSMA Binders
While specific cross-reactivity data for a wide panel of cell surface proteins for most PSMA binders is not extensively published in a comparative format, the binding affinity to PSMA itself is a key performance indicator. The following table summarizes the binding affinities of several well-characterized PSMA binders. A lower dissociation constant (Kd) or inhibition constant (Ki) indicates a higher binding affinity.
| Binder Name | Binder Type | Target | Binding Affinity (nM) | Citation |
| [177Lu]Lu-PSMA-617 | Small Molecule | PSMA | KD: 13 ± 1 | [1] |
| [177Lu]Lu-PSMA-TB-01 | Small Molecule | PSMA | KD: 23 ± 1 | [1] |
| [123I]MIP-1072 | Small Molecule | PSMA | 3.8 | [2] |
| [123I]MIP-1095 | Small Molecule | PSMA | 0.81 | [2] |
| J591 | Monoclonal Antibody | PSMA | 1 | [2] |
| 3/A12 | Monoclonal Antibody | PSMA | 2 | |
| H6-11 | Monoclonal Antibody | PSMA | 61.7 | |
| [99mTc]TcO-1 | Small Molecule | PSMA | Kd = 14.4 ± 8.2 | |
| [68Ga]Ga-PSMA-11 | Small Molecule | PSMA | Kd = 11.6 ± 3.0 |
It is important to note that while high affinity for PSMA is desirable, it does not preclude binding to other proteins. Therefore, dedicated cross-reactivity studies are essential.
Potential Cross-Reactivity Targets in Prostate Cancer
In the context of metastatic castration-resistant prostate cancer (mCRPC), several other cell surface proteins are of interest and could be included in a cross-reactivity screening panel. These include:
-
Trophoblast cell-surface antigen 2 (TROP2)
-
Delta-like ligand 3 (DLL3)
-
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5)
These proteins have been identified as potential therapeutic targets in their own right, and their expression patterns in prostate cancer subtypes, particularly in PSMA-negative tumors, are under investigation.
Experimental Protocols for Assessing Cross-Reactivity
A multi-pronged approach is recommended to thoroughly evaluate the cross-reactivity of a novel PSMA binder. This typically involves a combination of in silico, in vitro, and in vivo methods.
In Silico Analysis: Sequence and Structural Homology
-
Objective: To predict potential cross-reactivity based on sequence and structural similarities between PSMA and other proteins.
-
Methodology:
-
Sequence Alignment: The amino acid sequence of the PSMA binder's target epitope is compared against a database of known protein sequences (e.g., NCBI BLAST). A high percentage of homology with other proteins may indicate a potential for cross-reactivity.
-
Structural Comparison: If the 3D structures of the binder and potential off-targets are known, computational methods can be used to predict binding interactions. This can be particularly useful for identifying potential cross-reactivity between distantly related proteins that may not be apparent from sequence alignment alone.
-
In Vitro Binding Assays
-
Objective: To experimentally measure the binding of the PSMA binder to a panel of selected cell surface proteins or cell lines expressing these proteins.
-
Key Methodologies:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Microplate wells are coated with the purified recombinant proteins of interest (e.g., TROP2, DLL3, etc.).
-
The PSMA binder, often labeled with an enzyme or fluorophore, is added to the wells.
-
After incubation and washing steps, a substrate is added that reacts with the enzyme to produce a measurable signal (colorimetric or fluorescent).
-
The intensity of the signal is proportional to the amount of binder bound to the protein.
-
-
Flow Cytometry:
-
Cell lines that endogenously express or are engineered to overexpress potential cross-reactive target proteins are used. A PSMA-negative cell line serves as a negative control.
-
The cells are incubated with a fluorescently labeled PSMA binder.
-
A flow cytometer is used to measure the fluorescence intensity of individual cells. A significant shift in fluorescence compared to the negative control indicates binding.
-
-
Western Blot:
-
Protein extracts from various cell lines are separated by size using gel electrophoresis.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with the PSMA binder, followed by a secondary antibody that is conjugated to a detection enzyme.
-
A substrate is added to visualize the protein bands to which the binder has attached.
-
-
Immunohistochemistry (IHC):
-
Tissue sections from a panel of normal human tissues are incubated with the PSMA binder.
-
A secondary detection system is used to visualize the location of binder binding within the tissue.
-
This method provides valuable information about potential off-target binding in a more physiologically relevant context.
-
-
Competitive Binding Assays
-
Objective: To determine if the binder interacts with the same epitope on different proteins.
-
Methodology (Inhibition Test):
-
A known ligand for a potential off-target protein is used to saturate the binding sites on that protein.
-
The PSMA binder is then added, and its ability to bind is measured.
-
A significant reduction in the PSMA binder's signal indicates that it competes for the same or a nearby binding site as the known ligand, suggesting cross-reactivity.
-
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel PSMA binder.
Conclusion
The development of highly specific PSMA binders is crucial for advancing the field of prostate cancer theranostics. While "this compound" remains an undefined entity in the public domain, the principles and methodologies for evaluating cross-reactivity are well-established. A systematic and multi-faceted approach, combining in silico predictions with rigorous in vitro and tissue-based experimental validation, is essential to characterize the specificity of any new PSMA-targeting agent. This ensures the selection of lead candidates with the highest potential for clinical success, characterized by maximal tumor targeting and minimal off-target toxicities. Researchers and drug developers are encouraged to adopt these comprehensive validation strategies to accelerate the delivery of safe and effective PSMA-targeted therapies to patients.
References
- 1. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of prostate‐specific membrane antigen ligands in clinical translation research for diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PSMA Binder-2 and First-Generation PSMA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Prostate-Specific Membrane Antigen (PSMA) binder-2, a core component of the investigational radioligand Ac-PSMA-trillium (BAY 3563254), against established first-generation PSMA inhibitors. This objective analysis is supported by available preclinical data to inform research and development in the field of prostate cancer diagnostics and therapeutics.
Introduction to PSMA Inhibition
Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is significantly overexpressed in prostate cancer cells, making it a prime target for diagnostic imaging and targeted radionuclide therapy. The development of small molecule inhibitors of PSMA has been pivotal in advancing this field. First-generation inhibitors laid the groundwork by demonstrating high affinity and specificity for PSMA. Newer generation agents, such as PSMA binder-2, aim to build upon this foundation by optimizing pharmacokinetic properties and enhancing therapeutic efficacy.
Overview of Compared Inhibitors
First-Generation PSMA Inhibitors: This guide focuses on three well-characterized first-generation PSMA inhibitors:
-
2-PMPA (2-(phosphonomethyl)pentanedioic acid): A phosphonate-based inhibitor that is considered a reference standard in many PSMA binding assays.
-
ZJ-43: A potent urea-based inhibitor of glutamate carboxypeptidase II (GCP II), the enzymatic function of PSMA.[1][2][3]
-
DCIBzL (2-(3-(1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid): A urea-based inhibitor known for its very high binding affinity to PSMA.[4]
This compound: This is a novel, high-affinity PSMA inhibiting component of the recently developed radiopharmaceutical, Ac-PSMA-trillium.[5] Ac-PSMA-trillium is a triad consisting of the PSMA binder, a customized albumin-binding domain to prolong plasma residence time, and a macropa chelator for stable radiolabeling with actinium-225.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (as part of Ac-PSMA-trillium) and the selected first-generation PSMA inhibitors.
Table 1: Comparison of Binding Affinity
| Inhibitor/Compound | Type | Binding Affinity (Ki/Kd) |
| Ac-PSMA-trillium (containing this compound) | Urea-based with albumin binder | 0.0488 nM (Kd) |
| DCIBzL | Urea-based | 0.01 nM (Ki) |
| 2-PMPA | Phosphonate-based | ~0.275 nM (Ki) |
| ZJ-43 | Urea-based | 0.8 nM (Ki for GCP II) |
Table 2: Preclinical Performance Characteristics of Ac-PSMA-trillium
| Parameter | Observation |
| In Vitro Cytotoxicity | Potent cytotoxicity in LNCaP subclone C4-2 (0.114 kBq/ml) |
| In Vivo Tumor Uptake | Peak tumor accumulation of ~20% injected dose/gram at 5-7 days |
| Plasma Residence Time | Slow pharmacokinetic profile with 5% injected dose/gram in blood at 24h |
| Therapeutic Efficacy | Strong, dose-dependent tumor growth inhibition in LNCaP and KuCaP-1 models |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of PSMA inhibitors and a general workflow for evaluating their binding affinity.
Caption: Inhibition of PSMA's enzymatic activity by a binder.
References
A Head-to-Head Battle: Comparative In Vivo Stability of PSMA Binders for Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, the selection of a Prostate-Specific Membrane Antigen (PSMA) binder is a critical step in the development of effective radioligand therapies for prostate cancer. The in vivo stability of these binders directly impacts their tumor-targeting capabilities, off-target toxicity, and overall therapeutic efficacy. This guide provides an objective comparison of the in vivo performance of several prominent PSMA binders, supported by preclinical experimental data.
This analysis focuses on the biodistribution profiles of different PSMA radioligands, examining their uptake and retention in tumor tissues versus healthy organs. By presenting quantitative data in a clear, comparative format and detailing the experimental methodologies, this guide aims to provide a data-driven resource to inform research and development decisions in the field of targeted radionuclide therapy.
Quantitative Biodistribution Analysis
The in vivo stability and targeting efficiency of PSMA binders are primarily assessed through biodistribution studies in preclinical tumor models. The following tables summarize key quantitative data from comparative studies of different PSMA radioligands. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Comparison 1: [¹⁷⁷Lu]Lu-PSMA-617 vs. [¹⁷⁷Lu]Lu-PSMA-I&T
These two ligands are among the most widely studied and clinically utilized PSMA-targeted radiopharmaceuticals. While both demonstrate high affinity for PSMA, subtle structural differences can influence their in vivo behavior.
| Organ/Tissue | [¹⁷⁷Lu]Lu-PSMA-617 (%ID/g) | [¹⁷⁷Lu]Lu-PSMA-I&T (%ID/g) | Time Point (p.i.) | Key Observations |
| Tumor | ~5.9 Gy/GBq (mean absorbed dose) | ~5.8 Gy/GBq (mean absorbed dose) | N/A | A matched-pair analysis of patients with metastatic castration-resistant prostate cancer (mCRPC) showed no significant difference in mean absorbed tumor doses between the two agents, suggesting comparable tumor targeting and retention.[1] |
| Kidneys | Lower initial uptake | Higher initial uptake | Early time points | Dosimetry studies suggest that [¹⁷⁷Lu]Lu-PSMA I&T has a higher initial uptake in metastatic sites, while [¹⁷⁷Lu]Lu-PSMA-617 has a longer residence time.[1] However, other preclinical studies have shown that kidney retention of [¹⁷⁷Lu]Lu-rhPSMA-10.1 was markedly lower than that of [¹⁷⁷Lu]Lu-PSMA-I&T at all timepoints.[2] |
| Salivary Glands | Persistent uptake | Persistent uptake | Various | Both agents show notable uptake in PSMA-expressing salivary glands.[3] |
Comparison 2: Albumin-Binding PSMA Ligands vs. Conventional Ligands
To enhance tumor uptake and retention, novel PSMA binders have been developed with albumin-binding moieties. This strategy aims to increase the circulation half-life of the radioligand, potentially leading to greater accumulation in the tumor.
| Radioligand | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Blood Retention (%ID/g) | Time Point (p.i.) | Key Observations |
| [¹⁷⁷Lu]Lu-PSMA-ALB-56 | High | Faster Clearance | Lower | 24 h | Showed better antitumor effects and prolonged survival in mice compared to [¹⁷⁷Lu]Lu-PSMA-617.[4] The favorable tissue distribution profile was attributed to its optimized albumin-binding moiety. |
| [¹⁷⁷Lu]Lu-PSMA-617 | High | Slower Clearance | Higher | 24 h | While effective, the study indicated that [¹⁷⁷Lu]Lu-PSMA-ALB-56 was more effective in treating tumors. |
| [¹⁷⁷Lu]Lu-Ibu-PSMA-02 | Unprecedentedly high | High | N/A | N/A | This ibuprofen-derivatized PSMA ligand demonstrated exceptionally high tumor uptake, resulting in a significantly increased absorbed tumor dose compared to a similar compound without the specific albumin binder modification. |
| [¹⁶¹Tb]Tb/[¹⁷⁷Lu]Lu-SibuDAB | 62-69% | Lower | Enhanced | 24 h | This albumin-binding ligand showed higher tumor uptake and an improved tumor-to-kidney dose ratio compared to [¹⁶¹Tb]Tb/[¹⁷⁷Lu]Lu-PSMA-I&T. |
| [¹⁶¹Tb]Tb/[¹⁷⁷Lu]Lu-PSMA-I&T | 30-35% | Higher | Lower | 24 h | Served as the conventional, non-albumin-binding comparator in the study. |
Comparison 3: Next-Generation Radiohybrid PSMA (rhPSMA) Ligands
Radiohybrid PSMA ligands are designed for theranostic applications, allowing for both imaging and therapy with different radionuclides.
| Radioligand | Tumor Uptake | Kidney Uptake | Tumor:Kidney Ratio | Key Observations |
| [¹⁷⁷Lu]Lu-rhPSMA-10.1 | Higher | 6.4-fold lower at 15h p.i. | Markedly Improved | Demonstrated significantly suppressed tumor growth compared to [¹⁷⁷Lu]Lu-PSMA-I&T and a more favorable renal clearance profile. Preclinical data indicate a more favorable biodistribution and dosimetry profile for [¹⁷⁷Lu]Lu-rhPSMA-10.1 compared to its stereoisomer [¹⁷⁷Lu]Lu-rhPSMA-10.2. |
| [¹⁷⁷Lu]Lu-PSMA-I&T | Lower | Higher | Lower | Showed less tumor growth suppression compared to [¹⁷⁷Lu]Lu-rhPSMA-10.1 in a head-to-head preclinical study. |
Experimental Protocols
The following provides a generalized methodology for the in vivo biodistribution studies cited in this guide. Specific parameters may vary between individual studies.
1. Animal Models:
-
Studies are typically conducted in immunodeficient mice (e.g., BALB/c nude or SCID) bearing subcutaneous xenografts of human prostate cancer cell lines that express PSMA. Commonly used cell lines include LNCaP and PC-3 PIP. PSMA-negative cell lines (e.g., PC-3 flu) are often used as a negative control to demonstrate targeting specificity.
2. Radioligand Administration:
-
The radiolabeled PSMA binder is administered to the tumor-bearing mice, typically via intravenous (tail vein) injection.
-
The administered activity is carefully measured for each animal (e.g., 1 MBq).
3. Biodistribution Analysis:
-
At predefined time points post-injection (p.i.), such as 1, 4, 24, 48, and 168 hours, cohorts of mice are euthanized.
-
Tissues and organs of interest (e.g., tumor, blood, kidneys, liver, spleen, muscle, bone) are excised, weighed, and the radioactivity is measured using a gamma counter.
-
The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
4. In Vivo Imaging:
-
In some studies, non-invasive imaging techniques such as Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), often combined with Computed Tomography (CT), are used to visualize the biodistribution of the radioligand over time in living animals.
5. Stability Studies:
-
In vitro stability of the radioligands is often assessed by incubating them in phosphate-buffered saline (PBS) and fetal bovine serum (FBS) or human serum at 37°C for various durations. The radiochemical purity is then analyzed using methods like radio-HPLC.
Visualizing the Process
To better understand the experimental process and the underlying biological interactions, the following diagrams are provided.
Caption: Experimental workflow for comparing the in vivo stability of PSMA binders.
Caption: Targeted delivery and action of a radiolabeled PSMA binder.
References
- 1. Matched-pair analysis of [177Lu]Lu-PSMA I&T and [177Lu]Lu-PSMA-617 in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 99mTc-labeled small-molecule inhibitors of prostate-specific membrane antigen: pharmacokinetics and biodistribution studies in healthy subjects and patients with metastatic prostate cancer. [vivo.weill.cornell.edu]
- 4. pubs.acs.org [pubs.acs.org]
Navigating the Landscape of PSMA-Targeted PET/CT: A Comparative Guide to Diagnostic Accuracy
For researchers, scientists, and drug development professionals, the precise assessment of prostate cancer is paramount. Prostate-Specific Membrane Antigen (PSMA)-targeted Positron Emission Tomography/Computed Tomography (PET/CT) has emerged as a powerful tool in this endeavor. This guide provides a comparative analysis of the diagnostic accuracy of prominent PSMA-targeted PET/CT radiotracers, supported by experimental data and detailed methodologies.
While the specific ligand "PSMA binder-2" is primarily associated with the investigational therapeutic agent Ac-PSMA-trillium, a comprehensive evaluation of established diagnostic PSMA PET/CT agents is crucial for the scientific community. This guide focuses on the most widely studied and clinically utilized tracers: ⁶⁸Ga-PSMA-11, ¹⁸F-DCFPyL, and ¹⁸F-PSMA-1007.
Quantitative Comparison of Diagnostic Accuracy
The diagnostic performance of PSMA PET/CT tracers is typically evaluated based on their sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) in detecting prostate cancer lesions, particularly in lymph nodes and distant metastases. The following tables summarize the quantitative data from key studies.
| Tracer | Application | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Diagnostic Accuracy | Reference |
| ⁶⁸Ga-PSMA-11 | Pelvic Nodal Staging | 87.5% | 96.8% | 87.5% | 96.7% | 92.3% | [1][2] |
| ¹⁸F-DCFPyL | Pelvic Lymph Node Metastases | ~40% | ≥ 95% | - | - | - | [3] |
| PSMA PET/CT (General) | Recurrent Prostate Cancer | 87% | 88% | - | - | - | [4] |
| PSMA PET/CT (General) | Intraprostatic Tumors | 86% | - | - | - | - | [5] |
| PSMA PET/MRI (General) | Intraprostatic Tumors | 97% | - | - | - | - |
| Imaging Modality | Application | Sensitivity | Specificity | Diagnostic Accuracy | Reference |
| PSMA PET/CT | Nodal Staging | 73.2% | 97.8% | 92% | |
| Conventional Imaging (CT) | Nodal Staging | 38.5% | 83.6% | 65% | |
| PSMA PET/CT | Recurrent Prostate Cancer | 87% | 88% | - | |
| Conventional Imaging (CT and Bone Scan) | Recurrent Prostate Cancer | 54% | 76% | - |
Experimental Protocols
The methodologies employed in diagnostic accuracy studies are critical for interpreting the results. Below are generalized experimental protocols for PSMA PET/CT imaging.
Patient Selection
Patients are typically enrolled based on specific clinical criteria, such as:
-
Primary Staging: Men with newly diagnosed intermediate to high-risk prostate cancer.
-
Biochemical Recurrence: Patients with rising Prostate-Specific Antigen (PSA) levels after definitive therapy (e.g., radical prostatectomy or radiation therapy).
Radiotracer Administration and Imaging
-
Radiotracer Injection: A standard dose of the PSMA-targeted radiotracer (e.g., ⁶⁸Ga-PSMA-11 or ¹⁸F-DCFPyL) is administered intravenously.
-
Uptake Period: Patients rest for a specific period (typically 60 minutes) to allow for radiotracer distribution and uptake in PSMA-expressing tissues.
-
PET/CT Acquisition: A whole-body PET scan is performed, followed by a diagnostic or low-dose CT scan for attenuation correction and anatomical localization.
Image Analysis
-
Visual Interpretation: Experienced nuclear medicine physicians or radiologists visually assess the PET images for areas of focal radiotracer uptake that are abnormal and consistent with prostate cancer.
-
Quantitative Analysis: The intensity of radiotracer uptake is often quantified using the Standardized Uptake Value (SUV), with SUVmax (maximum SUV) being a common metric.
Signaling Pathways and Experimental Workflows
The diagrams below, generated using the DOT language, illustrate the mechanism of PSMA-targeted imaging and a typical experimental workflow for assessing diagnostic accuracy.
References
- 1. bayer.com [bayer.com]
- 2. First-in-human Study of 225Ac-PSMA-Trillium (BAY 3563254) in Participants With Advanced Metastatic Castration-resistant Prostate Cancer (mCRPC) [clin.larvol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. urologytimes.com [urologytimes.com]
- 5. 225Ac-PSMA-Trillium for Advanced Prostate Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Safety Operating Guide
Navigating the Disposal of PSMA Binder-2: A Step-by-Step Guide
The proper disposal of PSMA binder-2, a ligand for the prostate-specific membrane antigen (PSMA), is a critical component of laboratory safety and regulatory compliance. The correct procedure is fundamentally determined by whether the binder has been labeled with a radioactive isotope. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of both non-radiolabeled and radiolabeled this compound.
Essential Disposal Procedures: A Two-Pronged Approach
The disposal pathway for this compound diverges based on its radiological status. Non-radiolabeled this compound is managed as chemical waste, while its radiolabeled counterpart requires strict adherence to radioactive waste disposal protocols.
Non-Radiolabeled this compound: Chemical Waste Management
When this compound is not radiolabeled, it is to be disposed of as chemical waste. The specific procedures should be in accordance with the material's Safety Data Sheet (SDS) and institutional as well as local regulations.
Step-by-Step Protocol:
-
Consult the Safety Data Sheet (SDS): The SDS for the specific this compound product will provide detailed information on its hazards, handling, and disposal requirements.
-
Segregate as Chemical Waste: Collect waste containing non-radiolabeled this compound in a designated, compatible container for chemical waste. Ensure the container is appropriately labeled with its contents.
-
Prevent Mixing: Do not mix non-radiolabeled this compound waste with other waste streams, particularly radioactive or general laboratory waste.
-
Arrange for Collection: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste.
Radiolabeled this compound: Radioactive Waste Management
PSMA ligands are frequently labeled with radioactive isotopes, such as Lutetium-177 (¹⁷⁷Lu), for use in targeted radionuclide therapy and imaging.[1][2][3][4][5] The disposal of radiolabeled this compound must be managed by trained personnel in accordance with institutional and national regulations for radioactive waste.
Step-by-Step Protocol:
-
Segregation at the Source: Immediately segregate all materials that have come into contact with radiolabeled this compound as radioactive waste. This includes pipette tips, vials, gloves, and any contaminated labware.
-
Use Designated Containers: Collect radioactive waste in containers specifically designated for this purpose. These containers should be appropriately shielded to minimize radiation exposure.
-
Proper Labeling: All radioactive waste containers must be clearly labeled with the following information:
-
The radioactive isotope (e.g., ¹⁷⁷Lu)
-
The estimated activity and date of measurement
-
The chemical contents (this compound)
-
The name of the principal investigator or laboratory
-
Appropriate hazard symbols for radioactivity.
-
-
Mixed Waste Considerations: If the radioactive waste is also contaminated with hazardous chemicals (e.g., solvents), it must be treated as "mixed waste." This requires special containment and labeling that indicates both the radioactive and chemical hazards. Do not mix incompatible wastes.
-
Storage: Store radioactive waste in a designated, secure, and shielded area. Access to this area should be restricted to authorized personnel.
-
Contact the Radiation Safety Officer (RSO): All disposal of radioactive waste must be coordinated through your institution's Radiation Safety Officer (RSO) or EHS department. They will provide guidance on the proper procedures for decay-in-storage or collection for disposal at a licensed facility.
Quantitative Data Summary
For radiolabeled waste, specific quantitative parameters are crucial for safe disposal. The following table summarizes key data for Lutetium-177, a common isotope used for labeling PSMA binders.
| Parameter | Value | Notes |
| Half-life of ¹⁷⁷Lu | Approximately 6.7 days | This relatively short half-life may allow for decay-in-storage. |
| Decay-in-Storage Period | Approximately 10 half-lives (~67 days) | Waste must be stored until its radioactivity is indistinguishable from background levels. |
| Presence of Long-Lived Isomers | ¹⁷⁷ᵐLu may be present | The presence of this long-lived isomer can complicate decay-in-storage and may necessitate disposal as low-level radioactive waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment while maintaining regulatory compliance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PSMA-Therapie | Universitätsklinikum Tübingen [medizin.uni-tuebingen.de]
- 4. PSMA-Radioligandentherapie - Therapie Nuklearmedizin - Nuklearmedizin - Fachabteilungen - Medizin & Pflege [bonifatius-hospital-lingen.de]
- 5. medinfo-verlag.ch [medinfo-verlag.ch]
Essential Safety and Logistical Information for Handling PSMA Binder-2
This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of PSMA binder-2, particularly when used in radiolabeling applications for research in prostate cancer. Given that this compound is primarily utilized for synthesizing radiopharmaceuticals, the safety protocols emphasize protection against ionizing radiation.
Personal Protective Equipment (PPE)
When handling this compound, especially after radiolabeling with isotopes such as Actinium-225 (an alpha-emitter) or Indium-111 (a gamma-emitter), a multi-layered approach to personal protection is critical. The required PPE is designed to minimize both external radiation exposure and internal contamination.
Core PPE Requirements:
-
Lab Coat: A full-length lab coat, worn closed with sleeves rolled down, is the minimum requirement. Consider using disposable lab coats to simplify decontamination and disposal.
-
Disposable Gloves: Nitrile gloves are required. When handling higher activities or for prolonged procedures, double-gloving is recommended. Gloves should be changed frequently, especially if contamination is suspected.
-
Safety Glasses with Side Shields: Essential for protecting the eyes from splashes of chemical or radioactive solutions.
-
Closed-toe Shoes: Must be worn at all times in the laboratory.
Additional PPE for Radiolabeling and High-Activity Handling:
-
Lead or Tungsten Syringe Shields: To reduce radiation exposure to the hands when drawing and administering gamma-emitting isotopes like ¹¹¹In.
-
Body Shielding: Portable lead or lead-acrylic shields should be used on the workbench to minimize exposure to the torso.
-
Ring Dosimeters: To monitor radiation dose to the hands, in addition to whole-body dosimeters.
-
Fume Hood: All radiolabeling procedures involving volatile radionuclides or reactions that could produce aerosols must be performed in a certified fume hood to prevent inhalation of radioactive materials.
Operational Plan: Handling and Radiolabeling
This section outlines the procedural steps for the safe handling and radiolabeling of this compound. The workflow is designed to ensure a safe and efficient process from material preparation to the final product.
Step 1: Preparation and Pre-Labeling Checks
-
Designated Work Area: All work with radioactive materials must be conducted in a designated and clearly labeled area.
-
Absorbent Covering: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
"Cold" Run: Before handling any radioactive material, perform a "cold run" of the entire procedure without the radionuclide to identify any potential issues in the workflow.
-
Prepare Solutions: Prepare all necessary non-radioactive solutions, such as buffers and quenching solutions, in advance.
Step 2: Radiolabeling Procedure
-
Aliquot Radionuclide: In a shielded environment (e.g., behind L-block shielding in a fume hood), carefully transfer the required amount of the radionuclide to the reaction vial.
-
Add this compound: Add the this compound solution to the reaction vial containing the radionuclide.
-
Incubation: Gently mix and incubate the reaction mixture at the temperature and for the duration specified in the experimental protocol.
-
Quenching: After incubation, quench the reaction by adding a chelating agent to complex any free radionuclide.
Step 3: Quality Control
-
Radiochemical Purity: Determine the radiochemical purity of the final product using methods such as radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
-
Record Keeping: Meticulously document all steps, including the activities of radionuclides used, reaction conditions, and quality control results.
Disposal Plan
Proper disposal of radioactive waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from the handling and radiolabeling of this compound must be treated as radioactive.
Waste Segregation:
-
Solid Waste: All contaminated solid items (e.g., gloves, absorbent paper, vials, pipette tips) should be placed in a clearly labeled, dedicated radioactive solid waste container.
-
Liquid Waste: Aqueous and organic radioactive liquid waste must be collected in separate, appropriately labeled, and sealed containers. Do not dispose of radioactive liquid waste down the sanitary sewer unless explicitly permitted by your institution's Radiation Safety Officer and it meets the specified criteria. Alpha-emitting nuclides are generally not permitted for sewer disposal.[1]
-
Sharps Waste: Contaminated needles and syringes must be placed in a designated radioactive sharps container.[1]
Disposal Procedures:
-
Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the radionuclide(s) present, the date, and the activity level.
-
Storage for Decay: For short-lived isotopes, waste may be stored in a secure, shielded location for decay until the radioactivity is indistinguishable from background levels (typically 10 half-lives). After this period, and upon confirmation with a radiation survey meter, it can be disposed of as regular waste (with all radioactive labels removed).
-
Collection: For long-lived isotopes or as per institutional policy, radioactive waste will be collected by the Radiation Safety Office for final disposal at a licensed facility.
Quantitative Data and Experimental Protocols
Properties of this compound
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 630.77 g/mol | --INVALID-LINK-- |
| Chemical Formula | C₃₃H₅₀N₄O₈ | --INVALID-LINK-- |
| CAS Number | 2149567-00-8 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | ≥ 100 mg/mL in DMSO | --INVALID-LINK-- |
| Storage | -20°C, protect from light | --INVALID-LINK-- |
Representative Experimental Protocol: Radiolabeling with Actinium-225
The following is a representative protocol for the radiolabeling of a PSMA ligand, based on published procedures for PSMA-617, which is structurally similar to this compound.[2][3][4] This protocol should be adapted and optimized for specific experimental conditions.
Materials:
-
This compound
-
Actinium-225 (²²⁵Ac) chloride
-
Ascorbate buffer (0.1 M, pH 5.5)
-
Sterile, metal-free reaction vial
-
Heating block
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Preparation: In a sterile, metal-free vial, dissolve the desired amount of this compound in the ascorbate buffer.
-
Radiolabeling Reaction:
-
Carefully add the this compound solution to the vial containing the ²²⁵Ac.
-
Gently mix the solution.
-
Incubate the reaction vial at 90-95°C for 20-30 minutes.
-
-
Quality Control:
-
After incubation, allow the vial to cool to room temperature.
-
Perform radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally considered acceptable.
-
Visual Workflow for Handling and Radiolabeling
The following diagram illustrates the logical workflow for the safe handling and radiolabeling of this compound.
Caption: Workflow for this compound Handling and Radiolabeling.
References
- 1. Development of [225Ac]Ac-PSMA-I&T for Targeted Alpha Therapy According to GMP Guidelines for Treatment of mCRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [225Ac]Ac-PSMA-617 production method: development of an efficient and reproducible radiolabelling process for establish a clinical routine production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
